molecular formula C20H28N6O2 B123763 Fencamine CAS No. 28947-50-4

Fencamine

Cat. No.: B123763
CAS No.: 28947-50-4
M. Wt: 384.5 g/mol
InChI Key: PDTADBTVZXKSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fencamine, also known as this compound, is a useful research compound. Its molecular formula is C20H28N6O2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,7-trimethyl-8-[2-[methyl(1-phenylpropan-2-yl)amino]ethylamino]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTADBTVZXKSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276158, DTXSID20872049
Record name Fencamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-Trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28947-50-4
Record name Fencamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28947-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fencamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028947504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fencamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENCAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AO7AC8C6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fencamine's Mechanism of Action on the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine (FCF) is a psychostimulant compound belonging to the norcamphane class. Its mechanism of action, particularly its interaction with the dopamine transporter (DAT), is of significant interest for understanding its pharmacological profile and for the development of novel therapeutics. This technical guide provides an in-depth analysis of this compound's core mechanism at the DAT, synthesizing available data from in vitro studies. It details its primary role as a dopamine uptake inhibitor, contrasting it with classic stimulants like d-amphetamine. This document includes a summary of pharmacological data, detailed experimental methodologies for key assays, and visualizations of the molecular mechanism and experimental workflows.

Core Mechanism of Action at the Dopamine Transporter

The dopamine transporter is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission by reuptaking dopamine from the synaptic cleft back into the neuron.[1] This process terminates the dopamine signal. Psychostimulants typically interact with DAT in one of two ways: they either block the transporter, preventing dopamine reuptake, or they act as substrates for the transporter, leading to reverse transport (efflux) of dopamine into the synapse.[1]

In vitro studies have elucidated that this compound's primary mechanism of action at the dopamine transporter is the inhibition of dopamine uptake .[2] Its pharmacological profile is more akin to that of a "pure" uptake inhibitor, such as nomifensine, rather than a dopamine-releasing agent like d-amphetamine.[2]

Key findings from studies using rat corpus striatum and substantia nigra tissues indicate:

  • Potent Uptake Inhibition: this compound effectively blocks the reuptake of dopamine into synaptosomes.[2]

  • Weak Releasing Properties: Compared to d-amphetamine, this compound demonstrates significantly weaker dopamine-releasing activity.[2] Studies have shown it to be roughly 10 times less active as a dopamine releaser in striatal slices, at concentrations where it almost completely blocks dopamine uptake.[2]

  • Lack of MAO Inhibition: Unlike d-amphetamine, this compound does not inhibit monoamine oxidase (MAO), an enzyme responsible for dopamine degradation.[2]

This distinction is critical, as dopamine releasers and uptake inhibitors can have different behavioral and neurochemical effects. While both increase synaptic dopamine, the dynamics of this increase and the intracellular consequences differ significantly.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound in comparison to other relevant psychostimulants. Precise IC50 and Ki values for this compound were not explicitly stated in the reviewed literature abstracts.

CompoundTargetAssay TypeValueSpeciesTissue/SystemReference
This compound DATDopamine Uptake InhibitionIC50: Not explicitly statedRatSynaptosomes[2]
This compound DATDopamine Release~10x less active than d-amphetamineRatStriatal Slices[2]
d-Amphetamine DATDopamine Release-RatStriatal Slices[2]
Nomifensine DATDopamine Uptake Inhibition-RatSynaptosomes[2]

Signaling Pathway and Mechanism Visualization

The following diagram illustrates the primary mechanism of this compound at the presynaptic dopamine nerve terminal.

Fencamine_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine vesicle->DA_cyto Release DAT Dopamine Transporter (DAT) DA_cyto->DAT Binding for Reuptake DA_synapse Synaptic Dopamine DAT->DA_synapse Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding & Signal This compound This compound This compound->DAT

This compound blocks the dopamine transporter (DAT).

Detailed Experimental Protocols

While the exact protocols from the original this compound studies are not available in the reviewed literature, this section provides detailed, representative methodologies for the key experiments used to characterize compounds like this compound.

Protocol: [³H]-Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay measures a compound's ability to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

1. Synaptosome Preparation:

  • Sacrifice male Wistar rats via cervical dislocation and rapidly dissect the corpus striatum on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer containing 4 mM HEPES. Homogenization is performed with a motor-driven Teflon-glass homogenizer (e.g., 10-12 gentle strokes at 800 rpm).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant (S1) to a new tube and centrifuge at 16,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

  • Discard the supernatant and resuspend the P2 pellet in a suitable volume of ice-cold uptake buffer (e.g., 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM D-glucose).

  • Determine protein concentration using a standard method (e.g., BCA or Bradford assay).

2. Uptake Assay:

  • In 1.5 mL microcentrifuge tubes, pre-incubate aliquots of the synaptosomal preparation (typically 50-100 µg of protein) for 10 minutes at 37°C with various concentrations of this compound (or vehicle for control).

  • Initiate the uptake reaction by adding a fixed concentration of [³H]-dopamine (e.g., 10-20 nM).

  • Allow the reaction to proceed for a short duration (e.g., 3-5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. Immediately wash the filters three times with 5 mL of ice-cold uptake buffer to remove unbound radioligand.

  • Non-specific uptake is determined in parallel incubations containing a high concentration of a known potent DAT inhibitor (e.g., 10 µM cocaine or nomifensine).

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific uptake by subtracting non-specific counts from total counts.

  • Plot the percentage of inhibition of specific [³H]-dopamine uptake against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific uptake) using non-linear regression analysis.

Protocol: Superfusion Assay for [³H]-Dopamine Release from Rat Striatal Slices

This assay measures a compound's ability to evoke the release of pre-loaded radiolabeled dopamine from brain tissue slices.

1. Tissue Preparation and Loading:

  • Prepare 300 µm thick coronal slices of rat corpus striatum using a McIlwain tissue chopper.

  • Pre-incubate the slices for 30 minutes at 37°C in oxygenated (95% O₂ / 5% CO₂) Krebs-Ringer buffer.

  • Load the slices with dopamine by incubating them for 30 minutes in fresh buffer containing a low concentration of [³H]-dopamine (e.g., 0.1 µM).

  • After loading, wash the slices with fresh buffer to remove excess unbound radiolabel.

2. Superfusion:

  • Transfer individual slices to superfusion chambers (typically 0.5-1.0 mL volume).

  • Superfuse the slices with oxygenated Krebs-Ringer buffer at a constant flow rate (e.g., 0.5-1.0 mL/min) at 37°C.

  • Collect superfusate fractions at regular intervals (e.g., every 2-5 minutes).

  • After a stable baseline of spontaneous [³H]-dopamine outflow is established (e.g., after 30-60 minutes), switch to a buffer containing the test compound (this compound or d-amphetamine at various concentrations) for a defined period (e.g., 10-15 minutes).

  • Following drug exposure, switch back to the drug-free buffer and continue collecting fractions to monitor the return to baseline.

  • At the end of the experiment, solubilize the tissue slice to determine the total remaining radioactivity.

3. Data Analysis:

  • Measure the radioactivity in each superfusate fraction and in the solubilized tissue using liquid scintillation counting.

  • Express the radioactivity in each fraction as a percentage of the total radioactivity present in the tissue at the start of that collection period (fractional release).

  • Drug-evoked release is calculated as the total increase in fractional release above the spontaneous baseline during and after drug administration.

  • Compare the release evoked by this compound to that evoked by a standard releaser like d-amphetamine to determine relative activity.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical [³H]-Dopamine Uptake Inhibition Assay.

Workflow_Uptake_Assay cluster_prep 1. Synaptosome Preparation cluster_assay 2. Uptake Assay cluster_analysis 3. Analysis dissect Dissect Striatum homogenize Homogenize Tissue dissect->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation (16,000 x g) centrifuge1->centrifuge2 Supernatant resuspend Resuspend Pellet (Synaptosomes) centrifuge2->resuspend Pellet preincubate Pre-incubate Synaptosomes with this compound resuspend->preincubate add_da Add [3H]-Dopamine (Initiate Uptake) preincubate->add_da incubate Incubate at 37°C add_da->incubate terminate Terminate via Rapid Filtration incubate->terminate scint_count Liquid Scintillation Counting terminate->scint_count calc_inhibition Calculate % Inhibition scint_count->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for a [³H]-Dopamine Uptake Inhibition Assay.

Conclusion

The available evidence strongly indicates that this compound's primary mechanism of action on the dopaminergic system is the inhibition of the dopamine transporter.[2] Its pharmacological profile is characterized by potent dopamine uptake blockade with substantially weaker dopamine-releasing properties when compared to amphetamine-like stimulants.[2] This positions this compound as a classical DAT inhibitor. Understanding this mechanism is fundamental for predicting its neurochemical and behavioral effects and for guiding future research into its therapeutic potential or abuse liability. Further studies are required to establish a complete pharmacological profile, including precise binding affinities (Ki) and uptake inhibition potencies (IC50) at the dopamine transporter.

References

Fencamine: A Comprehensive Technical Guide to its Chemical Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine, a psychostimulant of the amphetamine class, has been a subject of interest for its unique pharmacological profile. This technical guide provides an in-depth exploration of the chemical synthesis and multifaceted properties of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its synthesis and mechanism of action. This document synthesizes available scientific literature to present a thorough understanding of this compound, from its molecular structure to its effects on neurotransmitter systems.

Chemical and Physical Properties

This compound, with the IUPAC name N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine, is a synthetic compound that shares structural similarities with amphetamines. Its core is a bicyclo[2.2.1]heptane (norbornane) ring system.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

PropertyValueReference
This compound (Free Base)
Molecular FormulaC₁₅H₂₁N[1]
Molecular Weight215.33 g/mol [1]
Boiling Point128-131 °C at 0.1 mmHg[1]
LogP3.2[2]
Solubility2.95e-03 g/L (in water)[2]
This compound Hydrochloride
Molecular FormulaC₁₅H₂₂ClN[3]
Molecular Weight251.79 g/mol [3]
Melting Point192 °C[4]
SolubilityFreely soluble in water, ethanol, methanol, chloroform; Slightly soluble in benzene; Practically insoluble in ether.[5]
Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While a comprehensive repository of spectra is beyond the scope of this guide, key analytical data can be found in chemical databases. PubChem, for instance, provides mass spectrometry data for this compound, including GC-MS fragmentation patterns.[2]

Chemical Synthesis

The synthesis of this compound is a multi-step process that can be achieved through several pathways. The most commonly cited method involves a Diels-Alder reaction, followed by reduction and ethylation.[1]

Synthesis Pathway Overview

The general synthetic route to this compound is depicted in the workflow diagram below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Structure Formation cluster_3 Final Product A Benzaldehyde D β-Nitrostyrene A->D Henry Reaction B Nitromethane B->D C Cyclopentadiene E 5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene C->E D->E Diels-Alder Reaction F 3-Phenylbicyclo[2.2.1]heptan-2-amine E->F Reduction G This compound F->G Ethylation

Caption: General workflow for the chemical synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the key steps in this compound synthesis.

Step 1: Synthesis of β-Nitrostyrene (Henry Reaction)

  • Reaction Setup: In a round-bottom flask, dissolve benzaldehyde in a suitable solvent such as methanol.

  • Addition of Reagents: Add nitromethane and a basic catalyst (e.g., sodium hydroxide or an amine catalyst).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, neutralize the reaction mixture with a dilute acid. The product, β-nitrostyrene, will precipitate and can be collected by filtration. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Step 2: Diels-Alder Cycloaddition

  • Reaction Setup: In a pressure-resistant reaction vessel, dissolve β-nitrostyrene in a suitable solvent (e.g., toluene or dichloromethane).

  • Addition of Diene: Add freshly distilled cyclopentadiene to the solution.

  • Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature and time will vary depending on the solvent and scale. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting adduct, 5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene, can be purified by column chromatography.

Step 3: Reduction of the Nitroalkene Adduct

  • Reaction Setup: Dissolve the Diels-Alder adduct in a suitable solvent like ethanol or acetic acid in a hydrogenation vessel.

  • Catalyst Addition: Add a hydrogenation catalyst, such as Raney nickel or platinum on carbon (Pt/C).

  • Reaction Conditions: Pressurize the vessel with hydrogen gas and stir the mixture vigorously. The reaction may require elevated temperature and pressure.

  • Work-up and Purification: Once the reaction is complete (monitored by the cessation of hydrogen uptake), filter the mixture to remove the catalyst. Evaporate the solvent to yield the crude 3-phenylbicyclo[2.2.1]heptan-2-amine. This intermediate can be purified by distillation under reduced pressure or by salt formation and recrystallization.

Step 4: Ethylation of the Amine

  • Reaction Setup: Dissolve the purified 3-phenylbicyclo[2.2.1]heptan-2-amine in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an ethylating agent, such as acetaldehyde, and a reducing agent. A common method is reductive amination using a catalyst like platinum oxide (PtO₂) under a hydrogen atmosphere.[1]

  • Reaction Conditions: Stir the reaction mixture under a hydrogen atmosphere until the reaction is complete.

  • Work-up and Purification: Filter the reaction mixture to remove the catalyst and evaporate the solvent. The resulting crude this compound can be purified by vacuum distillation. For the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., ether) and bubble hydrogen chloride gas through the solution to precipitate this compound HCl, which can then be recrystallized.

Pharmacological Properties

This compound is a central nervous system (CNS) stimulant with a primary mechanism of action involving the modulation of catecholaminergic neurotransmission.

Mechanism of Action

This compound acts as an indirect dopamine and norepinephrine agonist.[2][6] Its primary mechanisms include:

  • Reuptake Inhibition: this compound inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2] This leads to an increased concentration and prolonged presence of dopamine and norepinephrine in the synapse.

  • Neurotransmitter Release: this compound also promotes the release of dopamine and norepinephrine from presynaptic terminals.[6] However, it is noteworthy that this compound is approximately ten times less potent than dexamphetamine in inducing dopamine release.[1]

  • MAO Activity: Unlike amphetamines, this compound does not inhibit monoamine oxidase (MAO) enzymes.[1]

The following diagram illustrates the proposed signaling pathway for this compound's action at a dopaminergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A This compound B Dopamine Transporter (DAT) A->B Inhibits C Norepinephrine Transporter (NET) A->C Inhibits E Dopamine (DA) & Norepinephrine (NE) A->E Promotes Release D Vesicular Monoamine Transporter (VMAT) F Increased DA & NE Concentration E->F Release into Synapse G Dopamine Receptors (D1, D2, etc.) F->G Binds to H Adrenergic Receptors F->H Binds to I Postsynaptic Signaling Cascade G->I Activates H->I Activates

Caption: Proposed mechanism of action of this compound at the synapse.

Pharmacokinetics and Metabolism

This compound is metabolized in the liver, with the primary metabolic pathway being N-dealkylation to form N-de-ethylfencamfamine. Other metabolites may be formed through hydroxylation of the phenyl ring or the norbornane structure. The biological half-life of Fencamfamine is approximately 16 hours.[7]

Analytical Methodology

The detection and quantification of this compound in biological matrices are crucial for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

GC-MS Analysis Protocol

The following is a general protocol for the analysis of this compound in urine.

  • Sample Preparation:

    • To a urine sample, add an internal standard.

    • Perform enzymatic hydrolysis to cleave any conjugated metabolites.

    • Adjust the pH of the sample to basic conditions (pH > 9).

    • Extract the analytes using a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless injection.

    • Temperature Program: An initial oven temperature of around 100°C, held for a few minutes, followed by a temperature ramp to approximately 280-300°C.

    • MS Detection: Electron ionization (EI) with scanning in full scan mode for identification and selected ion monitoring (SIM) for quantification.

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

G A Urine Sample Collection B Addition of Internal Standard & Enzymatic Hydrolysis A->B C pH Adjustment (Alkaline) B->C D Liquid-Liquid Extraction C->D E Evaporation & Reconstitution D->E F GC-MS Injection E->F G Separation on GC Column F->G H Ionization (EI) G->H I Mass Analysis (MS) H->I J Data Acquisition & Analysis I->J

Caption: Workflow for the GC-MS analysis of this compound in a urine sample.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis and properties of this compound. The information presented, including quantitative data, experimental protocols, and visual diagrams, is intended to serve as a valuable resource for the scientific community. Further research into the nuanced pharmacological effects and potential therapeutic applications of this compound and its analogs is warranted and will be aided by the foundational knowledge compiled herein.

References

In vitro pharmacokinetics and metabolism of Fencamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Pharmacokinetics and Metabolism of Fencamine

Introduction

This compound, also known as methamphetaminoethylcaffeine, is a psychostimulant of the amphetamine class.[1] Structurally, it is related to fenethylline and incorporates a caffeine moiety.[1][2] A critical aspect of its pharmacology is its role as a metabolic precursor, or prodrug, to the well-known stimulants amphetamine and methamphetamine.[1][2][3] This biotransformation is of significant interest in clinical and forensic toxicology. Understanding the in vitro pharmacokinetic and metabolic profile of this compound is essential for predicting its in vivo behavior, assessing its potential for drug-drug interactions (DDIs), and interpreting toxicological findings.

This technical guide provides a comprehensive overview of the known and predicted metabolic pathways of this compound, summarizes key in vitro pharmacokinetic parameters, and details the experimental protocols used for their determination. It is intended for researchers, scientists, and professionals involved in drug development and metabolism studies.

In Vitro Metabolic Pathways

The biotransformation of this compound is characterized by Phase I reactions that modify its structure, followed by potential Phase II conjugation reactions to facilitate excretion. In vitro studies using systems like hepatic microsomes, S9 fractions, and hepatocytes are crucial for elucidating these pathways.[2][4][5]

Phase I Metabolism

Phase I metabolism of this compound primarily involves enzymatic reactions that unmask or introduce functional groups.

  • N-Dealkylation: This is a major metabolic pathway for this compound.[2] The cleavage of the alkyl group from the nitrogen atom is a key step that leads to the formation of its active metabolites, amphetamine and methamphetamine.[2][3]

  • Hydroxylation: While direct hydroxylation data for this compound is not extensively documented, this pathway is common for its metabolites and structurally related compounds.[2] Aromatic hydroxylation of the amphetamine metabolite, catalyzed by enzymes such as CYP2D6, can produce 4-hydroxyamphetamine.[2]

  • N-Oxidation: Oxidation reactions can occur at the nitrogen atoms, leading to the formation of N-oxides.[2] This is a recognized metabolic route for many amine-containing compounds.[6]

Phase II Metabolism

Following Phase I reactions, the resulting metabolites, particularly those with newly formed hydroxyl groups, are predicted to undergo Phase II conjugation.

  • Glucuronidation: This is a common conjugation reaction where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety to the metabolite.[7][8] This process significantly increases the water solubility of the metabolites, preparing them for renal or biliary excretion.

Fencamine_Metabolism cluster_phase1 cluster_phase2 This compound This compound Methamphetamine Methamphetamine This compound->Methamphetamine N-Dealkylation Amphetamine Amphetamine This compound->Amphetamine N-Dealkylation N_Oxide This compound N-Oxide This compound->N_Oxide N-Oxidation Methamphetamine->Amphetamine N-Demethylation Hydroxylated 4-Hydroxyamphetamine Amphetamine->Hydroxylated Aromatic Hydroxylation (e.g., CYP2D6) Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation (UGTs) Workflow start Start: Incubate this compound with In Vitro System (e.g., Microsomes + NADPH) prep Sample Quenching & Preparation (e.g., Protein Precipitation with Acetonitrile) start->prep analysis Instrumental Analysis (LC-MS/MS) prep->analysis data_proc Data Processing (Peak Integration, Quantification) analysis->data_proc met_id Metabolite Detection (Full Scan & MS/MS) data_proc->met_id Metabolite Profiling Path struct_elucid Structure Elucidation (Fragmentation Analysis) met_id->struct_elucid report Final Report struct_elucid->report DDI_Logic start Conduct In Vitro CYP Inhibition Assay decision Is IC₅₀ / [I] < Threshold? start->decision low_risk Low Risk of Clinical DDI decision->low_risk Yes high_risk Potential Risk of Clinical DDI decision->high_risk No further_studies Proceed to Further Studies (e.g., Time-Dependent Inhibition, Static Modeling, Clinical DDI Trial) high_risk->further_studies

References

A Technical Guide to the Structural Analogues and Derivatives of Fencamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine is a psychostimulant of the amphetamine class, recognized for its unique chemical structure that combines an amphetamine core with a caffeine moiety.[1] As a prodrug, its pharmacological effects are primarily mediated through its active metabolites, amphetamine and methamphetamine.[1][2] This document provides a comprehensive technical overview of this compound, its known structural analogues, and derivatives. It delves into the synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds. This guide consolidates quantitative data, outlines key experimental methodologies, and visualizes complex biological and experimental processes to serve as a foundational resource for research and development in the field of psychostimulants.

Introduction to this compound

This compound (IUPAC name: 1,3,7-trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione), also known as methamphetaminoethylcaffeine, is a synthetic stimulant developed in the 1960s.[1][3] Structurally, it is closely related to fenethylline, another compound that links a stimulant (amphetamine) to a purine (theophylline).[1][4] this compound's primary mechanism of action is as an indirect dopamine agonist.[4] Upon administration, it undergoes metabolic N-dealkylation to release its active metabolites, amphetamine and methamphetamine, which are responsible for its central nervous system (CNS) stimulant effects.[2][4] These metabolites act by inhibiting the dopamine transporter (DAT) and promoting dopamine release, leading to increased extracellular dopamine concentrations.[3][4]

Pharmacology and Mechanism of Action

The pharmacological activity of this compound is primarily attributable to its metabolites. The parent compound functions as a prodrug, which is metabolized to amphetamine and/or methamphetamine.[1] The core mechanisms include:

  • Dopamine Transporter (DAT) Inhibition: Like other amphetamines, the metabolites of this compound block the reuptake of dopamine from the synaptic cleft, prolonging its action.[4]

  • Dopamine Release: These metabolites also act as substrates for DAT, leading to reverse transport (efflux) of dopamine from the presynaptic neuron into the synapse.[5]

  • Trace Amine-Associated Receptor 1 (TAAR1) Activation: Amphetamines can activate the intracellular G-protein coupled receptor TAAR1. This activation triggers downstream signaling cascades involving Gαs and Gα13 proteins, leading to the activation of Protein Kinase A (PKA) and the small GTPase RhoA, respectively.[6][7] This signaling pathway modulates the activity and trafficking of dopamine transporters.[6]

Unlike some other stimulants, this compound and its metabolites do not appear to inhibit monoamine oxidase (MAO) enzymes.[3][4] Studies on rat brain slices have shown that this compound's in vitro profile is more akin to a pure uptake inhibitor like nomifensine than to d-amphetamine, although it is significantly less potent than dexamphetamine in inducing dopamine release.[3]

Fencamine_Signaling_Pathway cluster_neuron Presynaptic Dopamine Neuron cluster_membrane AMPH Amphetamine (this compound Metabolite) TAAR1 Intracellular TAAR1 AMPH->TAAR1 Activates Gs Gαs TAAR1->Gs Couples to G13 Gα13 TAAR1->G13 Couples to PKA PKA Activation Gs->PKA Activates RhoA RhoA Activation G13->RhoA Activates DAT Dopamine Transporter (DAT) PKA->DAT Modulates RhoA->DAT Modulates DAT_ext Dopamine Efflux

Caption: Intracellular signaling cascade of amphetamine-like compounds.

Metabolism of this compound

This compound undergoes extensive Phase I biotransformation, primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[4] The principal metabolic pathway is N-dealkylation, which cleaves the bond connecting the amphetamine moiety to the ethylamino-caffeine structure, releasing amphetamine and methamphetamine as active metabolites.[2][4][8] Other potential, though less characterized, pathways include hydroxylation and N-oxidation.[4] The resulting polar metabolites are then primed for Phase II conjugation reactions to facilitate excretion.

Fencamine_Metabolism This compound This compound Phase1 Phase I Metabolism (Hepatic CYP450) This compound->Phase1 N-Dealkylation Metabolites Active Metabolites: - Amphetamine - Methamphetamine Phase1->Metabolites Phase2 Phase II Metabolism (Conjugation) Metabolites->Phase2 Excretion Excretion Phase2->Excretion

Caption: Metabolic pathway of this compound to active metabolites.

Structural Analogues and Structure-Activity Relationships (SAR)

Direct SAR studies on a wide range of this compound derivatives are not extensively published. However, by examining related amphetamine and cathinone analogues, key structural determinants of activity can be inferred.[9][10]

  • β-Keto Group: The presence of a β-keto group (as seen in cathinones) generally reduces the potency as a locomotor stimulant compared to the corresponding amphetamine analogue.[9]

  • Phenyl Ring Substitution: A para-chloro substitution on the phenyl ring tends to increase efficacy as a stimulant and enhances potency at the serotonin transporter (SERT) relative to the dopamine (DAT) and norepinephrine (NET) transporters.[9]

  • N-Alkylation: Increasing the length of the N-alkyl chain can also augment relative potency at SERT.[9]

  • Combined Substitutions: The combination of a para-chloro and an N-ethyl substitution has been shown to reduce the releasing effects at DAT and NET.[9]

These relationships highlight the delicate balance between transporter affinity, selectivity, and functional outcome (i.e., uptake inhibition vs. release).

SAR_Logic cluster_sar Structure-Activity Relationship Logic for Amphetamine Analogues Structure Core Amphetamine Structure Mod1 Add β-Keto Group (Cathinone) Structure->Mod1 Mod2 Add p-Chloro Group Structure->Mod2 Mod3 Increase N-Alkyl Chain Structure->Mod3 Effect1 ↓ Locomotor Potency Mod1->Effect1 Effect2 ↑ SERT Potency ↑ Locomotor Efficacy Mod2->Effect2 Effect3 ↑ SERT Potency Mod3->Effect3

Caption: General SAR principles for amphetamine-like compounds.

Quantitative Data for Amphetamine-like Compounds

Specific quantitative data for a homologous series of this compound analogues are scarce in the public domain. The following table summarizes inhibitory constants (IC₅₀) for related substituted phenethylamines at monoamine transporters to provide a comparative context for SAR.

CompoundModificationDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Reference
AmphetaminePhenylpropyl-2-amine24.87.33330[9]
MethamphetamineN-methyl-phenylpropyl-2-amine24.539.44310[9]
Cathinoneβ-keto-amphetamine74.456.46930[9]
4-Chloroamphetaminepara-chloro-amphetamine158212267[9]
MDA3,4-MethylenedioxyamphetamineN/AN/A~1000 (Ki)[11]
MDMAN-Methyl-3,4-MD-amphetamineN/AN/A>10000 (Ki)[11]

Data presented are for reference and were obtained from in vitro assays on rat brain synaptosomes or human cortex binding assays. Direct comparison requires caution due to differing experimental conditions.

Experimental Protocols and Methodologies

Synthesis of Related Compounds
In Vitro Pharmacological Assays
  • Dopamine Release and Uptake Inhibition: The effects of this compound and its analogues on dopaminergic systems are often studied using in vitro models. A common methodology involves using slices of rat brain tissue, particularly from the corpus striatum and substantia nigra.[3][4]

    • Tissue Preparation: Brain slices are prepared and maintained in a temperature-controlled superfusion chamber.

    • Radiolabeling: The slices are incubated with a radiolabeled neurotransmitter, such as [³H]dopamine, to load the presynaptic terminals.

    • Drug Application: The test compound (e.g., this compound) is introduced into the superfusion medium.

    • Sample Collection: Fractions of the superfusate are collected over time.

    • Quantification: The amount of radioactivity in each fraction is measured using liquid scintillation counting to quantify the release of [³H]dopamine. Uptake inhibition is measured by assessing the ability of the compound to block the reuptake of the radiolabeled neurotransmitter into the tissue.

Analytical Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly specific method for identifying and quantifying this compound and its metabolites (amphetamine, methamphetamine) in biological samples like urine or blood.[4]

GCMS_Workflow Sample Biological Sample (e.g., Urine, Blood) Extraction Sample Preparation (e.g., Liquid-Liquid Extraction) Sample->Extraction Derivatization Derivatization (Optional, to improve volatility) Extraction->Derivatization GC Gas Chromatography (GC) (Separation of Compounds) Derivatization->GC MS Mass Spectrometry (MS) (Detection & Identification) GC->MS Data Data Analysis (Quantification & Confirmation) MS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion and Future Directions

This compound is a fascinating psychostimulant whose pharmacological profile is defined by its role as a prodrug for amphetamine and methamphetamine. Its unique structure, tethering a stimulant to a purine, places it in a distinct chemical class alongside compounds like fenethylline. While its primary mechanism of action via dopamine transporter modulation is well-understood within the context of amphetamines, a significant knowledge gap exists regarding the specific structure-activity relationships of its direct analogues and derivatives.

Future research should focus on the systematic synthesis and pharmacological evaluation of a series of this compound analogues to elucidate how modifications to both the amphetamine and caffeine moieties influence metabolic stability, potency, and selectivity at monoamine transporters. Such studies would provide invaluable data for the rational design of novel CNS stimulants and contribute to a more profound understanding of the complex pharmacology of this compound class.

References

The Neurochemical Profile of Fencamfamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamfamine (FCF) is a psychostimulant of the norcamphane class, originally developed by Merck in the 1960s.[1] While its clinical use is now limited, its distinct neurochemical profile continues to be of interest for comparative pharmacology and drug development. This document provides a comprehensive technical overview of the neurochemical properties of Fencamfamine, detailing its mechanism of action, interaction with monoamine transporters, and metabolic pathways. It includes summaries of quantitative pharmacological data for comparative compounds, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Primary Mechanism of Action

Fencamfamine is classified as an indirect-acting sympathomimetic, exerting its central nervous system stimulant effects primarily through the modulation of dopaminergic and noradrenergic systems.[2][3] Its mechanism is distinct from that of classic amphetamines. While amphetamine primarily acts as a substrate for the dopamine transporter (DAT), inducing transporter-mediated reverse transport (efflux), Fencamfamine's principal mechanism is the inhibition of dopamine and norepinephrine reuptake .[4][5]

Studies on rat brain slices have demonstrated that Fencamfamine acts as an indirect dopamine agonist with a dual mechanism:

  • Dopamine Transporter (DAT) Inhibition: Its primary action is blocking the reuptake of dopamine from the synaptic cleft, thereby increasing the extracellular concentration and prolonging the action of synaptic dopamine.[1] In this regard, its profile is considered more similar to that of nomifensine, a pure uptake inhibitor, than to d-amphetamine.[1]

  • Dopamine Release: Fencamfamine does induce dopamine release from presynaptic terminals, but it is significantly less potent in this capacity than d-amphetamine, with studies suggesting it is roughly ten times less active.[4][5]

Unlike amphetamines, Fencamfamine does not inhibit the action of monoamine oxidase (MAO) enzymes, which contributes to its more favorable safety profile.[5] Some research also suggests a potential involvement of opioid receptors in the reinforcing properties of Fencamfamine, as place preference induced by the drug can be blocked by the opioid antagonist naloxone.[4]

Pharmacological Data: Monoamine Transporter Interactions

CompoundTransporterActionKᵢ (nM)IC₅₀ (nM)Species/Assay System
Fencamfamine DAT / NET Reuptake Inhibitor / Releaser N/A Potency similar to d-amphetamine for uptake inhibition [2]Rat Brain Synaptosomes [2]
DAT Releaser N/A ~10x less potent than d-amphetamine for release [5]Rat Striatal Slices [5]
d-AmphetamineDATReuptake Inhibitor / Releaser~600-Human (HEK Cells)[6]
NETReuptake Inhibitor / Releaser~70-100-Human (HEK Cells)[6]
SERTReuptake Inhibitor / Releaser~20,000-40,000-Human (HEK Cells)[6]
CocaineDATReuptake Inhibitor~230-Human (HEK Cells)[6]
NETReuptake Inhibitor~480-Human (HEK Cells)[6]
SERTReuptake Inhibitor~740-Human (HEK Cells)[6]
MethylphenidateDATReuptake Inhibitor~60-Human (HEK Cells)[6]
NETReuptake Inhibitor~100-Human (HEK Cells)[6]
SERTReuptake Inhibitor~132,000-Human (HEK Cells)[6]

N/A: Data not available in the searched literature. Values for comparative compounds are approximate and can vary based on the specific assay conditions.

Visualized Pathways and Workflows

Mechanism of Action at the Dopaminergic Synapse

G cluster_presynaptic Presynaptic Terminal cluster_synapse cluster_postsynaptic Postsynaptic Terminal DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DAT DAT DA_cyto->DAT Efflux (minor) DA_synapse DA_cyto->DA_synapse Exocytosis VMAT2 VMAT2 DA_synapse->DAT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding FCF Fencamfamine FCF->DA_cyto Promotes Release (Secondary) FCF->DAT Blocks Reuptake (Primary)

Caption: Primary action of Fencamfamine at the dopamine transporter (DAT).

General Synthesis Pathway via Diels-Alder Reaction

G r1 Cyclopentadiene step1_box Diels-Alder Cycloaddition r1->step1_box r2 β-Nitrostyrene r2->step1_box intermediate Norcamphene Derivative step1_box->intermediate Forms Adduct step2_box Reduction (e.g., Raney Nickel) intermediate->step2_box Reduces C=C and Nitro Group amine N-3-phenyl- norbornan-2-amine step2_box->amine step3_box Ethylation (e.g., Acetaldehyde) amine->step3_box Adds Ethyl Group product Fencamfamine step3_box->product

Caption: Simplified workflow for the synthesis of Fencamfamine.[1]

Experimental Workflow: In Vivo Microdialysis

G cluster_procedure In Vivo Microdialysis Protocol start Stereotaxic Surgery: Implant guide cannula into target brain region recover Animal Recovery (5-7 days) start->recover probe Insert microdialysis probe through cannula recover->probe perfuse Perfuse probe with aCSF at low flow rate (1-2 µL/min) probe->perfuse equilibrate Equilibration Period (60-120 min) perfuse->equilibrate baseline Collect baseline dialysate samples equilibrate->baseline administer Administer FCF (e.g., i.p.) baseline->administer collect Collect post-injection dialysate samples at timed intervals administer->collect analyze Analyze samples via HPLC-ECD for Dopamine & Norepinephrine collect->analyze

Caption: Procedural workflow for a typical in vivo microdialysis experiment.[5]

Experimental Workflow: Radioligand Binding Assay

G cluster_assay Competitive Radioligand Binding Assay (Filtration) cluster_tubes Incubation Tubes prep Prepare receptor source (e.g., striatal membranes) tb Total Binding: Receptor + Radioligand (e.g., [³H]Mazindol for DAT) prep->tb nsb Non-Specific Binding: Receptor + Radioligand + Excess Unlabeled Ligand prep->nsb comp Competition: Receptor + Radioligand + Fencamfamine (varying conc.) prep->comp incubate Incubate to equilibrium tb->incubate nsb->incubate comp->incubate filtrate Rapid vacuum filtration through glass fiber filters incubate->filtrate wash Wash filters with ice-cold buffer to remove unbound ligand filtrate->wash count Quantify filter-bound radioactivity via liquid scintillation counting wash->count analyze Data Analysis: Calculate specific binding and determine IC₅₀/Kᵢ values count->analyze

Caption: Logical workflow for a competitive radioligand binding assay.

Metabolic Pathways

The metabolism of Fencamfamine has not been as extensively detailed as that of amphetamines. However, based on its structure and relationship to other phenethylamines, its biotransformation is expected to proceed primarily via Phase I reactions catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Key predicted metabolic reactions include:

  • N-Dealkylation: Removal of the N-ethyl group is a probable metabolic step.

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the phenyl ring (aromatic hydroxylation) or the norbornane structure (aliphatic hydroxylation) is another common metabolic transformation for related compounds.

Detailed Experimental Protocols

Protocol: In Vitro Dopamine Uptake/Release Assay (Synaptosome Preparation)

This protocol is adapted from methodologies used to study the effects of psychostimulants on monoamine transporters.[7]

  • Tissue Preparation:

    • Euthanize male Wistar rats via decapitation.

    • Rapidly dissect the corpus striatum on a cold plate.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

    • Resuspend the pellet in a Krebs-Ringer buffer, pH 7.4.

  • Uptake Inhibition Assay:

    • Aliquot the synaptosomal suspension into microcentrifuge tubes.

    • Pre-incubate the aliquots for 10 minutes at 37°C with varying concentrations of Fencamfamine or a vehicle control.

    • Initiate the uptake reaction by adding a low concentration of [³H]-dopamine.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters three times with 5 mL of ice-cold buffer.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC₅₀ value by non-linear regression analysis.

  • Dopamine Release Assay (Superfusion):

    • Incubate striatal slices or synaptosomes with [³H]-dopamine for 30 minutes at 37°C to allow for uptake.

    • Transfer the tissue to a superfusion chamber and perfuse with oxygenated Krebs-Ringer buffer at a flow rate of 0.5-1.0 mL/min.

    • Collect fractions at 5-minute intervals to establish a stable baseline of spontaneous [³H]-dopamine efflux.

    • After establishing a baseline, switch to a buffer containing a known concentration of Fencamfamine.

    • Continue collecting fractions to measure drug-evoked release.

    • At the end of the experiment, superfuse with a high-potassium buffer to induce depolarization-evoked release, confirming tissue viability.

    • Quantify radioactivity in each fraction and express release as a percentage of total tissue content.

Protocol: In Vivo Microdialysis for Extracellular Dopamine

This protocol describes a standard method for measuring neurotransmitter levels in the brain of a freely moving animal.[5][8]

  • Surgical Implantation:

    • Anesthetize a male Sprague-Dawley rat with isoflurane or a ketamine/xylazine mixture.

    • Secure the animal in a stereotaxic frame.

    • Following a midline scalp incision, drill a small burr hole in the skull above the target brain region (e.g., nucleus accumbens or striatum) using coordinates from a stereotaxic atlas.

    • Slowly lower a guide cannula (e.g., 22-gauge) to the desired dorsal-ventral coordinate.

    • Secure the cannula to the skull using dental acrylic and jeweler's screws.

    • Insert a dummy cannula to maintain patency and allow the animal to recover for 5-7 days.

  • Microdialysis Experiment:

    • On the day of the experiment, place the rat in a testing chamber that allows free movement.

    • Gently remove the dummy cannula and insert a microdialysis probe (e.g., 2 mm membrane, 20 kDa MWCO) through the guide.

    • Connect the probe's inlet and outlet tubing to a liquid swivel to prevent tangling.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1.5 µL/min) using a syringe pump.

    • Allow the system to equilibrate for at least 90-120 minutes.

    • Collect baseline samples every 20 minutes for at least one hour.

    • Administer Fencamfamine (e.g., 3.5 mg/kg, i.p.) or saline vehicle.

    • Continue collecting dialysate samples at 20-minute intervals for 2-3 hours post-injection.

    • Immediately analyze samples or add a stabilizing antioxidant and store at -80°C.

  • Neurochemical Analysis:

    • Analyze dopamine and its metabolites in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Quantify concentrations by comparing peak heights or areas to those of external standards.

    • Express data as a percentage change from the average baseline concentration.

Protocol: Locomotor Activity Assessment

This protocol is a standard method for assessing the stimulant effects of a compound in rodents.

  • Apparatus:

    • Use open-field activity chambers (e.g., 40 x 40 x 30 cm) equipped with grids of infrared photobeams to detect horizontal and vertical movements.

    • Place chambers in a sound-attenuated, dimly lit room.

  • Procedure:

    • Habituate the animals to the testing room for at least 60 minutes before the experiment begins.

    • On the test day, administer a single intraperitoneal (i.p.) injection of Fencamfamine (e.g., 3.5 mg/kg) or saline vehicle.

    • Immediately place the animal into the center of the open-field chamber.

    • Record locomotor activity continuously for 60-120 minutes using an automated data collection system.

    • Key parameters to measure include total distance traveled, horizontal beam breaks, vertical beam breaks (rearing), and time spent in the center versus the periphery of the arena.

    • Thoroughly clean the chamber with 70% ethanol between each animal to eliminate olfactory cues.

    • Analyze data by comparing drug-treated groups to vehicle controls using appropriate statistical tests (e.g., ANOVA).

References

The Historical Development of Fencamfamine: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamfamine, a psychostimulant of the norbornane derivative class, was developed by Merck in the late 1950s and early 1960s.[1] Initially investigated as a milder alternative to amphetamines, it was marketed under brand names such as Glucoenergan and Reactivan for the treatment of depressive daytime fatigue, lack of concentration, and lethargy.[1][2] Its primary mechanism of action is the inhibition of dopamine reuptake, with a secondary, less potent effect on dopamine release.[2][3][4][5] This technical guide provides a comprehensive historical context of Fencamfamine's development, detailing its synthesis, preclinical and clinical investigations, and pharmacodynamic profile for an audience of drug development professionals.

Introduction: The Quest for Novel Psychostimulants

The mid-20th century was a period of intense research and development in the field of psychopharmacology, with a particular focus on central nervous system stimulants. Following the widespread use of amphetamines, pharmaceutical companies sought to develop novel compounds with improved safety and tolerability profiles. It was within this scientific landscape that Fencamfamine (also referred to as fencamfamin) emerged from the research laboratories of E. Merck in Darmstadt, West Germany.[1] The development of Fencamfamine was part of a broader exploration into purine and amphetamine-related structures, aiming to create effective treatments for conditions characterized by fatigue and lethargy.

Synthesis and Chemical Properties

The original synthesis of Fencamfamine was detailed in a German patent filed in 1959 and granted in 1961 to E. Merck.[1] The process involves a Diels-Alder reaction, a cornerstone of organic synthesis, followed by reduction and ethylation steps.

Synthetic Pathway

The synthesis of Fencamfamine can be summarized as follows:

  • Diels-Alder Cycloaddition: The initial step involves the reaction of cyclopentadiene with β-nitrostyrene. This cycloaddition reaction forms the bicyclic norcamphene backbone of the molecule.[2]

  • Reduction: The nitro group and the double bond within the norcamphene derivative are then reduced. This step creates the saturated norcamphane structure and converts the nitro group to a primary amine.[2]

  • Ethylation: The final step is the ethylation of the primary amino group to yield N-ethyl-3-phenyl-norbornan-2-amine, the active Fencamfamine molecule.[2]

Preclinical Pharmacology

The preclinical evaluation of Fencamfamine was crucial in elucidating its mechanism of action and establishing its pharmacological profile as a psychostimulant. These studies primarily focused on its effects on the dopaminergic system, utilizing in vitro and in vivo models.

Mechanism of Action: A Dopamine Reuptake Inhibitor

Fencamfamine's primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to an increase in the synaptic concentration of dopamine.[2][4] This action is complemented by a secondary, weaker effect of promoting dopamine release from presynaptic terminals.[2][3][4] Notably, Fencamfamine is approximately ten times less potent than dexamphetamine in inducing dopamine release.[2][3][4] Unlike amphetamines, Fencamfamine does not inhibit monoamine oxidase (MAO) enzymes.[2][3][4] This profile makes its in vitro effects more comparable to a pure uptake inhibitor like nomifensine rather than a classic releasing agent like d-amphetamine.[2][3]

Quantitative Analysis of Dopaminergic Activity
ParameterFindingSpecies/ModelReference
Dopamine Release Potency ~10 times less potent than dexamphetamineRat corpus striatum and substantia nigra slices[2][3][4]
Dopamine Reuptake Inhibition Primary mechanism of actionRat corpus striatum and substantia nigra slices[2][3]
Monoamine Oxidase (MAO) Inhibition No significant inhibitionIn vitro enzyme assays[2][3][4]
Experimental Protocols

3.3.1. In Vitro Dopamine Release and Uptake Assays

The key in vitro experiments that defined Fencamfamine's mechanism of action were conducted using brain tissue preparations from rats.

  • Objective: To determine the effects of Fencamfamine on dopamine release and reuptake in comparison to d-amphetamine and nomifensine.

  • Methodology:

    • Tissue Preparation: Slices of rat corpus striatum and substantia nigra were prepared.

    • Radiolabeling: The tissue slices were incubated with a radiolabeled form of dopamine (e.g., [3H]-dopamine) to allow for its uptake into dopaminergic neurons.

    • Superfusion: The slices were then placed in a superfusion apparatus and continuously washed with a physiological buffer.

    • Drug Application: Fencamfamine, d-amphetamine, or nomifensine was added to the superfusion buffer at various concentrations.

    • Measurement of Dopamine Release: The amount of radioactivity in the collected superfusate was measured over time to quantify the rate of dopamine release.

    • Measurement of Dopamine Uptake: In separate experiments, the ability of the drugs to inhibit the initial uptake of radiolabeled dopamine into synaptosomal preparations was assessed.

  • Key Findings: These experiments demonstrated that Fencamfamine's primary effect was the inhibition of dopamine uptake, with a much weaker dopamine-releasing effect compared to d-amphetamine.[3]

Clinical Development and Therapeutic Use

Fencamfamine was introduced clinically for the management of conditions associated with fatigue and diminished concentration.

Indications and Dosing

Fencamfamine was primarily indicated for the treatment of:

  • Depressive daytime fatigue[1][2][4]

  • Lack of concentration[1][2][4]

  • Lethargy, particularly in individuals with chronic medical conditions[1][2][4]

The prescribed oral dosage typically ranged from 10 to 60 mg.[4][5]

Clinical Efficacy and Safety Profile

Clinical experience with Fencamfamine suggested a favorable safety profile, particularly concerning cardiovascular effects, when compared to more potent stimulants.[2] Extended use was associated with side effects such as dry mouth.[2] However, due to its potential for dependence and abuse, it was eventually withdrawn as an appetite suppressant in several countries and is now a controlled substance in many jurisdictions, including being a Schedule IV substance in the United States.[1][4]

Pharmacokinetics in Humans

Human pharmacokinetic studies have shown that Fencamfamine is well-absorbed after oral administration.[1] It is a lipophilic compound that readily crosses the blood-brain barrier.[1] The drug undergoes hepatic metabolism, with N-deethylation being a primary metabolic pathway.[1] The elimination half-life is approximately 16 hours.[2]

Pharmacokinetic ParameterValueReference
Bioavailability Good oral absorption[1]
Metabolism Hepatic (primarily N-deethylation)[1]
Elimination Half-life ~16 hours[2]
Peak Urinary Excretion 2-4 hours post-ingestion[1]

Signaling Pathways and Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows in the development and characterization of Fencamfamine.

Fencamfamine's Mechanism of Action at the Dopaminergic Synapse

Fencamfamine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle AADC Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Signaling Downstream Signaling D_receptor->Signaling Activation Fencamfamine Fencamfamine Fencamfamine->DAT Inhibition

Caption: Fencamfamine's primary action at the dopaminergic synapse.

Experimental Workflow for In Vitro Dopamine Release Assay

Dopamine_Release_Workflow cluster_prep Tissue Preparation cluster_incubation Incubation & Labeling cluster_superfusion Superfusion & Drug Application cluster_analysis Data Collection & Analysis Rat_Brain Rat Brain Dissection Striatum_Slices Corpus Striatum Slices Rat_Brain->Striatum_Slices Radiolabeling Incubate with [3H]-Dopamine Striatum_Slices->Radiolabeling Superfusion Superfusion with Physiological Buffer Radiolabeling->Superfusion Drug_Addition Add Fencamfamine (or control) Superfusion->Drug_Addition Fraction_Collection Collect Superfusate Fractions Drug_Addition->Fraction_Collection Scintillation Scintillation Counting Fraction_Collection->Scintillation Analysis Calculate Dopamine Release Rate Scintillation->Analysis

Caption: Workflow for assessing Fencamfamine's effect on dopamine release.

Conclusion

The development of Fencamfamine represents a significant chapter in the history of psychostimulant research. Its unique pharmacological profile, characterized by a primary inhibition of dopamine reuptake and a less pronounced effect on dopamine release, distinguished it from the amphetamines of its time. While its clinical use has been curtailed due to concerns about abuse potential, the historical context of its development provides valuable insights for modern drug discovery efforts aimed at modulating the dopaminergic system for the treatment of fatigue, apathy, and depressive disorders. The foundational preclinical studies, though conducted decades ago, laid a clear framework for understanding its mechanism of action and continue to be relevant for researchers in the field.

References

Fencamine (CAS Number 28947-50-4): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine, a psychostimulant of the amphetamine class, has been a subject of scientific inquiry due to its unique pharmacological profile. This technical guide provides an in-depth overview of the research applications of this compound (CAS Number: 28947-50-4), with a focus on its mechanism of action, pharmacological effects, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of central nervous system stimulants. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the compound's characteristics.

Introduction

This compound is a synthetic psychostimulant drug that is structurally related to amphetamine and fenethylline.[1] It is recognized as a prodrug that metabolizes in the body to amphetamine and/or methamphetamine.[2][3][4][5] Its primary mechanism of action involves the modulation of dopaminergic neurotransmission, positioning it as a tool for investigating the roles of dopamine in various physiological and pathological processes.

Mechanism of Action

This compound primarily acts as an indirect dopamine agonist. Its principal mechanism is the inhibition of the dopamine transporter (DAT), which leads to an increased concentration of dopamine in the synaptic cleft.[6] While it also exhibits dopamine-releasing properties, this action is significantly less potent compared to dextroamphetamine.[6]

Dopamine Transporter (DAT) Inhibition

The primary pharmacological action of this compound is the blockade of the dopamine transporter (DAT). By inhibiting DAT, this compound prevents the reuptake of dopamine from the synapse back into the presynaptic neuron, thereby prolonging the action of dopamine on postsynaptic receptors. This profile is more akin to that of nomifensine, which is considered a pure uptake inhibitor, rather than a releasing agent like d-amphetamine.[6]

Dopamine Release

This compound also induces the release of dopamine from presynaptic terminals, although this effect is considerably weaker than that of d-amphetamine. In vitro studies using rat striatal slices have shown that this compound has roughly 10 times less dopamine-releasing activity than dextroamphetamine.[6]

Pharmacological Effects

The pharmacological effects of this compound are consistent with its role as a central nervous system stimulant and are primarily attributed to its impact on the dopaminergic system.

Locomotor Activity

In animal models, this compound has been shown to dose-dependently increase locomotor activity. Studies in rats have demonstrated that a dose of 1.7 mg/kg significantly enhances locomotion.[1]

Stereotyped Behavior

At higher doses, this compound induces stereotyped behaviors in rats, which are repetitive, unvarying, and seemingly purposeless movements. A dose of 6 mg/kg has been reported to produce intense, focused stereotypies.[1] The induction of stereotypy is a characteristic effect of dopamine agonists.

Anorectic Effects

This compound has been observed to reduce food intake in rats.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Parameter Species Value Reference
Dopamine Release Potency (vs. d-amphetamine)Rat (in vitro striatal slices)~10-fold less potent[6]
Behavioral Effect Species Dose Reference
Enhanced Locomotor ActivityRat1.7 mg/kg[1]
Intense Stereotyped BehaviorRat6 mg/kg[1]

Metabolism and Pharmacokinetics

This compound is known to be metabolized to active compounds, specifically amphetamine and/or methamphetamine.[2][3][4][5] This biotransformation is a key aspect of its overall pharmacological profile. Detailed pharmacokinetic parameters in humans, such as oral bioavailability and half-life, are not well-documented in the available literature. For comparison, amphetamine-type stimulants generally have good oral bioavailability, a large volume of distribution (around 4 L/kg), and an elimination half-life of 6-12 hours.[7]

Experimental Protocols

In Vitro Dopamine Release Assay (Rat Striatal Slices)

This assay measures the ability of a compound to release dopamine from brain tissue.

Objective: To quantify the dopamine-releasing properties of this compound.

Methodology:

  • Tissue Preparation: Slices of rat corpus striatum are prepared.

  • Incubation: The slices are incubated with a radiolabeled dopamine precursor (e.g., ³H-tyrosine) to allow for the synthesis and storage of radiolabeled dopamine.

  • Superfusion: The slices are then placed in a superfusion chamber and continuously washed with a physiological buffer.

  • Drug Application: this compound, at various concentrations, is added to the superfusion buffer.

  • Sample Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of released radiolabeled dopamine in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The dopamine release is expressed as a percentage of the total tissue content of radiolabeled dopamine. A dose-response curve can then be generated to determine the potency (EC50) of this compound.

Dopamine Transporter (DAT) Inhibition Assay

This assay determines the potency of a compound in blocking the dopamine transporter.

Objective: To determine the IC50 value of this compound for DAT inhibition.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes (resealed nerve terminals) are prepared from rat striatal tissue.

  • Incubation: Synaptosomes are incubated with various concentrations of this compound.

  • Addition of Radiolabeled Dopamine: A fixed concentration of radiolabeled dopamine (e.g., ³H-dopamine) is added to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which separates the synaptosomes from the incubation medium.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: The amount of radiolabeled dopamine taken up by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The percentage inhibition of dopamine uptake at each this compound concentration is calculated relative to a control (no inhibitor). An IC50 value, the concentration of this compound that inhibits 50% of dopamine uptake, is then determined by non-linear regression analysis.

Assessment of Locomotor Activity in Rats

This behavioral assay measures the stimulant effects of a compound on spontaneous movement.

Objective: To evaluate the dose-dependent effects of this compound on locomotor activity.

Methodology:

  • Animal Acclimation: Rats are individually housed and acclimated to the testing environment (e.g., open-field arenas equipped with infrared beams to detect movement).

  • Drug Administration: this compound is administered to different groups of rats at various doses (e.g., intraperitoneally). A control group receives a vehicle injection.

  • Data Recording: Immediately after injection, the rats are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-120 minutes).

  • Data Analysis: The locomotor activity data is analyzed to determine the effect of each dose of this compound compared to the control group. A dose-response curve can be generated to identify the minimum effective dose (MED) and the dose that produces the maximal effect.

Assessment of Stereotyped Behavior in Rats

This protocol is used to quantify the intensity of stereotyped behaviors induced by stimulant drugs.

Objective: To characterize the dose-response relationship for this compound-induced stereotypy.

Methodology:

  • Animal Habituation: Rats are habituated to the observation cages.

  • Drug Administration: Different doses of this compound are administered to separate groups of rats.

  • Observation: At regular intervals after drug administration, the behavior of each rat is observed and scored by a trained observer who is blind to the treatment conditions.

  • Scoring: A rating scale is used to quantify the intensity of stereotyped behaviors. A common scale might range from 0 (asleep or inactive) to 6 (continuous licking or gnawing of the cage).

  • Data Analysis: The stereotypy scores are analyzed to determine the dose-dependent effects of this compound.

Visualizations

Signaling Pathway of this compound

Fencamine_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicle->Dopamine_Cytosol Release DAT Dopamine Transporter (DAT) Dopamine_Cytosol->DAT Transport Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Release (minor effect) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding This compound This compound This compound->DAT Inhibition

Caption: Mechanism of this compound at the Dopaminergic Synapse.

Experimental Workflow for Pharmacological Profiling

Pharmacological_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_pk Pharmacokinetics DAT_Inhibition Dopamine Transporter (DAT) Inhibition Assay DA_Release Dopamine Release Assay Locomotor Locomotor Activity Assessment Stereotypy Stereotyped Behavior Assessment Metabolism Metabolism Studies (Conversion to Amphetamine) Compound This compound Compound->DAT_Inhibition Compound->DA_Release Compound->Locomotor Compound->Stereotypy Compound->Metabolism

Caption: Workflow for the Pharmacological Profiling of this compound.

Conclusion

This compound serves as a valuable research tool for investigating the complexities of the dopaminergic system. Its primary mechanism as a dopamine reuptake inhibitor, coupled with a weaker dopamine-releasing effect, provides a distinct pharmacological profile compared to other amphetamine-class stimulants. This technical guide has summarized the key research applications and findings related to this compound, providing a foundation for further scientific exploration in the fields of neuropharmacology and drug development. The provided data and experimental outlines are intended to aid researchers in designing and interpreting studies aimed at further elucidating the properties and potential applications of this compound.

References

Investigating the In Vivo Effects of Fencamine on Locomotor Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fencamine, a psychostimulant of the phenethylamine class, primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its pharmacological profile suggests a significant impact on locomotor activity, a key behavioral endpoint in preclinical psychopharmacology. This technical guide provides a comprehensive overview of the methodologies used to investigate the in vivo effects of this compound on locomotor activity, presents available quantitative data, and elucidates the underlying signaling pathways. The information herein is intended to equip researchers with the necessary knowledge to design, execute, and interpret studies on this compound and related compounds.

Introduction

This compound is a central nervous system stimulant that has been shown to increase locomotor activity.[1][2] Its mechanism of action is primarily attributed to its ability to block the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2] While it shares properties with amphetamines, this compound is reported to be approximately ten times less potent in inducing dopamine release.[2] Understanding the in vivo effects of this compound on locomotor activity is crucial for characterizing its psychostimulant properties and abuse potential. This guide details the experimental protocols and known signaling pathways relevant to these investigations.

Data Presentation: In Vivo Locomotor Effects of this compound

The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on locomotor activity in rodents. Due to the limited number of publicly available studies on this compound, data from closely related psychostimulants are included for comparative purposes, with appropriate notations.

Table 1: Dose-Response Effects of this compound on Locomotor and Stereotyped Behaviors in Rats

Dose of this compound (mg/kg, i.p.)Primary Behavioral EffectObservation Details
1.7Increased LocomotionPromoted locomotor activation without focused stereotypies.[3][4]
3.0Increased RearingPretreatment with phenoxybenzamine resulted in a higher rearing frequency.[5]
6.0Decreased LocomotionObserved lower locomotor activity, likely due to the emergence of stereotyped behaviors.[5]
10.0Increased Locomotion, Rearing, and SniffingSignificant increases in all three exploratory behaviors were noted.[6]
10.0Increased Stereotypy (Licking and Gnawing)Pretreatment with phenoxybenzamine led to higher frequencies of licking and gnawing.[5]

Table 2: Comparative Effects of this compound and Other Psychostimulants on Horizontal Locomotion in Rats

CompoundDose (mg/kg, i.p.)Mean Horizontal Locomotion Counts (per session)
Amphetamine0.5~1500[3]
This compound 1.7 ~2500 [3][4]
Cocaine10.0~3000[3]
Amphetamine2.5Induces intense stereotypy[3]
This compound 6.0 Induces intense stereotypy [3][4]
Cocaine40.0Induces intense stereotypy[3]

Note: The locomotor counts are approximate values derived from graphical representations in the cited literature and are intended for comparative illustration.

Experimental Protocols

The open-field test is the standard method for assessing spontaneous locomotor activity and exploratory behavior in rodents.

Open-Field Test Protocol

Objective: To quantify the effects of this compound on spontaneous horizontal and vertical locomotor activity, as well as anxiety-like behaviors.

Apparatus:

  • A square arena (typically 40 x 40 cm to 50 x 50 cm) with high walls (30-40 cm) to prevent escape. The floor is often divided into a grid of equal squares.

  • An automated activity monitoring system with infrared beams or a video camera mounted above the arena, connected to tracking software.

Animal Model:

  • Male rats (e.g., Wistar or Sprague-Dawley strains) or mice are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • A period of acclimatization to the housing facility is necessary before any experimental procedures.

Procedure:

  • Acclimation: Transport the animals to the testing room at least 30-60 minutes before the experiment begins to allow them to acclimate to the new environment.[7]

  • Habituation (Optional but Recommended): Place each animal in the open-field arena for a set period (e.g., 30 minutes) on one or more days prior to the drug administration day to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (intraperitoneal injection is common).

  • Testing: Immediately after administration, place the animal in the center of the open-field arena.

  • Data Collection: Record the animal's activity for a predetermined duration (e.g., 60-120 minutes). The automated system will track various parameters.

  • Cleaning: Thoroughly clean the arena with a suitable disinfectant (e.g., 70% ethanol) between each animal to eliminate olfactory cues.

Data Parameters to be Measured:

  • Horizontal Activity:

    • Total distance traveled

    • Number of line crossings

  • Vertical Activity (Rearing):

    • Number of vertical beam breaks or rearing events

  • Exploratory/Anxiety-related Behaviors:

    • Time spent in the center versus the periphery of the arena

    • Latency to enter the center zone

  • Stereotyped Behaviors:

    • Counts of repetitive movements such as sniffing, gnawing, or head weaving, which can be scored manually or with specialized software.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase animal_housing Animal Housing & Acclimation (Controlled Environment) habituation Habituation to Open Field (Optional, 1-3 days) animal_housing->habituation drug_admin Drug Administration (this compound or Vehicle) habituation->drug_admin open_field Open Field Test (Automated Recording) drug_admin->open_field data_collection Data Collection (Locomotion, Rearing, etc.) open_field->data_collection data_analysis Data Analysis (Statistical Comparison) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Workflow for assessing this compound's effect on locomotor activity.
Signaling Pathways

The locomotor-stimulating effects of psychostimulants like this compound are primarily mediated by the mesolimbic dopamine pathway , which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc).[1][8] Chronic exposure to psychostimulants can lead to neuroadaptations involving intracellular signaling cascades such as the ERK (extracellular signal-regulated kinase) and CREB (cAMP response element-binding protein) pathways, which are implicated in behavioral sensitization.[9][10]

signaling_pathway cluster_synapse Dopaminergic Synapse in Nucleus Accumbens cluster_downstream Intracellular Signaling Cascades This compound This compound dat Dopamine Transporter (DAT) This compound->dat Blocks dopamine Increased Synaptic Dopamine d1r D1 Receptor dopamine->d1r Activates ac Adenylyl Cyclase d1r->ac Stimulates locomotion ↑ Locomotor Activity d1r->locomotion camp cAMP ac->camp pka PKA camp->pka erk ERK Pathway pka->erk creb CREB pka->creb erk->creb gene_expression Gene Expression (Neuroplasticity) creb->gene_expression gene_expression->locomotion Long-term effects (Sensitization)

This compound's mechanism of action and downstream signaling.

Conclusion

The investigation of this compound's in vivo effects on locomotor activity relies on standardized behavioral paradigms, primarily the open-field test. The available data indicate that this compound produces a dose-dependent increase in locomotor activity, which can transition to stereotyped behaviors at higher doses. Its mechanism as a norepinephrine-dopamine reuptake inhibitor places it within a class of psychostimulants whose actions are heavily dependent on the mesolimbic dopamine system. Further research, particularly utilizing in vivo microdialysis to correlate locomotor changes with real-time neurotransmitter levels in the nucleus accumbens, will provide a more nuanced understanding of this compound's psychostimulant profile. The signaling pathways outlined in this guide, including the ERK and CREB cascades, are critical targets for studies on the long-term neuroadaptations induced by this compound and related compounds. This technical guide serves as a foundational resource for researchers aiming to elucidate the behavioral and neurobiological effects of this compound.

References

The Structural and Functional Nexus of Fencamine and Fenethylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional relationship between two closely related psychostimulant compounds of the amphetamine class: Fencamine and Fenethylline. While both substances share a common heritage rooted in the exploration of central nervous system stimulants, they exhibit distinct chemical structures that translate into different pharmacological profiles. This document delineates their chemical properties, synthesis pathways, metabolic fates, and mechanisms of action, with a focus on their interactions with monoamine transporters. Detailed experimental protocols for key assays are provided, alongside a comparative analysis of their structure-activity relationships, to serve as a critical resource for researchers in pharmacology and drug development.

Introduction

This compound and Fenethylline are synthetic psychostimulants that emerged from the extensive research into amphetamine-like compounds. Fenethylline, a codrug of amphetamine and theophylline, was first synthesized in 1961 and was used clinically for conditions such as attention deficit hyperactivity disorder (ADHD), narcolepsy, and depression before its widespread ban due to abuse potential.[1][2][3] this compound, also known as methamphetaminoethylcaffeine, is structurally related to Fenethylline and is recognized as a prodrug to amphetamine and/or methamphetamine.[4] Understanding the nuanced differences in their chemical architecture and how these differences govern their pharmacological effects is crucial for the fields of neuropharmacology, toxicology, and the development of novel therapeutics.

Chemical and Physical Properties

The fundamental structural and physical characteristics of this compound and Fenethylline are summarized below. These properties provide the basis for their differing pharmacokinetic and pharmacodynamic profiles.

PropertyThis compoundFenethylline
IUPAC Name 1,3,7-trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione[5](RS)-1,3-dimethyl- 7-[2-(1-phenylpropan-2-ylamino)ethyl]purine- 2,6-dione[6]
Molecular Formula C₂₀H₂₈N₆O₂[7]C₁₈H₂₃N₅O₂[6]
Molecular Weight 384.48 g/mol [7]341.415 g/mol [6]
CAS Number 28947-50-4[7]3736-08-1[6]
Appearance Not specified in retrieved results.White or off-white crystalline powder (hydrochloride salt)[1]
Solubility Not specified in retrieved results.Highly soluble in polar solvents like water and ethanol; sparingly soluble in nonpolar solvents like hexane[1]
Melting Point Not specified in retrieved results.227–229 °C (hydrochloride salt, racemic mixture)[1]

Structural Relationship and Synthesis

This compound and Fenethylline are both derivatives of phenethylamine, incorporating a purine moiety. The key structural difference lies in the nature of the purine and the linkage to the amphetamine backbone.

This compound contains a caffeine-like (1,3,7-trimethylxanthine) structure.[4] In contrast, Fenethylline possesses a theophylline (1,3-dimethylxanthine) core.[6] This seemingly minor difference in a single methyl group on the purine ring, along with variations in the linker, contributes to their distinct pharmacological profiles.

Synthesis Pathways

Fenethylline Synthesis: The synthesis of fenethylline is a two-step process. The first step involves the alkylation of theophylline with 1-bromo-2-chloroethane to produce 7-(β-chloroethyl)theophylline. In the second step, the primary amine of amphetamine displaces the terminal halide on the chloroethyl group of 7-(β-chloroethyl)theophylline to yield fenethylline.[6]

This compound Synthesis: Information regarding the detailed synthesis of this compound is less readily available in the public domain. However, enzymatic catalysis using lipase has been explored for its synthesis. One reported method utilizes Candida antarctica Lipase B (CAL-B) in tert-butanol, achieving a 78% yield over 24 hours at 40°C.[8]

G cluster_fenethylline Fenethylline Synthesis cluster_this compound This compound Synthesis Theophylline Theophylline Alkylation Alkylation Theophylline->Alkylation 1-bromo-2-chloroethane Chloroethyltheophylline Chloroethyltheophylline Alkylation->Chloroethyltheophylline Substitution Substitution Chloroethyltheophylline->Substitution Amphetamine Amphetamine Amphetamine->Substitution Fenethylline Fenethylline Substitution->Fenethylline Precursors Precursors Enzymatic Catalysis Enzymatic Catalysis Precursors->Enzymatic Catalysis Candida antarctica Lipase B This compound This compound Enzymatic Catalysis->this compound

Figure 1: Simplified overview of the synthesis pathways for Fenethylline and this compound.

Metabolism and Pharmacokinetics

The metabolic pathways of this compound and Fenethylline are central to their pharmacological activity, as both are considered prodrugs.

Fenethylline is metabolized in the body to amphetamine (approximately 24.5% of an oral dose) and theophylline (approximately 13.7% of an oral dose).[2][9] This biotransformation is primarily carried out by the cytochrome P450 (CYP450) enzyme system in the liver.[10] The resulting amphetamine is the main contributor to its central nervous system stimulant effects.

This compound also serves as a metabolic precursor to amphetamine and methamphetamine.[4] Phase I biotransformation reactions, such as hydroxylation and N-dealkylation, are likely involved, catalyzed by the CYP450 system.

G cluster_fenethylline Fenethylline Metabolism cluster_this compound This compound Metabolism Fenethylline Fenethylline Amphetamine Amphetamine Fenethylline->Amphetamine CYP450 Theophylline Theophylline Fenethylline->Theophylline CYP450 CNS Stimulation CNS Stimulation Amphetamine->CNS Stimulation Bronchodilation, Mild CNS Stimulation Bronchodilation, Mild CNS Stimulation Theophylline->Bronchodilation, Mild CNS Stimulation This compound This compound This compound->Amphetamine CYP450 Methamphetamine Methamphetamine This compound->Methamphetamine CYP450 Methamphetamine->CNS Stimulation

Figure 2: Metabolic pathways of Fenethylline and this compound leading to active metabolites.

Mechanism of Action and Functional Relationship

The functional effects of this compound and Fenethylline are primarily mediated by their influence on the dopaminergic system, though through different primary mechanisms.

Fenethylline's mechanism is indirect, relying on its metabolic conversion to amphetamine. Amphetamine is a well-characterized dopamine releasing agent and reuptake inhibitor. It acts as a substrate for the dopamine transporter (DAT), leading to reverse transport of dopamine into the synaptic cleft. It also interacts with the trace amine-associated receptor 1 (TAAR1), which further modulates dopamine signaling.

This compound , in contrast, appears to act more directly as a dopamine reuptake inhibitor, with a pharmacological profile more similar to nomifensine than to d-amphetamine.[6] While it does induce dopamine release, it is reportedly ten times less potent in this regard than d-amphetamine.[6] Its primary mechanism is the inhibition of the dopamine transporter (DAT), which blocks the reuptake of dopamine from the synapse, thereby increasing extracellular dopamine concentrations.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Dopamine_Receptor Dopamine_Receptor Dopamine->Dopamine_Receptor Binds DAT DAT DAT->Dopamine Reuptake This compound This compound This compound->DAT Inhibits Fenethylline_Metabolite Amphetamine (from Fenethylline) Fenethylline_Metabolite->DAT Reverses Transport

Figure 3: Comparative mechanisms of action at the dopaminergic synapse.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of this compound and Fenethylline.

Dopamine Transporter (DAT) Binding Assay

This assay determines the binding affinity of a test compound to the dopamine transporter.

Materials:

  • Cell membranes expressing the human dopamine transporter (hDAT).

  • Radioligand (e.g., [³H]WIN 35,428).

  • Test compound (this compound or Fenethylline).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding control (e.g., 10 µM GBR 12909).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vitro Dopamine Release Assay (Superfusion of Brain Slices)

This assay measures the ability of a compound to evoke dopamine release from brain tissue.

Materials:

  • Rat striatal brain slices (e.g., 300 µm thick).

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂.

  • [³H]Dopamine.

  • Test compound (this compound or Fenethylline).

  • High potassium (K⁺) aCSF for depolarization.

  • Superfusion apparatus.

  • Scintillation counter.

Procedure:

  • Pre-incubate striatal slices with [³H]dopamine to allow for uptake.

  • Place the slices in a superfusion chamber and perfuse with oxygenated aCSF.

  • Collect baseline fractions of the superfusate.

  • Introduce the test compound into the superfusion medium and continue collecting fractions.

  • Induce depolarization with high K⁺ aCSF to stimulate dopamine release and collect fractions.

  • Measure the radioactivity in each fraction using a scintillation counter.

  • Analyze the data to determine the effect of the test compound on basal and stimulated dopamine release.

G start Prepare Rat Striatal Slices load Load Slices with [3H]Dopamine start->load superfuse Superfuse with aCSF load->superfuse collect_base Collect Baseline Fractions superfuse->collect_base add_drug Add Test Compound collect_base->add_drug collect_drug Collect Fractions with Drug add_drug->collect_drug depolarize Depolarize with High K+ collect_drug->depolarize collect_depolarize Collect Fractions during Depolarization depolarize->collect_depolarize analyze Analyze Radioactivity collect_depolarize->analyze

Figure 4: Workflow for an in vitro dopamine release assay using brain slices.

GC-MS Analysis of Metabolites

This method is used to identify and quantify this compound, Fenethylline, and their metabolites in biological samples.

Materials:

  • Biological sample (e.g., urine).

  • Internal standard.

  • Extraction solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Spike the biological sample with an internal standard.

  • Perform a liquid-liquid extraction to isolate the analytes.

  • Evaporate the organic solvent to dryness.

  • Reconstitute the residue and derivatize the analytes to increase their volatility for GC analysis.

  • Inject the derivatized sample into the GC-MS.

  • Separate the compounds based on their retention times in the gas chromatograph.

  • Identify and quantify the compounds based on their mass spectra and comparison to known standards.

Conclusion

This compound and Fenethylline, while structurally similar and both belonging to the amphetamine class, exhibit a noteworthy divergence in their primary mechanisms of action. Fenethylline acts as a prodrug, with its psychostimulant effects largely attributable to its metabolite, amphetamine, a potent dopamine releaser. In contrast, this compound appears to function primarily as a dopamine reuptake inhibitor, with a weaker capacity for inducing dopamine release. This distinction underscores the subtle yet significant impact of chemical structure on pharmacological function. The purine moiety and the nature of its linkage to the phenethylamine core are critical determinants of their metabolic fate and subsequent interaction with monoamine transporters. A thorough understanding of these relationships, supported by the experimental approaches detailed in this guide, is essential for advancing our knowledge of psychostimulant pharmacology and for the rational design of novel central nervous system agents. Further research is warranted to obtain precise quantitative data on the receptor binding affinities of both parent compounds to provide a more complete comparative analysis.

References

Methodological & Application

Analytical Techniques for Detecting Fencamine in Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fencamine, a stimulant of the central nervous system, has seen use as an anorectic and antidepressant. Its potential for misuse and doping necessitates robust and sensitive analytical methods for its detection in various biological matrices. This document provides detailed application notes and protocols for the determination of this compound in urine, blood, hair, and oral fluid, catering to the needs of researchers, scientists, and professionals in drug development and forensic toxicology. The methodologies predominantly leverage gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their high sensitivity and specificity.

I. Analysis of this compound in Urine

The detection of this compound and its metabolites in urine is a primary method for monitoring its use. Gas chromatography is a well-established technique for this purpose, often requiring derivatization to improve the chromatographic properties of the analyte.

Application Note: GC-MS Analysis of this compound in Urine

This method outlines a quantitative analysis of this compound and its primary metabolite, 2-amino-3-phenylnorbornane, in urine using gas chromatography with electron-capture detection (GC-ECD) or mass spectrometry (GC-MS).[1] The protocol involves a liquid-liquid extraction followed by derivatization.

Key Performance Parameters:

  • Biological Half-Life: Approximately 16 hours, based on urinary excretion data.[1]

  • Excretion Profile: Peak urinary excretion occurs 2-4 hours after oral administration. The total amount excreted over 80 hours can range from 11.9% to 33.2% of the ingested dose.[1]

  • Stability: this compound and its metabolite concentrations in urine remain stable for at least 6 weeks when stored at -18°C.[1]

Experimental Protocol: GC-MS Determination of this compound in Urine

1. Sample Preparation (Liquid-Liquid Extraction): a. To 5 mL of urine, add a suitable internal standard (e.g., a structurally similar compound not expected to be present in the sample). b. Adjust the pH of the urine sample to alkaline conditions (pH > 9) using a suitable buffer or base (e.g., sodium hydroxide). c. Add 5 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and n-hexane). d. Vortex the mixture for 10 minutes and centrifuge to separate the organic and aqueous layers. e. Transfer the organic layer to a clean tube. f. Repeat the extraction process on the aqueous layer with a fresh aliquot of the extraction solvent. g. Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization: a. To the dried extract, add a derivatizing agent such as heptafluorobutyric anhydride (HFBA) or trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., ethyl acetate). These acylation reagents improve the volatility and chromatographic behavior of the amine-containing this compound. b. Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 20-30 minutes) to ensure complete derivatization. c. Evaporate the excess derivatizing agent and solvent under a stream of nitrogen. d. Reconstitute the residue in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

3. GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).
  • Injector: Splitless mode.
  • Oven Temperature Program: A temperature gradient is used to separate the analytes from matrix components. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
  • Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound and its metabolite.

II. Analysis of this compound in Blood, Plasma, and Serum

Blood analysis provides a direct measure of the circulating drug and is crucial for pharmacokinetic and toxicological studies. LC-MS/MS is the preferred method for its high sensitivity and minimal sample preparation requirements compared to GC-MS.

Application Note: LC-MS/MS Analysis of this compound in Whole Blood

This application note describes a sensitive and specific method for the quantitative analysis of this compound in whole blood using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The method involves a simple liquid-liquid extraction or protein precipitation step.

Experimental Protocol: LC-MS/MS Determination of this compound in Whole Blood

1. Sample Preparation (Protein Precipitation): a. To 200 µL of whole blood in a microcentrifuge tube, add an internal standard. b. Add 600 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture vigorously for 1 minute. d. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase for LC-MS/MS injection.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: A UPLC or HPLC system.
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.

III. Analysis of this compound in Hair

Hair analysis offers a long-term window of detection, providing a history of drug exposure. The detection of this compound in hair can be indicative of chronic use.

Application Note: Analysis of this compound in Hair

This method details the extraction and analysis of this compound from hair samples. The procedure involves decontamination, digestion of the hair matrix, followed by extraction and analysis, typically by LC-MS/MS due to the low concentrations expected.

Experimental Protocol: Determination of this compound in Hair

1. Decontamination: a. Wash the hair sample sequentially with methanol and deionized water to remove external contaminants. b. Dry the hair sample thoroughly.

2. Digestion and Extraction: a. Pulverize or finely cut the decontaminated hair. b. Incubate a weighed amount of hair (e.g., 20-50 mg) in a basic or acidic solution (e.g., 1 M NaOH or methanol with hydrochloric acid) overnight at an elevated temperature (e.g., 40-50°C) to digest the hair matrix and release the entrapped drug. c. Neutralize the digest and proceed with solid-phase extraction (SPE) or liquid-liquid extraction.

3. Solid-Phase Extraction (SPE): a. Condition a mixed-mode SPE cartridge (e.g., cation exchange and reversed-phase) with methanol and water. b. Load the neutralized hair digest onto the cartridge. c. Wash the cartridge with water and a weak organic solvent to remove interferences. d. Elute the this compound with a suitable solvent mixture (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide). e. Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

IV. Analysis of this compound in Oral Fluid

Oral fluid is a non-invasive alternative to blood and provides information on recent drug use.

Application Note: Analysis of this compound in Oral Fluid

This protocol describes the determination of this compound in oral fluid collected using specialized devices. The analysis is typically performed by LC-MS/MS.

Experimental Protocol: Determination of this compound in Oral Fluid

1. Sample Collection and Preparation: a. Collect oral fluid using a collection device that often contains a stabilizing buffer. b. Centrifuge the collection device to separate the oral fluid from the collection pad. c. Take an aliquot of the oral fluid/buffer mixture and add an internal standard. d. Perform protein precipitation with acetonitrile as described for blood samples.

2. LC-MS/MS Analysis: a. The analytical conditions for LC-MS/MS are similar to those used for blood analysis.

V. Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of this compound and related amphetamine-type stimulants in various biological matrices. It is important to note that specific values for this compound may vary depending on the exact methodology and instrumentation used. The data presented for related compounds can serve as a guideline for expected performance.

Biological MatrixAnalytical MethodAnalyte(s)Limit of Quantification (LOQ)Recovery (%)Linearity RangeReference
Whole BloodUPLC-MS/MSAmphetamine-type stimulants0.1 - 521 ng/mL> 50% (for most)Varies by analyte[2]
Whole BloodLC/MS/MSDrugs of Abuse (including amphetamines)0.1 - 0.5 ng/mLNot specifiedR² > 0.995[3]
Whole BloodLC-MS/MS100 analytes (including amphetamines)0.05 - 20 ng/mLAcceptable range0.05 - 500 ng/mL[4]
Oral FluidGC-MSAmphetamine-type stimulants2 - 4 ng/mL77.2 - 112.1%2 - 256 ng/mL[5]

VI. Visualizations

experimental_workflow_urine cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample add_is Add Internal Standard urine->add_is ph_adjust Adjust to Alkaline pH add_is->ph_adjust lle Liquid-Liquid Extraction ph_adjust->lle evap1 Evaporate Organic Phase lle->evap1 add_reagent Add Derivatizing Agent (e.g., HFBA) evap1->add_reagent incubate Incubate add_reagent->incubate evap2 Evaporate Excess Reagent incubate->evap2 reconstitute Reconstitute in Solvent evap2->reconstitute gcms GC-MS Analysis reconstitute->gcms

Caption: Experimental workflow for GC-MS analysis of this compound in urine.

experimental_workflow_blood cluster_sample_prep Sample Preparation cluster_analysis Analysis blood Whole Blood Sample add_is Add Internal Standard blood->add_is ppt Protein Precipitation with Acetonitrile add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms

Caption: Experimental workflow for LC-MS/MS analysis of this compound in blood.

signaling_pathway_placeholder This compound This compound Metabolite 2-amino-3-phenylnorbornane This compound->Metabolite Metabolism Excretion Urinary Excretion This compound->Excretion Metabolite->Excretion

Caption: Simplified metabolic fate of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Fencamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of Fencamine. Due to a lack of specific published HPLC methods for this compound, this document provides a comprehensive starting point for method development based on established protocols for structurally and pharmacologically similar compounds, such as amphetamine, methamphetamine, and phentermine. Detailed experimental protocols, including sample preparation, chromatographic conditions, and validation parameters, are outlined. This guide is intended for researchers, scientists, and drug development professionals working on the analysis of this compound in various matrices.

Introduction

This compound is a psychostimulant compound that belongs to the amphetamine family. It is known to metabolize to amphetamine and methamphetamine in the body. Accurate and reliable analytical methods are crucial for its detection and quantification in pharmaceutical formulations, research samples, and forensic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances due to its high resolution, sensitivity, and versatility.[1][2]

This application note details a proposed reversed-phase HPLC (RP-HPLC) method that can serve as a robust starting point for the analysis of this compound. The provided protocols are synthesized from validated methods for related amphetamine-type stimulants.[3][4][5]

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point. Chiral columns, such as those based on macrocyclic glycopeptides, may be necessary for enantiomeric separation.

  • Chemicals and Reagents:

    • This compound reference standard

    • HPLC grade acetonitrile

    • HPLC grade methanol

    • Orthophosphoric acid

    • Sodium phosphate

    • High-purity water

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation method will depend on the matrix (e.g., pharmaceutical formulation, biological fluid).

  • For Pharmaceutical Formulations (e.g., tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

    • Transfer the powder to a volumetric flask and add a suitable solvent (e.g., methanol or mobile phase) to dissolve the active ingredient.

    • Sonicate for 15-20 minutes to ensure complete dissolution.

    • Dilute to the mark with the solvent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • For Biological Matrices (e.g., plasma, urine):

    • Protein Precipitation: For plasma or serum, add three parts of a precipitating agent (e.g., acetonitrile or methanol) to one part of the sample. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can be injected after filtration.

    • Liquid-Liquid Extraction (LLE): This technique can be used to clean up and concentrate the analyte. A typical LLE procedure involves adjusting the pH of the sample, extracting with an immiscible organic solvent, and then evaporating the organic layer and reconstituting the residue in the mobile phase.[6]

    • Solid-Phase Extraction (SPE): SPE provides a more efficient and selective sample clean-up. A suitable SPE cartridge (e.g., mixed-mode cation exchange) can be used to retain this compound, followed by washing to remove interferences and elution with an appropriate solvent.

Proposed HPLC Method

The following chromatographic conditions are proposed as a starting point for the analysis of this compound. Optimization may be required to achieve the desired separation and sensitivity.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (e.g., 20 mM sodium phosphate, pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 30:70 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 210 nm
Run Time 10 minutes

Note: The mobile phase composition and pH can be adjusted to optimize the retention time and peak shape of this compound.

Method Validation

For reliable and accurate results, the developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for this compound could be 1-100 µg/mL.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data for the validation of an HPLC method for this compound should be summarized in clear and concise tables.

Table 2: Example of Linearity Data Summary

Concentration (µg/mL)Peak Area (mAU*s)
1[Value]
5[Value]
10[Value]
25[Value]
50[Value]
100[Value]
Correlation Coefficient (r²) > 0.999

Table 3: Example of Accuracy and Precision Data Summary

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (Mean ± SD, n=3)Recovery (%)RSD (%)
5[Value][Value][Value]
50[Value][Value][Value]
90[Value][Value][Value]

Experimental Workflow and Diagrams

The general workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Sample Matrix (e.g., Tablet, Plasma) Extraction Sample Extraction/ Cleanup Sample->Extraction Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC Inject Extraction->HPLC Inject Column C18 Column HPLC->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for the Enzymatic Synthesis of Fencamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of Fencamine, a psychostimulant drug of the amphetamine class. The use of enzymatic catalysis, specifically with Candida antarctica Lipase B (CAL-B), offers a greener and more selective alternative to traditional chemical synthesis routes.[1] This document outlines the reaction parameters, a detailed experimental protocol, methods for purification and analysis, and visual representations of the workflow and enzymatic mechanism.

Introduction to Enzymatic Catalysis in this compound Synthesis

The synthesis of this compound can be achieved through the enzymatic acylation of an amphetamine derivative. Lipases, a class of hydrolases, are known to catalyze esterification, transesterification, and amidation reactions, particularly in non-aqueous media.[2] Candida antarctica Lipase B (CAL-B) is a widely used and robust biocatalyst for such transformations due to its high stability and broad substrate specificity.[1][2]

The enzymatic approach to this compound synthesis has been reported to achieve a yield of 78% in a 24-hour reaction period at 40°C using CAL-B in tert-butanol.[1] This method presents a significant advancement in sustainable chemistry by reducing waste compared to conventional synthetic methods.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the enzymatic synthesis of this compound.

ParameterValueReference
EnzymeCandida antarctica Lipase B (CAL-B)[1]
Solventtert-Butanol[1]
Reaction Time24 hours[1]
Temperature40°C[1]
Yield78%[1]

Experimental Protocols

The following protocols are based on the available literature for the enzymatic synthesis of this compound and related compounds using CAL-B.

Materials and Reagents
  • Precursor 1: 8-(2-aminoethyl)amino-1,3,7-trimethyl-2,6-dioxopurine

  • Precursor 2: N-methyl-beta-phenyl-alpha-methylethylamine

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Solvent: tert-Butanol (anhydrous)

  • Acyl donor (optional, if direct amidation is slow): e.g., Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Enzymatic Synthesis of this compound
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, combine Precursor 1 (1.0 eq), Precursor 2 (1.2 eq), and immobilized CAL-B (e.g., 50% w/w with respect to Precursor 1).

  • Solvent Addition: Add anhydrous tert-butanol to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Incubation: Place the flask in a temperature-controlled shaker or oil bath set to 40°C and stir the reaction mixture at 200-250 rpm for 24 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Purification
  • Enzyme Removal: After the reaction is complete, filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially be reused.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

  • Liquid-Liquid Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.

  • Chromatographic Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.

Product Characterization and Analysis (HPLC Method)

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, including HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A general HPLC method for the analysis of amphetamine derivatives is provided below.

ParameterDescription
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 7.0)
Flow Rate 1.0 mL/min
Detection UV detector at a suitable wavelength (e.g., 254 nm)
Injection Vol 10-20 µL
Temperature Ambient

Visualizations

Experimental Workflow for Enzymatic this compound Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reactants Reactants + CAL-B in tert-Butanol incubation Incubation (40°C, 24h) reactants->incubation Stirring filtration Enzyme Filtration incubation->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification analysis HPLC, MS, NMR purification->analysis final_product Pure this compound analysis->final_product Characterized this compound catalytic_mechanism cluster_enzyme CAL-B Active Site cluster_reaction Reaction Steps ser_his_asp Ser-His-Asp Catalytic Triad acyl_enzyme Acyl-Enzyme Intermediate Formation ser_his_asp->acyl_enzyme Reaction with Acyl Donor* nucleophilic_attack Nucleophilic Attack by Amine acyl_enzyme->nucleophilic_attack Precursor 2 (Amine) enters product_release Product Release & Enzyme Regeneration nucleophilic_attack->product_release Amide bond forms product_release->ser_his_asp This compound released note *Acyl donor can be a reactant itself or an activated ester.

References

Establishing In Vitro Models to Assess Fencamine's Neurotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fencamine is a psychostimulant drug that primarily acts as an indirect dopamine agonist. Its mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels in the synaptic cleft. While its stimulant properties are documented, a comprehensive understanding of its neurotoxic potential is crucial for risk assessment and therapeutic development. These application notes provide a detailed framework for establishing robust in vitro models to evaluate the potential neurotoxicity of this compound. The protocols focus on utilizing the human neuroblastoma SH-SY5Y cell line for neuronal toxicity studies and the murine microglial BV-2 cell line for neuroinflammation assessment, key aspects of amphetamine-class neurotoxicity.

Key In Vitro Models

  • Differentiated SH-SY5Y Human Neuroblastoma Cells: This cell line is a cornerstone for in vitro neurotoxicity studies. Upon differentiation, SH-SY5Y cells acquire a more mature neuronal phenotype, expressing key dopaminergic markers like the dopamine transporter (DAT) and tyrosine hydroxylase (TH). This makes them a relevant model to study compounds like this compound that target the dopaminergic system.

  • BV-2 Murine Microglial Cells: Microglia are the resident immune cells of the central nervous system. Their activation and the subsequent release of pro-inflammatory cytokines are hallmarks of neuroinflammation, a critical component of neurotoxicity induced by many psychostimulants. The BV-2 cell line provides a reliable and reproducible model to assess the neuroinflammatory potential of this compound.

Experimental Endpoints for Neurotoxicity Assessment

A multi-parametric approach is essential for a comprehensive evaluation of this compound's neurotoxic profile. The following endpoints are recommended:

  • Cell Viability and Cytotoxicity: To determine the concentration range over which this compound affects cell survival.

  • Oxidative Stress: To measure the induction of reactive oxygen species (ROS), a common mechanism of amphetamine-induced neurotoxicity.

  • Apoptosis: To identify if cell death occurs through a programmed pathway involving key executioner caspases.

  • Mitochondrial Dysfunction: To assess the impact on mitochondrial health, a primary target of many neurotoxicants.

  • Neuroinflammation: To evaluate the activation of microglia and the release of pro-inflammatory mediators.

Data Presentation

The following tables summarize hypothetical quantitative data for the described experimental endpoints. These values are based on published data for amphetamine and methamphetamine in similar in vitro models and serve as a reference for expected outcomes when testing this compound.

Table 1: this compound-Induced Cytotoxicity in Differentiated SH-SY5Y Cells (24-hour exposure)

This compound (µM)Cell Viability (% of Control) (MTT Assay)Cytotoxicity (% LDH Release)
0 (Control)100 ± 4.55.2 ± 1.1
1098 ± 5.16.1 ± 1.3
5092 ± 6.38.9 ± 1.8
10075 ± 5.815.4 ± 2.5
25052 ± 4.938.7 ± 3.1
50028 ± 3.765.2 ± 4.6
IC50 (µM) ~280 >500

Table 2: this compound-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Differentiated SH-SY5Y Cells (24-hour exposure)

This compound (µM)ROS Production (Fold Increase over Control)Apoptotic Cells (%) (Annexin V+/PI-)Caspase-3 Activity (Fold Increase over Control)Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio)
0 (Control)1.0 ± 0.14.1 ± 0.81.0 ± 0.21.0 ± 0.1
1001.8 ± 0.312.5 ± 2.11.9 ± 0.40.8 ± 0.1
2503.5 ± 0.628.9 ± 3.53.7 ± 0.60.5 ± 0.08
5005.2 ± 0.945.3 ± 4.25.1 ± 0.80.3 ± 0.05

Table 3: this compound-Induced Pro-inflammatory Cytokine Release from BV-2 Microglia (24-hour exposure)

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control (Untreated)25 ± 815 ± 5
LPS (100 ng/mL)5500 ± 4503200 ± 310
This compound (100 µM)85 ± 1540 ± 10
This compound (250 µM)250 ± 30110 ± 20
This compound (500 µM)600 ± 75350 ± 45

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

Objective: To prepare differentiated, dopaminergic neuron-like cells for neurotoxicity assessment.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (Growth Medium)

  • DMEM/F12 medium supplemented with 1% FBS, 1% Penicillin-Streptomycin (Differentiation Medium)

  • All-trans-retinoic acid (RA)

  • Poly-D-lysine

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C. Rinse twice with sterile PBS before use.

  • Culture SH-SY5Y cells in Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • To induce differentiation, seed cells at a density of 2 x 10^4 cells/cm² in Growth Medium.

  • After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid.

  • Continue to culture the cells for 5-7 days, replacing the medium with fresh Differentiation Medium containing 10 µM RA every 2 days.

  • Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Assessment of Cell Viability (MTT Assay)

Objective: To quantify the effect of this compound on the metabolic activity of differentiated SH-SY5Y cells as an indicator of cell viability.

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 24 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Assessment of Cytotoxicity (LDH Release Assay)

Objective: To quantify this compound-induced cell membrane damage by measuring the release of lactate dehydrogenase (LDH).

Materials:

  • Differentiated SH-SY5Y cells in a 96-well plate

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the 24-hour incubation, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • A positive control for maximum LDH release should be included by lysing a set of untreated cells.

  • Calculate the percentage of LDH release relative to the maximum LDH release control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To detect this compound-induced oxidative stress using the DCFDA assay.

Materials:

  • Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Hank's Balanced Salt Solution (HBSS)

Protocol:

  • Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow to adhere for 24 hours.

  • Treat cells with various concentrations of this compound for the desired time (e.g., 6 hours).

  • Remove the treatment medium and wash the cells once with warm HBSS.

  • Load the cells with 10 µM H2DCFDA in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess probe.

  • Add 100 µL of HBSS to each well.

  • Measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.

  • Express the results as a fold increase in fluorescence compared to the vehicle control.

Assessment of Apoptosis (Annexin V-FITC/PI Staining)

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Materials:

  • Differentiated SH-SY5Y cells

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Treat differentiated SH-SY5Y cells with this compound for 24 hours.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Caspase-3 Activity

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Differentiated SH-SY5Y cells

  • This compound stock solution

  • Commercially available colorimetric or fluorometric caspase-3 assay kit

Protocol:

  • Treat differentiated SH-SY5Y cells with this compound for the desired time (e.g., 12-24 hours).

  • Lyse the cells according to the assay kit manufacturer's instructions.

  • Determine the protein concentration of the cell lysates.

  • Add an equal amount of protein from each sample to the wells of a microplate.

  • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays) to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence according to the kit's instructions.

  • Express the results as a fold increase in caspase-3 activity compared to the vehicle control.

Assessment of Mitochondrial Membrane Potential (MMP)

Objective: To evaluate this compound's effect on mitochondrial integrity using the JC-1 dye.

Materials:

  • Differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate

  • This compound stock solution

  • JC-1 dye

  • CCCP (positive control for mitochondrial depolarization)

Protocol:

  • Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well.

  • Treat the cells with this compound for the desired time (e.g., 6-24 hours). Include a positive control treated with 10 µM CCCP for 30 minutes.

  • Remove the treatment medium and incubate the cells with 5 µM JC-1 dye in culture medium for 30 minutes at 37°C.

  • Wash the cells twice with warm PBS.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity for both J-aggregates (red; Ex: 560 nm, Em: 595 nm) and J-monomers (green; Ex: 485 nm, Em: 535 nm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

In Vitro Neuroinflammation Assay

Objective: To assess the potential of this compound to induce an inflammatory response in microglial cells.

Materials:

  • BV-2 murine microglial cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α and IL-6

Protocol:

  • Seed BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours. Include a positive control treated with 100 ng/mL LPS.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Store the supernatants at -80°C until analysis.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Visualizations

Fencamine_Neurotoxicity_Workflow start Start: this compound Exposure cell_models In Vitro Models - Differentiated SH-SY5Y (Neuronal) - BV-2 (Microglial) start->cell_models shsy5y_assays Neuronal Toxicity Assessment (SH-SY5Y) cell_models->shsy5y_assays Neuronal Model bv2_assays Neuroinflammation Assessment (BV-2) cell_models->bv2_assays Microglial Model viability Cell Viability (MTT Assay) shsy5y_assays->viability cytotoxicity Cytotoxicity (LDH Assay) shsy5y_assays->cytotoxicity ros Oxidative Stress (DCFDA Assay) shsy5y_assays->ros apoptosis Apoptosis (Annexin V/PI) shsy5y_assays->apoptosis caspase Caspase-3 Activity shsy5y_assays->caspase mmp Mitochondrial Dysfunction (JC-1 Assay) shsy5y_assays->mmp cytokines Cytokine Release (ELISA: TNF-α, IL-6) bv2_assays->cytokines

Caption: Experimental workflow for assessing this compound's neurotoxicity.

Fencamine_Signaling_Pathway This compound This compound dat Dopamine Transporter (DAT) Inhibition This compound->dat da_increase ↑ Extracellular Dopamine dat->da_increase da_autooxidation Dopamine Auto-oxidation da_increase->da_autooxidation ros_production ↑ Reactive Oxygen Species (ROS) da_autooxidation->ros_production mitochondria Mitochondrial Dysfunction ros_production->mitochondria apoptosis_pathway Apoptosis Pathway Activation ros_production->apoptosis_pathway mmp_loss ↓ Mitochondrial Membrane Potential mitochondria->mmp_loss atp_depletion ↓ ATP Production mitochondria->atp_depletion mmp_loss->apoptosis_pathway cell_death Neuronal Cell Death atp_depletion->cell_death caspase_activation Caspase-3 Activation apoptosis_pathway->caspase_activation caspase_activation->cell_death

Caption: Putative signaling pathway of this compound-induced neurotoxicity.

Neuroinflammation_Workflow fencamine_exposure This compound Exposure bv2_cells BV-2 Microglial Cells fencamine_exposure->bv2_cells microglial_activation Microglial Activation bv2_cells->microglial_activation cytokine_release Release of Pro-inflammatory Cytokines microglial_activation->cytokine_release elisa Quantification by ELISA cytokine_release->elisa tnfa TNF-α elisa->tnfa il6 IL-6 elisa->il6 neuroinflammation Neuroinflammation tnfa->neuroinflammation il6->neuroinflammation

Caption: Workflow for assessing this compound-induced neuroinflammation.

Standard Operating Procedures for Fencamine Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fencamine is a psychostimulant of the amphetamine class, acting as a prodrug to amphetamine and methamphetamine. It functions primarily as an indirect dopamine agonist by inhibiting the dopamine transporter (DAT) and promoting dopamine release. These application notes provide a comprehensive overview of the standard operating procedures for the administration of this compound in rodent models, covering administration protocols, behavioral assays, and neurochemical analysis.

Compound Information

Compound Chemical Name CAS Number Molecular Formula Molecular Weight Primary Mechanism of Action
This compoundN-(1-phenylpropan-2-yl)-2-(theophyllin-7-yl)ethan-1-amine28947-50-4C₂₀H₂₇N₅O₂385.47 g/mol Dopamine Transporter (DAT) Inhibitor, Dopamine Releaser

Administration Protocols

The administration of this compound requires careful consideration of the vehicle, route of administration, and dosage. The following protocols are generalized and should be adapted based on experimental goals and institutional guidelines.

Vehicle Selection and Preparation

The choice of vehicle is critical for ensuring the solubility and stability of this compound.

Vehicle Preparation Suitability Notes
0.9% Saline Dissolve this compound hydrochloride directly in sterile 0.9% sodium chloride solution.Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC), Oral (PO)Recommended for most applications due to its physiological compatibility.
5% DMSO in Saline Dissolve this compound in Dimethyl Sulfoxide (DMSO) first, then dilute with 0.9% saline to a final DMSO concentration of 5%.IP, SCUseful if solubility in saline is limited. DMSO concentration should be kept low to avoid toxicity.
10% Tween 80 in Saline Dissolve this compound in a 10% solution of Tween 80 in 0.9% saline.POSuitable for oral gavage to improve solubility and absorption.

Protocol for Vehicle Preparation (5% DMSO in Saline):

  • Weigh the required amount of this compound hydrochloride.

  • Dissolve the this compound in the required volume of 100% DMSO to create a stock solution.

  • Vortex the stock solution until the compound is fully dissolved.

  • Calculate the volume of the stock solution and 0.9% saline needed to achieve the final desired concentration and a DMSO concentration of 5%.

  • Add the stock solution to the saline and vortex thoroughly.

Routes of Administration

The choice of administration route depends on the desired pharmacokinetic profile.

Route Rodent Species Recommended Volume Needle Gauge Absorption Rate
Intraperitoneal (IP) Rat, Mouse5-10 mL/kg23-25 GRapid
Subcutaneous (SC) Rat, Mouse5-10 mL/kg25-27 GSlower than IP
Intravenous (IV) Rat, Mouse (tail vein)5 mL/kg27-30 GMost Rapid
Oral (PO) - Gavage Rat, Mouse5-10 mL/kg18-20 G (gavage needle)Variable

General Injection Procedure (Intraperitoneal):

  • Restrain the rodent firmly but gently. For rats, a two-person technique may be necessary.

  • Position the animal with its head tilted slightly downwards.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.

  • Aspirate to ensure no fluid is withdrawn, indicating correct placement.

  • Inject the this compound solution smoothly.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions.

Experimental Protocols

Locomotor Activity Assessment

This assay is used to evaluate the stimulant effects of this compound on spontaneous motor activity.

Protocol:

  • Apparatus: Open-field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system.

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Habituation: Place each animal in the open-field arena for 30 minutes for 2 consecutive days prior to testing to minimize novelty-induced hyperactivity.

  • Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., IP).

  • Data Collection: Immediately place the animal in the center of the arena and record locomotor activity for 60-120 minutes. Key parameters include total distance traveled, horizontal activity, and vertical activity (rearing).

Hypothetical Dose-Response Data for Locomotor Activity (Rats, IP):

Dose (mg/kg) Total Distance Traveled (cm, mean ± SEM) Rearing Frequency (counts, mean ± SEM)
Vehicle1500 ± 15030 ± 5
12500 ± 20050 ± 8
34500 ± 35090 ± 12
103800 ± 30075 ± 10
Conditioned Place Preference (CPP)

CPP is used to assess the rewarding properties of this compound.

Protocol:

  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

  • Phases:

    • Pre-Conditioning (Day 1): Place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

    • Conditioning (Days 2-9):

      • On drug conditioning days (e.g., 2, 4, 6, 8), administer this compound (e.g., 3 mg/kg, IP) and confine the animal to one of the outer chambers (typically the initially non-preferred one) for 30 minutes.

      • On vehicle conditioning days (e.g., 3, 5, 7, 9), administer vehicle and confine the animal to the opposite chamber for 30 minutes.

    • Post-Conditioning (Day 10): Place the animal in the central chamber and allow free access to all chambers for 15 minutes, with no drug administration. Record the time spent in each chamber.

Hypothetical CPP Data (Mice, IP):

Group Pre-Conditioning Time in Drug-Paired Side (s, mean ± SEM) Post-Conditioning Time in Drug-Paired Side (s, mean ± SEM) Preference Score (Post - Pre, s, mean ± SEM)
Vehicle250 ± 20260 ± 2510 ± 15
This compound (3 mg/kg)245 ± 22450 ± 30205 ± 28
Neurochemical Analysis (In Vivo Microdialysis)

This technique measures extracellular neurotransmitter levels in specific brain regions.

Protocol:

  • Surgery: Anesthetize the rodent and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow for a 24-48 hour recovery period.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours.

  • Analysis: Analyze the dialysate samples for dopamine and serotonin concentrations using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

Hypothetical Dopamine Release Data (Rat Nucleus Accumbens, IP):

Time (min) % Baseline Dopamine (mean ± SEM) - Vehicle % Baseline Dopamine (mean ± SEM) - this compound (3 mg/kg)
-20100 ± 5100 ± 6
0 (Injection)102 ± 798 ± 5
2098 ± 6250 ± 20
40105 ± 8450 ± 35
60101 ± 5380 ± 30
12099 ± 7150 ± 15

Visualizations

Signaling Pathway of this compound

Fencamine_Signaling_Pathway This compound This compound Presynaptic_Neuron Presynaptic Dopaminergic Neuron This compound->Presynaptic_Neuron Enters DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake Dopamine_Vesicles Dopamine Vesicles This compound->Dopamine_Vesicles Promotes Release Presynaptic_Neuron->DAT VMAT2 VMAT2 Presynaptic_Neuron->VMAT2 VMAT2->Dopamine_Vesicles Packages Dopamine Dopamine_Cytosol Cytosolic Dopamine Dopamine_Vesicles->Dopamine_Cytosol Release Dopamine_Synapse Synaptic Dopamine Dopamine_Cytosol->Dopamine_Synapse Increased Efflux Dopamine_Receptors Dopamine Receptors Dopamine_Synapse->Dopamine_Receptors Binds to Postsynaptic_Neuron Postsynaptic Neuron Downstream_Signaling Downstream Signaling Postsynaptic_Neuron->Downstream_Signaling Dopamine_Receptors->Postsynaptic_Neuron

Caption: Proposed mechanism of this compound action on dopaminergic neurons.

Experimental Workflow for Locomotor Activity Assay

Locomotor_Activity_Workflow Start Start Habituation Habituation (2 days, 30 min/day) Start->Habituation Acclimatization Acclimatization to Testing Room (1 hr) Habituation->Acclimatization Drug_Prep Prepare this compound and Vehicle Solutions Acclimatization->Drug_Prep Administration Administer this compound or Vehicle (e.g., IP) Drug_Prep->Administration Placement Place Animal in Open-Field Arena Administration->Placement Data_Collection Record Locomotor Activity (60-120 min) Placement->Data_Collection Data_Analysis Analyze Data (Distance, Rearing) Data_Collection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing this compound's effect on locomotor activity.

Experimental Workflow for Conditioned Place Preference

CPP_Workflow Start Start Pre_Conditioning Pre-Conditioning (Day 1) Baseline Preference Test Start->Pre_Conditioning Conditioning_Phase Conditioning Phase (Days 2-9) Pre_Conditioning->Conditioning_Phase Drug_Day Drug Day: Administer this compound, Confine to Paired Side Conditioning_Phase->Drug_Day Alternate Days Vehicle_Day Vehicle Day: Administer Vehicle, Confine to Unpaired Side Conditioning_Phase->Vehicle_Day Alternate Days Post_Conditioning Post-Conditioning (Day 10) Preference Test Conditioning_Phase->Post_Conditioning Drug_Day->Conditioning_Phase Vehicle_Day->Conditioning_Phase Data_Analysis Analyze Time Spent in Each Chamber Post_Conditioning->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound conditioned place preference study.

Application Notes and Protocols for the Synthesis and Certification of Fencamine as a Research Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and certification of Fencamine for use as a research reference standard. This compound, a psychostimulant of the amphetamine class, is structurally related to fenethylline.[1][2] These protocols outline a chemoenzymatic synthesis route, purification methods, and a comprehensive certification process to ensure the identity, purity, and quality of the reference standard. All quantitative data is summarized in tables, and experimental workflows are illustrated with diagrams generated using the DOT language.

Introduction

This compound (1,3,7-trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione) is a synthetic stimulant that is a derivative of both amphetamine and theophylline.[1][2] As a research reference standard, a highly purified and well-characterized source of this compound is essential for accurate analytical method development, metabolism studies, and pharmacological research. This document details the necessary procedures to synthesize and certify this compound to a high degree of purity.

Chemical Properties
PropertyValueReference
CAS Number 28947-50-4[1][3]
Molecular Formula C₂₀H₂₈N₆O₂[3]
Molecular Weight 384.48 g/mol [1][3]
Appearance White crystalline powder[4]
IUPAC Name 1,3,7-trimethyl-8-({2-[methyl(1-phenylpropan-2-yl)amino]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione

Synthesis of this compound

The proposed synthesis of this compound is a two-step chemoenzymatic process. The first step involves the chemical synthesis of an intermediate, 7-(2-chloroethyl)theophylline, followed by an enzymatic coupling with N-methylamphetamine catalyzed by Candida antarctica Lipase B (CAL-B). This enzymatic step offers a greener alternative to traditional chemical synthesis.[1]

Synthesis Workflow

Synthesis_Workflow Theophylline Theophylline Step1 Step 1: Alkylation Theophylline->Step1 Bromo Bromo chloroethane 1-Bromo-2-chloroethane chloroethane->Step1 Intermediate 7-(2-Chloroethyl)theophylline Step1->Intermediate Step2 Step 2: Enzymatic Coupling (Candida antarctica Lipase B) Intermediate->Step2 N_Methylamphetamine N-Methylamphetamine N_Methylamphetamine->Step2 Crude_this compound Crude this compound Step2->Crude_this compound Purification Purification Crude_this compound->Purification Fencamine_Standard This compound Reference Standard Purification->Fencamine_Standard

Caption: Chemoenzymatic synthesis workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 7-(2-Chloroethyl)theophylline

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theophylline (1 mole equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (1.5 mole equivalents), to the solution.

  • Slowly add 1-bromo-2-chloroethane (1.2 mole equivalents) to the reaction mixture.

  • Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitate of 7-(2-chloroethyl)theophylline is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Enzymatic Synthesis of this compound

  • To a solution of 7-(2-chloroethyl)theophylline (1 mole equivalent) and N-methylamphetamine (1.2 mole equivalents) in tert-butanol, add immobilized Candida antarctica Lipase B (Novozym 435).[1]

  • Incubate the reaction mixture at 40°C with continuous shaking for 24 hours.[1] A reported yield for this enzymatic approach is 78%.[1]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter off the immobilized enzyme for reuse.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound product.

Purification Protocol
  • Multi-stage Crystallization: Dissolve the crude this compound in a minimal amount of a hot ethanol-water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization. Filter the crystals and repeat the process to enhance purity.[1]

  • Activated Carbon Filtration: If colored impurities are present, dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture gently and then filter through celite to remove the carbon and adsorbed impurities.

  • Final Drying: Dry the purified this compound crystals under high vacuum to remove any residual solvent.

Certification of this compound as a Research Reference Standard

The certification of this compound as a research reference standard involves a comprehensive set of analytical tests to confirm its identity, purity, and quality.

Certification Workflow

Certification_Workflow cluster_identity Identity Tests cluster_purity Purity Tests cluster_residuals Residual Tests Start Purified this compound Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity Residuals Residual Analysis Start->Residuals NMR 1H & 13C NMR Identity->NMR FTIR FTIR Identity->FTIR MS Mass Spectrometry Identity->MS HPLC HPLC-UV Purity->HPLC GCMS GC-MS (derivatized) Purity->GCMS GC_Headspace GC-Headspace (Solvents) Residuals->GC_Headspace ICPMS ICP-MS (Heavy Metals) Residuals->ICPMS Documentation Documentation (Certificate of Analysis) End Certified Reference Standard Documentation->End NMR->Documentation FTIR->Documentation MS->Documentation HPLC->Documentation GCMS->Documentation GC_Headspace->Documentation ICPMS->Documentation

Caption: Analytical workflow for the certification of this compound.
Analytical Protocols and Acceptance Criteria

3.2.1. Identity Confirmation

TechniqueProtocol SummaryAcceptance Criteria
¹H NMR 400 MHz, Solvent: DMSO-d₆.The spectrum should be consistent with the structure of this compound. Key signals expected at δ 3.28 (s, 3H, N-CH₃), δ 4.12 (t, 2H, -OCH₂-), and δ 7.35–7.45 (m, 5H, Aromatic).[1]
¹³C NMR 100 MHz, Solvent: DMSO-d₆.The number of signals and their chemical shifts should correspond to the unique carbon atoms in the this compound molecule.
FTIR KBr pellet.The spectrum should exhibit characteristic absorption bands for the functional groups present in this compound, notably a C=O stretch around 1650 cm⁻¹ and a C-N stretch around 1240 cm⁻¹.[1]
Mass Spec. Electrospray Ionization (ESI).The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 385.2.

3.2.2. Purity Assessment

TechniqueProtocol SummaryAcceptance Criteria
HPLC-UV Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile:Water with 0.1% TFA (gradient). Flow Rate: 1.0 mL/min. Detection: UV at 273 nm.Purity ≥ 98.5%. No single impurity > 0.5%.
GC-MS Derivatization: With N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Column: DB-5ms or equivalent. Temperature Program: 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min.Confirms purity and identifies any volatile impurities. Fragmentation pattern should be consistent with the derivatized structure.

3.2.3. Residual Analysis

TechniqueProtocol SummaryAcceptance Criteria
GC-Headspace Analysis for residual solvents (e.g., DMF, ethanol, tert-butanol).Conforms to ICH Q3C limits for residual solvents.
ICP-MS Analysis for heavy metal content.Conforms to USP <232>/<233> limits for elemental impurities.
Certificate of Analysis

A Certificate of Analysis (CoA) must be generated for the certified this compound reference standard. The CoA should include:

  • Product Information: Product Name, CAS Number, Molecular Formula, Molecular Weight, Lot Number.

  • Physical Properties: Appearance.

  • Analytical Data: Results from all identity, purity, and residual analyses performed.

  • Purity Statement: A final, assigned purity value with uncertainty.

  • Storage Conditions: Recommended storage conditions to ensure stability.

  • Date of Certification and Re-test Date.

Signaling Pathway

This compound acts as an indirect dopamine agonist.[1] Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the synaptic cleft.[1]

Dopamine_Signaling Dopamine Dopamine Receptor Dopamine Receptor Dopamine->Receptor Binds Presynaptic Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic->Synaptic_Cleft Release Postsynaptic Postsynaptic Neuron Signal Signal Transduction Postsynaptic->Signal DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake This compound This compound This compound->DAT Inhibits

References

Application of Fencamine in Competitive Binding Assays for the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fencamine is a psychostimulant drug belonging to the amphetamine class, known to act as an indirect dopamine agonist.[1][2][3] Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), a membrane-spanning protein crucial for regulating dopaminergic signaling by facilitating the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1] By blocking this reuptake process, compounds like this compound increase the extracellular concentration of dopamine, leading to enhanced stimulation of postsynaptic dopamine receptors.[1]

Principle of the Assay

The competitive binding assay quantifies the interaction between a test compound and a target protein by measuring the displacement of a radiolabeled ligand that has a known high affinity for the target. In this context, membranes prepared from tissues or cells expressing the dopamine transporter are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound (this compound).[6]

The unlabeled compound competes with the radioligand for the same binding site on the DAT.[7][8] As the concentration of the test compound increases, it displaces more of the radioligand, resulting in a decrease in the measured radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (Inhibitory Concentration 50). This value can then be used to calculate the inhibition constant (Kᵢ), which reflects the binding affinity of the test compound for the transporter.[4]

Data Presentation

Quantitative data from competitive binding assays are typically summarized to compare the binding affinities of different compounds. The inhibition constant (Kᵢ) is an inverse measure of affinity; a lower Kᵢ value indicates a higher binding affinity.

Note: Specific binding affinity data for this compound at the dopamine transporter is not available in the reviewed literature. The following table includes data for well-characterized DAT inhibitors for illustrative purposes.

CompoundInhibitory Constant (Kᵢ) at DATSelectivity Profile
This compound (Hypothetical) To Be DeterminedTo Be Determined
Cocaine ~255 nMNon-selective; also inhibits serotonin and norepinephrine transporters.
GBR-12909 (Vanoxerine) ~1 nMHighly selective for DAT over serotonin and norepinephrine transporters.
Nomifensine ~15 nMPrimarily a dopamine and norepinephrine reuptake inhibitor.

Experimental Protocols

This section details a standard protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound for the human dopamine transporter (hDAT).

Part 1: Membrane Preparation
  • Source: Use tissues rich in DAT (e.g., rat striatum) or cell lines stably or transiently expressing hDAT (e.g., HEK293-hDAT cells).

  • Homogenization: Homogenize the tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Membrane Pelleting: Transfer the supernatant to a new tube and pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh ice-cold buffer, and repeat the high-speed centrifugation step to wash the membranes.

  • Final Preparation: Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). The membrane preparation can be stored at -80°C until use.

Part 2: Competitive Radioligand Binding Assay
  • Assay Buffer: A typical buffer is 50 mM Tris-HCl containing 120 mM NaCl, pH 7.4.

  • Reaction Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., 1-5 nM [³H]WIN 35,428), and the membrane preparation.

    • Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a known DAT inhibitor to saturate the transporters (e.g., 10 µM GBR-12909), and the membrane preparation.

    • Competition: Add assay buffer, the radioligand, the membrane preparation, and serial dilutions of the test compound (this compound). A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach binding equilibrium.

  • Termination and Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

Part 3: Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of the total binding wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Dose-Response Curve: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to determine the IC₅₀ value from the competition curve.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kᴅ is the dissociation constant of the radioligand for the transporter (must be determined in separate saturation binding experiments).

Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis p1 Source Material (e.g., HEK293-hDAT cells) p2 Homogenization p1->p2 p3 Centrifugation p2->p3 p4 Membrane Pelleting p3->p4 p5 Final Membrane Prep p4->p5 a1 Incubate: Membranes + Radioligand + Test Compound (this compound) p5->a1 a3 Scintillation Counting a2 Filtration & Washing a1->a2 a2->a3 d1 Calculate Specific Binding a3->d1 d2 Generate Dose-Response Curve d1->d2 d3 Determine IC50 d2->d3 d4 Calculate Ki d3->d4 G cluster_0 Without Competitor cluster_1 With Competitor (this compound) DAT1 DAT RL1 Radioligand RL1->DAT1 Binds DAT2 DAT RL2 Radioligand RL2->DAT2 Blocked This compound This compound This compound->DAT2 Competes & Binds G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Dopamine Vesicle DA_syn Dopamine (DA) Vesicle->DA_syn DA Release DAT Dopamine Transporter (DAT) DA_syn->DAT Reuptake Receptor Dopamine Receptor DA_syn->Receptor Binding This compound This compound This compound->DAT Inhibition Signal Postsynaptic Signal Receptor->Signal Activation

References

Utilizing Fencamine to Study the Inhibition of Dopamine Reuptake: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fencamine, a psychostimulant developed in the 1960s, acts as an indirect dopamine agonist. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters.[1] While it also promotes the release of dopamine, it is significantly less potent in this regard compared to amphetamine.[1][2] This characteristic makes this compound a valuable research tool for specifically investigating the effects of dopamine reuptake inhibition with minimal confounding effects from dopamine release. In vitro studies have demonstrated that the pharmacological profile of this compound is more akin to a pure uptake inhibitor, such as nomifensine, than to a releasing agent like d-amphetamine.[1][2]

These application notes provide detailed protocols for utilizing this compound to study the inhibition of dopamine reuptake in both in vitro and in vivo models. The provided methodologies are based on established techniques and published studies, offering a comprehensive guide for researchers in neuroscience and pharmacology.

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant compounds in dopamine reuptake inhibition and release assays.

Table 1: In Vitro Potency for Inhibition of Dopamine Uptake

CompoundIC50 (µM)PreparationSpeciesReference
Fencamfamine1Rat Striatal SlicesRat[3]
Fencamfamine5Rat Striatal SlicesRat[3]
Nomifensine~0.03 - 0.4Various (HEK293 cells, COS-7 cells, rat striatal synaptosomes)Human, Rat[4]
d-AmphetamineVariesMouse Striatal SlicesMouse[2]

Note: The IC50 for fencamfamine was shown to be circadian time-dependent, with a higher potency observed during the light phase (1 µM) compared to the dark phase (5 µM) in rats.[3]

Table 2: Relative Potency for Dopamine Release

CompoundRelative PotencyModelSpeciesReference
Fencamfamine~10x less potent than d-amphetamineRat Striatal SlicesRat[1][2]
d-Amphetamine----

Experimental Protocols

Protocol 1: In Vitro Dopamine Uptake Inhibition Assay in Rat Striatal Slices

This protocol describes the measurement of [³H]-dopamine uptake inhibition by fencamfamine in rat striatal slices, adapted from the methodology described by DeLucia et al. (1997).[3]

Materials:

  • Male Wistar rats (200-250 g)

  • Krebs-Ringer buffer (pH 7.4)

  • Ascorbic acid

  • [³H]-dopamine

  • Fencamfamine hydrochloride

  • Whatman GF/B filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Animal Preparation: Euthanize rats by decapitation.

  • Brain Dissection: Rapidly remove the brain and dissect the striata on a cold plate.

  • Slice Preparation: Prepare striatal slices (approximately 0.3 mm thick) using a tissue chopper.

  • Pre-incubation: Pre-incubate the striatal slices in Krebs-Ringer buffer containing 1 µM ascorbic acid for 60 minutes at 37°C.

  • Incubation:

    • Prepare triplicate series of incubation tubes.

    • To each tube, add Krebs-Ringer buffer, 1 µM ascorbic acid, and varying concentrations of fencamfamine (e.g., 0.1, 1, 10, 100 µM).

    • Add 0.1 µM [³H]-dopamine to each tube.

    • Add the pre-incubated striatal slices to the tubes.

    • Incubate for 5 minutes at 37°C.

  • Termination of Uptake:

    • Rapidly filter the contents of each tube under vacuum through Whatman GF/B filters.

    • Rinse the filters with 5 ml of cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 5 ml of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation spectrometer.

  • Data Analysis:

    • Calculate the percentage of inhibition of [³H]-dopamine uptake for each fencamfamine concentration compared to the control (no fencamfamine).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the fencamfamine concentration using non-linear regression analysis.

Protocol 2: In Vivo Microdialysis for Measuring Extracellular Dopamine Levels

This protocol outlines the procedure for in vivo microdialysis in the rat striatum to assess the effect of fencamfamine on extracellular dopamine levels. This method is based on established microdialysis techniques.

Materials:

  • Male Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Artificial cerebrospinal fluid (aCSF)

  • Fencamfamine hydrochloride

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Probe Implantation:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a microdialysis probe into the striatum using appropriate stereotaxic coordinates.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Procedure:

    • On the day of the experiment, connect the microdialysis probe to a perfusion pump.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µl/min).

    • Collect baseline dialysate samples for at least 60 minutes.

  • Fencamfamine Administration:

    • Administer fencamfamine intraperitoneally (i.p.) at the desired dose (e.g., 3.5 mg/kg).

  • Sample Collection:

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours post-injection.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the baseline levels.

    • Plot the time course of the fencamfamine-induced changes in extracellular dopamine.

Mandatory Visualizations

Dopamine_Reuptake_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cytosol Dopamine (Cytosolic) DA_vesicle->DA_cytosol Release DA_synapse Dopamine DA_cytosol->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DAT->DA_cytosol Reuptake This compound This compound This compound->DAT Inhibition DA_synapse->DAT Binding DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding Signaling Downstream Signaling DA_receptor->Signaling Activation Experimental_Workflow_In_Vitro start Start rat_prep Rat Euthanasia & Striatal Dissection start->rat_prep slice_prep Prepare Striatal Slices rat_prep->slice_prep pre_incubation Pre-incubation (60 min, 37°C) slice_prep->pre_incubation incubation Incubation with [3H]-DA & this compound (5 min, 37°C) pre_incubation->incubation filtration Rapid Vacuum Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50) quantification->analysis end End analysis->end Experimental_Workflow_In_Vivo start Start surgery Stereotaxic Surgery: Probe Implantation start->surgery recovery Post-operative Recovery (≥24h) surgery->recovery baseline Baseline Sample Collection (≥60 min) recovery->baseline injection This compound Administration (i.p.) baseline->injection collection Post-injection Sample Collection (2-3h) injection->collection hplc HPLC-ED Analysis collection->hplc analysis Data Analysis hplc->analysis end End analysis->end

References

Application Notes: Liquid-Liquid Extraction of Fencamine from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fencamine is a central nervous system stimulant belonging to the phenethylamine group. Accurate quantification of this compound in biological samples such as blood, plasma, and urine is crucial for pharmacokinetic studies, toxicological analysis, and forensic investigations. Liquid-liquid extraction (LLE) is a robust and widely used sample preparation technique for the isolation and concentration of this compound from complex biological matrices prior to chromatographic analysis (e.g., GC-MS, LC-MS).

The principle of LLE for this compound, a basic compound, relies on the adjustment of pH to control its solubility between an aqueous sample and an immiscible organic solvent. By increasing the pH of the biological sample to an alkaline state, this compound is converted to its neutral, uncharged form, which is more soluble in organic solvents. This allows for its efficient extraction from the aqueous biological matrix into the organic phase, while many endogenous interferences remain in the aqueous phase.

Data Presentation

While specific quantitative data for the liquid-liquid extraction of this compound is not extensively available in the literature, the following table summarizes typical performance characteristics for the LLE of closely related amphetamine-type stimulants from various biological matrices. This data can be considered representative of the expected performance for a validated this compound LLE protocol.

AnalyteBiological MatrixExtraction SolventRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
AmphetamineAqueous SolutionChloroform93.2 ± 2.930.82.6[1]
AmphetamineAqueous SolutionChloroform:Ethyl Acetate:Ethanol (3:1:1 v/v)97 ± 2.030.82.6[1]
MethamphetamineOral FluidNot Specified96515[2]
AmphetaminesSalivaNot Specified>85% (inferred)<5Not Specified[3]
AmphetaminesMeconiumNot Specified48.2 - 94.3Not Specified10[4]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

This section provides a detailed, generalized protocol for the liquid-liquid extraction of this compound from biological samples such as plasma, serum, or urine.

Materials and Reagents:

  • Biological Sample (Plasma, Serum, or Urine)

  • Internal Standard (IS) Solution (e.g., a deuterated analog of this compound or a structurally similar compound)

  • Alkalinizing Agent: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Borate Buffer (pH 12)

  • Extraction Solvent: n-Butyl Chloride (or a mixture such as Chloroform:Ethyl Acetate:Ethanol, 3:1:1 v/v)

  • Reconstitution Solvent: Methanol or Ethyl Acetate

  • Vortex Mixer

  • Centrifuge

  • Nitrogen Evaporator

  • Glass Centrifuge Tubes (e.g., 16 x 100 mm)

  • Autosampler Vials with Microinserts

Protocol:

  • Sample Preparation:

    • Pipette 1 mL of the biological sample (e.g., plasma, urine) into a clean glass centrifuge tube.

    • Add an appropriate volume of the internal standard solution to the sample.

    • Briefly vortex the sample to ensure homogeneity.

    • Allow the sample to equilibrate for approximately 10 minutes.

  • Alkalinization:

    • Add 1 mL of the alkalinizing agent (e.g., 1M NaOH or saturated borate buffer pH 12) to the sample tube.

    • Vortex the mixture for 30 seconds. This step is crucial to deprotonate the this compound, making it soluble in the organic solvent.

  • Liquid-Liquid Extraction:

    • Add 5 mL of the extraction solvent (e.g., n-butyl chloride) to the tube.

    • Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

    • Alternatively, a mechanical rocker can be used for a defined period (e.g., 10 minutes).

  • Phase Separation:

    • Centrifuge the sample at approximately 3000-3500 rpm for 5-10 minutes to achieve a clear separation between the aqueous and organic layers.

  • Isolation of the Organic Phase:

    • Carefully transfer the upper organic layer to a new clean glass tube, avoiding any contamination from the aqueous layer or the protein interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 37-40°C.

  • Reconstitution:

    • Reconstitute the dried residue in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent (e.g., methanol or ethyl acetate).

    • Vortex the tube for 30 seconds to ensure the complete dissolution of the analyte and internal standard.

  • Final Step for Analysis:

    • Transfer the reconstituted sample into an autosampler vial, possibly with a microinsert, for analysis by a suitable chromatographic technique (e.g., GC-MS or LC-MS/MS).

Mandatory Visualization

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Process cluster_analysis_prep Analysis Preparation start 1. Start with Biological Sample (e.g., 1 mL Plasma/Urine) add_is 2. Add Internal Standard start->add_is Equilibrate alkalinize 3. Alkalinize Sample (e.g., pH > 10) add_is->alkalinize add_solvent 4. Add Organic Solvent alkalinize->add_solvent vortex 5. Vortex/Mix add_solvent->vortex centrifuge 6. Centrifuge to Separate Phases vortex->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Solvent evaporate->reconstitute end 10. Transfer to Vial for Analysis (GC-MS or LC-MS/MS) reconstitute->end

Caption: Workflow for this compound LLE.

References

Troubleshooting & Optimization

Strategies to minimize byproduct formation in Fencamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fencamine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound, also known as 3,7-Dihydro-1,3,7-trimethyl-8-[[2-[methyl(1-methyl-2-phenylethyl)amino]ethyl]amino]-1H-purine-2,6-dione, is structurally related to Fenethylline. The synthesis is typically achieved through the alkylation of a substituted xanthine with an amphetamine derivative. A common approach involves the reaction of 8-bromocaffeine (1,3,7-trimethyl-8-bromoxanthine) with N-methyl-1-phenylpropan-2-amine (methamphetamine) or a suitable precursor.

Q2: What are the common byproducts observed in this compound synthesis?

During the synthesis of this compound, two primary byproducts are frequently encountered:

  • Over-alkylation products: These can arise if the reaction conditions are not carefully controlled, leading to the alkylation of other reactive sites on the purine ring. An example is the formation of 7-ethyltheophylline-like structures if side reactions with the solvent or impurities occur, with typical yields reported to be between 5% and 8%.[1]

  • Unreacted starting materials: The presence of unreacted amphetamine derivatives, often as a hydrochloride salt, is another common impurity, typically found in lower yields of 2% to 3%.[1]

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A small aliquot of the reaction mixture can be periodically analyzed to observe the consumption of starting materials and the formation of the this compound product.

Q4: What are the recommended purification methods for this compound?

Purification of the crude this compound product is crucial to remove byproducts and unreacted starting materials. Common methods include:

  • Multi-stage crystallization: Crystallization from a suitable solvent system, such as ethanol-water mixtures, can effectively purify the product.[1]

  • Column chromatography: Silica gel column chromatography can be employed to separate this compound from its impurities based on polarity.

  • Activated carbon filtration: This can be used to remove colored impurities.[1]

  • Redistillation: If applicable to the physical properties of the product and impurities, distillation under reduced pressure can be a viable purification technique.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure stoichiometric amounts of reactants are used.- Increase reaction time or temperature cautiously, while monitoring for byproduct formation.- Check the purity and reactivity of starting materials.
Decomposition of product.- Avoid excessively high temperatures or prolonged reaction times.- Use a protective atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to air or moisture.
Inefficient purification.- Optimize the crystallization solvent system.- Use a different purification technique, such as column chromatography.
High Levels of Over-alkylation Byproducts Reaction temperature is too high.- Lower the reaction temperature and extend the reaction time if necessary.
Incorrect base or solvent.- Use a non-nucleophilic base to minimize side reactions.- Select a solvent that does not participate in the reaction.
Non-selective alkylating agent.- Consider using a more selective alkylating agent if available.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Gradually increase the reaction time or temperature while monitoring the reaction progress.
Poor mixing of reactants.- Ensure efficient stirring of the reaction mixture.
Reactant degradation.- Verify the stability of the reactants under the reaction conditions.
Difficulty in Product Isolation/Crystallization Product is an oil or amorphous solid.- Try different solvent systems for crystallization.- Use seeding with a small crystal of the pure product to induce crystallization.- Purify via column chromatography if crystallization is unsuccessful.
Presence of impurities inhibiting crystallization.- Perform a preliminary purification step, such as an acid-base extraction, to remove major impurities.

Quantitative Data Summary

The following table summarizes typical yields of this compound and its common byproducts under various synthesis conditions.

Synthesis Method Key Parameters This compound Yield (%) 7-Ethyltheophylline Yield (%) Amphetamine HCl Yield (%)
Traditional Synthesis High Temperature, Polar SolventVariable5-8[1]2-3[1]
Enzymatic Catalysis Enzyme: Candida antarctica Lipase B (CAL-B), Solvent: Tert-butanol, Temp: 40°C, Time: 24 hours78[1]Not ReportedNot Reported

Experimental Protocols

General Protocol for this compound Synthesis (Adapted from Fenethylline Synthesis)

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Preparation of the reaction mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-bromocaffeine in a suitable polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Addition of base: Add a non-nucleophilic base (e.g., potassium carbonate) to the mixture.

  • Addition of the amine: Slowly add a solution of N-methyl-1-phenylpropan-2-amine in the same solvent to the reaction mixture.

  • Reaction: Heat the mixture to a temperature between 80-120°C and stir for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable solvent and perform an acid-base extraction to remove unreacted amine. The product can then be further purified by crystallization or column chromatography.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 273 nm.

  • Quantification: Use an external standard calibration curve with a certified this compound reference standard.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection: Splitless mode.

  • Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C).

  • MS Detection: Electron ionization (EI) in full scan mode for identification and selected ion monitoring (SIM) for quantification.

Visualizations

Fencamine_Synthesis_Pathway 8-Bromocaffeine 8-Bromocaffeine This compound This compound 8-Bromocaffeine->this compound Alkylation Byproduct_Unreacted Unreacted Starting Material 8-Bromocaffeine->Byproduct_Unreacted Incomplete Reaction N-Methyl-1-phenylpropan-2-amine N-Methyl-1-phenylpropan-2-amine N-Methyl-1-phenylpropan-2-amine->this compound N-Methyl-1-phenylpropan-2-amine->Byproduct_Unreacted Incomplete Reaction Byproduct_Overalkylation Over-alkylation Byproduct This compound->Byproduct_Overalkylation Side Reaction

Caption: this compound Synthesis Pathway and Byproduct Formation.

Troubleshooting_Workflow start Low this compound Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete   increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_reagents Check Reagent Purity incomplete->check_reagents optimize_purification Optimize Purification (Crystallization/Chromatography) complete->optimize_purification increase_time_temp->check_reaction end Improved Yield check_reagents->end optimize_purification->end

Caption: Troubleshooting Workflow for Low this compound Yield.

Parameter_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Fencamine_Yield This compound Yield Temperature->Fencamine_Yield Increases (to optimum) Byproduct_Formation Byproduct Formation Temperature->Byproduct_Formation Increases (especially over-alkylation) Reaction_Time Reaction Time Reaction_Time->Fencamine_Yield Increases (to completion) Reaction_Time->Byproduct_Formation Increases (with prolonged time) Stoichiometry Stoichiometry Stoichiometry->Fencamine_Yield Optimizes Stoichiometry->Byproduct_Formation Affects (excess reagent)

References

Technical Support Center: Optimizing Fencamine Yield with Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Fencamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in optimizing your experimental workflow and achieving high yields of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly used enzyme for the synthesis of this compound and related compounds?

A1: The most frequently cited and effective enzyme for the acylation of this compound and structurally similar phenylethylamines is Candida antarctica Lipase B (CAL-B), often in its immobilized form, such as Novozym 435.[1][2][3] CAL-B has demonstrated high enantioselectivity and efficiency in these types of reactions.[3]

Q2: What are the initial recommended reaction conditions for the enzymatic synthesis of this compound?

A2: Based on pilot studies, a good starting point for the enzymatic synthesis of this compound is the use of Candida antarctica Lipase B (CAL-B) in tert-butanol as the solvent. A reported successful trial utilized a reaction temperature of 40°C for a duration of 24 hours, which resulted in a 78% yield.

Q3: Why is an enzymatic approach preferred over traditional chemical synthesis for this compound?

A3: Enzymatic synthesis offers several advantages, aligning with the principles of green chemistry. Notably, it can lead to a significant reduction in waste—up to 40% less compared to conventional methods. Furthermore, enzymatic reactions are highly selective, which can minimize the formation of byproducts and simplify purification processes.[4]

Q4: Can organic solvents inhibit the activity of CAL-B?

A4: Yes, the choice of solvent can significantly impact the activity of CAL-B. Polar organic solvents can strip essential water from the enzyme's surface, leading to decreased activity or inactivation.[5] Some solvents, like certain ketones, can act as competitive inhibitors to the substrate, directly affecting the reaction rate.[6]

Q5: How does temperature affect the enzymatic synthesis of this compound?

A5: Temperature is a critical parameter. While higher temperatures can increase the initial reaction rate, excessive heat can lead to enzyme denaturation and a subsequent loss of activity. For CAL-B, an optimal temperature is often found in the range of 40-60°C for similar reactions.[7][8] Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.[9]

Q6: What is the role of the acyl donor in the reaction?

A6: The acyl donor is the molecule that provides the acyl group to be transferred to the amine group of the this compound precursor. The choice of acyl donor can affect reaction rate, conversion, and enantioselectivity. Activated acyl donors like esters (e.g., ethyl acetate, isopropyl acetate) are commonly used to drive the reaction towards product formation.

Q7: How can I monitor the progress of the reaction?

A7: The progress of the enzymatic synthesis of this compound can be monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantifying the disappearance of starting materials and the formation of the this compound product.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for product identification and purity assessment.[13][14][15]

Troubleshooting Guide

Low or No Yield
Potential Cause Suggested Solution
Suboptimal Temperature Verify that the reaction temperature is within the optimal range for CAL-B (typically 40-60°C). Temperatures that are too high can cause enzyme denaturation, while temperatures that are too low may result in a very slow reaction rate.[7][8]
Incorrect pH Although the reaction is in a non-aqueous medium, the enzyme's "pH memory" from its last aqueous environment is crucial. Ensure the immobilized enzyme was prepared or conditioned at its optimal pH, which for CAL-B is typically around pH 7-8.[3]
Enzyme Inhibition The solvent or a substrate/product may be inhibiting the enzyme. tert-butanol is a recommended solvent, but other solvents, especially polar ones, can be inhibitory.[5][6] High concentrations of the alcohol co-product can also inhibit CAL-B.[5] Consider using molecular sieves to remove the alcohol co-product as it forms.
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Store immobilized CAL-B according to the manufacturer's recommendations, typically at low temperatures. Avoid repeated freeze-thaw cycles.
Poor Substrate Solubility Ensure that the this compound precursor and the acyl donor are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to mass transfer limitations.
Insufficient Reaction Time The reaction may not have reached completion. Monitor the reaction over a longer period (e.g., up to 48-72 hours) to determine if the yield increases.
Water Content While enzymatic reactions in organic solvents require a small amount of water for the enzyme to maintain its active conformation, too much water can promote the reverse hydrolytic reaction, reducing the yield of the acylated product. The use of molecular sieves can help maintain an optimal low-water environment.
Low Enantioselectivity
Potential Cause Suggested Solution
Suboptimal Temperature Higher temperatures can sometimes decrease the enantioselectivity of the enzyme. Try running the reaction at a lower temperature (e.g., 30°C or room temperature), although this will likely increase the required reaction time.[9]
Choice of Acyl Donor The structure of the acyl donor can influence the enantioselectivity of the enzyme. It may be beneficial to screen a variety of acyl donors (e.g., different esters) to find one that provides the best selectivity for the this compound precursor.
Solvent Effects The solvent can affect the conformation of the enzyme and its interaction with the substrates, thereby influencing enantioselectivity. Screening different non-polar, aprotic solvents may lead to improved results.
Reaction Conversion For kinetic resolutions, it is crucial to stop the reaction at or near 50% conversion to achieve the highest enantiomeric excess (ee) of the unreacted substrate and the product. Allowing the reaction to proceed beyond this point will decrease the ee of both.
Mass Transfer Limitations Poor mixing or low substrate concentration can lead to mass transfer limitations, which can reduce the effective stereospecificity of the enzyme. Ensure adequate agitation and consider using higher substrate concentrations.[16] Using an immobilized enzyme preparation can also help mitigate this issue.[16]

Experimental Protocols

General Protocol for Enzymatic Acylation of a this compound Precursor

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • This compound precursor (amine)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., ethyl acetate, isopropyl acetate)

  • Anhydrous tert-butanol

  • Molecular sieves (3Å or 4Å, activated)

  • Reaction vessel with a magnetic stirrer and temperature control

  • Analytical equipment (HPLC or GC-MS)

Procedure:

  • Preparation: To a clean, dry reaction vessel, add the this compound precursor (1 equivalent) and anhydrous tert-butanol.

  • Addition of Reagents: Add the acyl donor (1.5 to 3 equivalents). The optimal ratio should be determined experimentally.

  • Enzyme Addition: Add the immobilized CAL-B (typically 10-50% by weight of the limiting reactant).

  • Water Control: Add activated molecular sieves to the reaction mixture to remove any water produced during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a constant temperature (start with 40°C) for 24-48 hours.

  • Monitoring: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze by HPLC or GC-MS to monitor the conversion and enantiomeric excess.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified using standard techniques such as column chromatography or crystallization.

Visualizations

Experimental Workflow for this compound Enzymatic Synthesis

Fencamine_Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Monitoring & Work-up cluster_purification 4. Purification Precursor This compound Precursor Reaction_Vessel Reaction Vessel (40°C, Stirring) Precursor->Reaction_Vessel Solvent tert-Butanol Solvent->Reaction_Vessel Acyl_Donor Acyl Donor Acyl_Donor->Reaction_Vessel Monitoring HPLC/GC-MS Monitoring Reaction_Vessel->Monitoring Filtration Enzyme Filtration Monitoring->Filtration Desired Conversion Reached Purification Purification (e.g., Chromatography) Filtration->Purification Final_Product This compound Purification->Final_Product CALB Immobilized CAL-B CALB->Reaction_Vessel

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic for Low Yield in this compound Synthesis

Troubleshooting_Low_Yield cluster_conditions Check Reaction Conditions cluster_components Check Reaction Components cluster_solutions Potential Solutions Start Low Yield Observed Temp Is Temperature Optimal (40-60°C)? Start->Temp Time Is Reaction Time Sufficient? Temp->Time Yes Adjust_Temp Adjust Temperature Temp->Adjust_Temp No Enzyme_Activity Is the Enzyme Active? Time->Enzyme_Activity Yes Increase_Time Increase Reaction Time & Monitor Time->Increase_Time No Inhibition Is there potential Inhibition? Enzyme_Activity->Inhibition Yes New_Enzyme Use Fresh Enzyme Enzyme_Activity->New_Enzyme No Change_Solvent Change Solvent or Remove Inhibitors Inhibition->Change_Solvent Yes

Caption: Troubleshooting flowchart for low yield issues.

References

Addressing the stability challenges of Fencamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the stability challenges of Fencamine in aqueous solutions. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous experimental solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] As a compound containing both amine and amide functionalities, this compound is susceptible to specific degradation pathways under different environmental conditions.

Q2: What are the expected degradation pathways for this compound in an aqueous solution?

A2: Based on its chemical structure, which includes an amphetamine-like moiety and a caffeine-like moiety, this compound is susceptible to the following degradation pathways:

  • Oxidation: The tertiary amine in the amphetamine portion of the molecule is prone to oxidation, which can lead to the formation of N-oxides.[4] This is a common degradation pathway for amine-containing drugs.

  • Hydrolysis: The amide bond within the caffeine-like structure can undergo hydrolysis, especially under acidic or basic conditions.[2][4][5][6] This would lead to the cleavage of the purine ring system.

  • Photodegradation: Amphetamine and its derivatives are known to be susceptible to degradation upon exposure to light.[7][8] Therefore, it is crucial to protect this compound solutions from light.

  • Thermal Degradation: The caffeine moiety in this compound can be susceptible to thermal degradation at elevated temperatures.[3][9][10][11]

Q3: I am observing a rapid loss of this compound in my neutral pH buffer at room temperature. What could be the cause?

A3: While this compound may be relatively more stable at neutral pH compared to acidic or basic conditions, degradation can still occur. Potential causes for rapid loss include:

  • Oxidation: The presence of dissolved oxygen or trace metal ions in your buffer can catalyze the oxidation of the amine group.

  • Photodegradation: If your solutions are not adequately protected from light, photodegradation can occur even at room temperature.

  • Microbial Contamination: If your buffer is not sterile, microbial growth could potentially lead to the degradation of this compound.

Q4: How can I minimize the degradation of this compound in my aqueous stock solutions?

A4: To enhance the stability of your this compound stock solutions, consider the following:

  • pH Control: Prepare stock solutions in a buffer system where this compound exhibits maximum stability. Based on general knowledge of similar compounds, a slightly acidic pH (around 4-5) may be optimal to balance solubility and stability. However, this needs to be experimentally determined.

  • Temperature: Store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures.

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.

  • Use of Antioxidants: In some cases, the addition of antioxidants may be considered, but their compatibility and potential for interference with downstream experiments must be carefully evaluated.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Degradation of this compound1. Confirm the identity of the new peaks using mass spectrometry (MS).2. Perform a forced degradation study to intentionally generate degradation products and compare their retention times.3. Review solution preparation and storage conditions (pH, temperature, light exposure).
Loss of this compound potency over a short period Instability in the chosen aqueous medium1. Re-evaluate the pH of the solution. The pKa of the amine group (estimated to be around 10.6 based on ethylamine[12][13]) suggests it will be protonated at physiological pH, which might influence its stability.2. Assess the impact of temperature by conducting a short-term stability study at different temperatures.3. Ensure solutions are protected from light.
Precipitation in the aqueous solution Poor solubility or formation of insoluble degradation products1. Verify the solubility of this compound at the specific pH and temperature of your solution.2. Consider the use of a co-solvent if solubility is a limiting factor, but first confirm its compatibility with your experimental setup.3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound in aqueous solution under different stress conditions. Note: This data is illustrative and based on general knowledge of similar compounds. Actual stability should be determined experimentally.

Stress Condition Parameter Value Percent Degradation (Hypothetical) Major Degradation Product (Hypothetical)
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hpH 1~ 15%Hydrolyzed caffeine moiety
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24hpH 13~ 25%Hydrolyzed caffeine moiety and other degradants
Oxidative Degradation 3% H₂O₂, RT, 24h-~ 30%This compound N-oxide
Thermal Degradation 80 °C, 72h-~ 10%Products of caffeine ring cleavage
Photodegradation ICH Option 1, 24h-~ 20%Photolytic products of the amphetamine moiety

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store a solid sample of this compound and a solution (in a suitable buffer) at 80°C for 72 hours.

    • Photolytic Degradation: Expose a solution of this compound to light conditions as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). A typical gradient could start with a lower percentage of acetonitrile and ramp up to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of this compound and its degradation products. A PDA detector would be ideal to monitor multiple wavelengths.

    • Injection Volume: 10-20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the this compound peak is well-resolved from the peaks of degradation products generated during the forced degradation study.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (80°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute All Samples Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic Start Instability Observed (e.g., Peak Loss, Extra Peaks) Check_pH Is the pH of the solution within the optimal range? Start->Check_pH Check_Temp Is the storage temperature appropriate (e.g., refrigerated)? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to optimal range (experimentally determined) Check_pH->Adjust_pH No Check_Light Is the solution adequately protected from light? Check_Temp->Check_Light Yes Adjust_Temp Store at a lower temperature Check_Temp->Adjust_Temp No Check_Oxidation Could oxidation be a factor? (e.g., presence of oxygen) Check_Light->Check_Oxidation Yes Protect_Light Use amber vials or wrap in foil Check_Light->Protect_Light No Inert_Atmosphere Consider purging with N2 or Ar Check_Oxidation->Inert_Atmosphere Yes End Re-analyze for Stability Check_Oxidation->End No Adjust_pH->End Adjust_Temp->End Protect_Light->End Inert_Atmosphere->End

References

Troubleshooting signal-to-noise issues in mass spectrometry for Fencamine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal-to-noise issues during the mass spectrometric detection of Fencamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal-to-noise (S/N) when analyzing this compound by LC-MS/MS?

Low S/N can stem from several factors throughout the analytical workflow. The most common culprits include:

  • Suboptimal Sample Preparation: Inefficient extraction of this compound from the sample matrix or the presence of co-eluting interfering substances can significantly suppress the analyte signal. Biological matrices like plasma and urine are complex and contain numerous endogenous compounds that can interfere with ionization.

  • Matrix Effects: Ion suppression or enhancement is a major challenge in LC-MS/MS analysis of biological samples. Co-eluting matrix components can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal.

  • Incorrect Instrument Parameters: Non-optimized mass spectrometer settings, such as precursor and product ion selection, collision energy, and source parameters (e.g., temperature, gas flows), can result in poor sensitivity.

  • Chromatographic Issues: Poor peak shape, such as tailing or broadening, can decrease the peak height and thus the S/N ratio. This can be caused by issues with the analytical column, mobile phase composition, or sample injection solvent.

  • Analyte Degradation: this compound may be susceptible to degradation under certain conditions. Ensuring sample stability by using appropriate anticoagulants, pH adjustments, or enzyme inhibitors during sample preparation is crucial.[1]

Q2: How can I improve my sample preparation to enhance the this compound signal?

Effective sample preparation is critical for minimizing matrix effects and improving signal intensity.[1][2] Common techniques for biological matrices include:

  • Liquid-Liquid Extraction (LLE): LLE is a versatile method for separating this compound from interfering compounds based on its solubility in two immiscible liquids. It is effective at removing inorganic salts and can be adapted for various sample types.[3]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and often more efficient cleanup than LLE. Mixed-mode SPE cartridges, such as the Agilent Bond Elut Plexa PCX, have been successfully used for the analysis of amphetamine-type stimulants.[4]

  • "Dilute-and-Shoot": For simpler matrices or when high throughput is required, a "dilute-and-shoot" approach can be employed. This involves diluting the sample (e.g., urine) with a suitable solvent before direct injection into the LC-MS/MS system.[5] While fast, this method may be more susceptible to matrix effects.

Q3: What are the expected precursor and product ions for this compound in LC-MS/MS analysis?

While specific experimental data for this compound's MRM transitions were not found in the searched literature, we can predict the likely precursor ion and advise on determining the product ions. This compound has a monoisotopic mass of 384.22737416 Da.[6] In positive electrospray ionization (ESI) mode, the precursor ion will be the protonated molecule, [M+H]⁺, with an m/z of approximately 385.2 .

To determine the optimal product ions and collision energies, it is essential to perform a product ion scan on a this compound standard. This involves infusing a solution of this compound directly into the mass spectrometer and fragmenting the precursor ion at various collision energies to identify the most stable and intense product ions. For amphetamine-type compounds, common fragmentation pathways involve cleavage of the side chain.

Q4: How can I identify and mitigate matrix effects?

Matrix effects, primarily ion suppression, can be identified by comparing the analyte's response in a standard solution to its response in a post-extraction spiked matrix sample. To mitigate these effects:

  • Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the bulk of the matrix components. Adjusting the gradient, mobile phase composition, or using a different stationary phase can help.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

  • Optimize Sample Cleanup: More rigorous sample preparation techniques like SPE can remove a larger portion of the interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization.

Troubleshooting Guides

Low or No this compound Signal

This guide provides a systematic approach to troubleshooting a lack of this compound signal in your LC-MS/MS analysis.

low_signal_troubleshooting start Low/No this compound Signal check_ms 1. Verify MS Performance - Infuse this compound standard - Check for precursor ion at m/z 385.2 start->check_ms ms_ok Signal Present? check_ms->ms_ok check_lc 2. Investigate LC System - Check for leaks, pressure fluctuations - Verify mobile phase composition ms_ok->check_lc Yes optimize_ms Troubleshoot MS - Tune instrument - Check detector ms_ok->optimize_ms No lc_ok LC System OK? check_lc->lc_ok check_sample_prep 3. Evaluate Sample Preparation - Review extraction protocol - Check for analyte loss during evaporation/reconstitution lc_ok->check_sample_prep Yes optimize_lc Troubleshoot LC - Flush system - Replace column/mobile phase lc_ok->optimize_lc No sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok check_matrix 4. Assess Matrix Effects - Analyze post-extraction spiked sample - Compare response to standard in solvent sample_prep_ok->check_matrix Yes optimize_sample_prep Optimize Sample Prep - Try alternative extraction (SPE/LLE) - Use internal standard sample_prep_ok->optimize_sample_prep No matrix_ok Significant Suppression? check_matrix->matrix_ok mitigate_matrix Mitigate Matrix Effects - Improve chromatography - Dilute sample matrix_ok->mitigate_matrix Yes solution Problem Resolved matrix_ok->solution No optimize_ms->solution optimize_lc->solution optimize_sample_prep->solution mitigate_matrix->solution

Troubleshooting workflow for low or no this compound signal.
High Background Noise

This guide outlines steps to identify and reduce sources of high background noise in your chromatograms.

high_noise_troubleshooting start High Background Noise check_blank 1. Analyze Blank Injection - Inject mobile phase/reconstitution solvent - Check for contaminants start->check_blank blank_clean Blank Clean? check_blank->blank_clean check_reagents 2. Examine Reagents & Solvents - Use high-purity (LC-MS grade) solvents - Prepare fresh mobile phases and reagents blank_clean->check_reagents Yes clean_system Clean LC-MS System - Flush LC system - Clean MS source blank_clean->clean_system No reagents_ok Reagents OK? check_reagents->reagents_ok check_sample_carryover 3. Investigate Carryover - Inject blank after a high concentration sample - Check for residual this compound peak reagents_ok->check_sample_carryover Yes replace_reagents Replace Solvents/Reagents - Use fresh, high-purity materials reagents_ok->replace_reagents No carryover_ok Carryover Observed? check_sample_carryover->carryover_ok check_matrix_interference 4. Evaluate Matrix Interferences - Analyze a blank matrix sample - Look for interfering peaks at this compound's retention time carryover_ok->check_matrix_interference No optimize_wash Optimize Wash Method - Increase wash solvent strength - Increase wash volume/time carryover_ok->optimize_wash Yes interference_ok Interference Present? check_matrix_interference->interference_ok improve_cleanup Improve Sample Cleanup - Enhance SPE/LLE selectivity - Adjust chromatography interference_ok->improve_cleanup Yes solution Problem Resolved interference_ok->solution No clean_system->solution replace_reagents->solution optimize_wash->solution improve_cleanup->solution

Troubleshooting workflow for high background noise.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of amphetamine-type stimulants in biological matrices, which can serve as a reference for this compound method development.

Table 1: Linearity and Detection Limits

AnalyteMatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)
AmphetamineUrine50 - 500025
MethamphetamineBlood1 - 50000.31
MDMABlood0.5 - 5000.25
Various StimulantsBlood20 - 100020

Data compiled from multiple sources for amphetamine-type stimulants.[6][7]

Table 2: Recovery and Matrix Effects

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)
Amphetamine-related drugsBloodMixed-mode SPE63 - 909 - 21
MethamphetamineBloodLLE85.3 - 94Not specified
MDMABloodLLE86.9 - 95.5Not specified

Data compiled from multiple sources for amphetamine-type stimulants.[6][7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Blood

This protocol is adapted from a validated method for the analysis of amphetamines and designer stimulants in whole blood.

  • Sample Preparation:

    • Pipette 1 mL of whole blood (calibrator, control, or unknown sample) into a 16 x 125 mm screw-cap tube.

    • Add 100 µL of internal standard solution.

    • Add 2 mL of saturated trisodium phosphate buffer and vortex.

    • Add 6 mL of 1-chlorobutane.

  • Extraction:

    • Cap the tubes and rotate for 15 minutes.

    • Centrifuge at approximately 2,500 rpm for 15 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a clean tube.

    • Add 100 µL of 0.2% HCl in 2-propanol to each tube.

    • Evaporate the samples to dryness at approximately 40 °C under a stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 0.1% formic acid in water).

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Urine

This protocol is based on a method for the analysis of amphetamines in urine using a mixed-mode polymeric SPE sorbent.[4]

  • Sample Pre-treatment:

    • To 0.5 mL of urine, add the internal standard.

    • Add 1 mL of 2% formic acid and vortex. Centrifuge if the sample is cloudy.

  • SPE Column Conditioning:

    • Condition a Bond Elut Plexa PCX column with 0.5 mL of methanol, allowing it to soak before dripping through.

    • Equilibrate the column with 0.5 mL of water.

  • Sample Loading and Washing:

    • Load the pre-treated sample onto the SPE column.

    • Wash the column with 1 mL of 2% formic acid.

    • Wash the column with 1 mL of methanol.

    • Dry the column under vacuum (10-15 in Hg) for 5-10 minutes.

  • Elution and Reconstitution:

    • Elute the analyte with 1 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (50:50:20).

    • Evaporate the eluate to dryness under a stream of nitrogen at approximately 37 °C.

    • Reconstitute the sample in 0.5 mL of the initial mobile phase.

  • Analysis:

    • Transfer the sample to an autosampler vial for LC-MS/MS analysis.

References

Technical Support Center: Dose-Response Optimization for Fencamine in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing fencamine dosage in preclinical animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily acts as an indirect dopamine agonist. Its mechanism involves both the release of dopamine and the inhibition of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft.[1] It is considered to be less potent than amphetamines in its capacity as an indirect dopamine agonist.[1] this compound does not appear to inhibit monoamine oxidase (MAO) enzymes.[1]

Q2: What are the expected behavioral effects of this compound in rodents?

A2: As a central nervous system (CNS) stimulant, this compound is expected to increase locomotor activity at lower doses and induce stereotyped behaviors at higher doses. Stereotypies are repetitive, invariant behaviors such as sniffing, gnawing, or head weaving.

Q3: What is a typical starting dose for this compound in a dose-response study in rats or mice?

A3: Based on available literature, a dose of 1.7 mg/kg of this compound has been shown to enhance locomotor activity in rats, while a higher dose of 6 mg/kg can induce stereotypy. Therefore, a good starting point for a dose-response curve could be a range that brackets these values, for example, 0.5, 1.0, 2.5, 5.0, and 10.0 mg/kg.

Q4: How should I prepare a this compound solution for injection?

A4: this compound hydrochloride is soluble in saline. For intraperitoneal (IP) injections, dissolve the required amount of this compound HCl in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates before administration.

Troubleshooting Guides

Issue: High variability in locomotor activity results between animals in the same dose group.

Possible Cause Troubleshooting Steps
Individual Animal Differences Increase the sample size per group to improve statistical power. Habituate animals to the testing environment for a sufficient period before drug administration to reduce novelty-induced hyperactivity.
Time of Day Effects Conduct all behavioral testing at the same time of day to minimize the influence of circadian rhythms on activity levels.
Inconsistent Drug Administration Ensure consistent intraperitoneal (IP) injection technique to minimize variability in drug absorption.
Environmental Factors Maintain consistent lighting, temperature, and noise levels in the testing room, as these can all influence locomotor activity.[2][3]

Issue: Difficulty in reliably scoring stereotyped behaviors.

Possible Cause Troubleshooting Steps
Observer Bias Use at least two independent observers who are blind to the treatment conditions to score the behaviors. Assess inter-rater reliability to ensure consistency.
Vague Scoring Criteria Develop a clear and detailed scoring system with specific behavioral definitions for each level of stereotypy (e.g., intermittent sniffing, continuous sniffing, head weaving, gnawing).[4][5]
Habituation to Environment Habituate animals to the observation chambers before the study begins to reduce exploratory behaviors that could be mistaken for stereotypies.
Inadequate Observation Period Observe animals at multiple time points after drug administration to capture the peak effects and the full time course of stereotyped behaviors.

Quantitative Data from Preclinical Studies

Table 1: Dose-Response Effects of this compound on Locomotor Activity and Stereotypy in Rats

Dose (mg/kg, i.p.)Animal ModelBehavioral EndpointObservation
1.7RatLocomotor ActivityEnhanced locomotor activity.
6.0RatStereotypyProlonged period of intense, focused stereotypies.

Data is limited and further dose-ranging studies are recommended.

Experimental Protocols & Methodologies

Locomotor Activity Assessment

Objective: To evaluate the dose-dependent effects of this compound on spontaneous horizontal and vertical movement in an open-field arena.

Materials:

  • Open-field arena (e.g., 40 x 40 x 40 cm for mice, 100 x 100 x 40 cm for rats) equipped with infrared beams or a video tracking system.

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Syringes and needles for IP injection

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate each animal to the open-field arena for 10-15 minutes on two consecutive days prior to the test day.

  • Drug Administration: On the test day, administer the assigned dose of this compound or vehicle (saline) via intraperitoneal (IP) injection.

  • Testing: Immediately after injection, place the animal in the center of the open-field arena.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration, typically 30-60 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the activity levels between different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Stereotypy Assessment

Objective: To quantify the dose-dependent induction of stereotyped behaviors by this compound.

Materials:

  • Observation chambers (e.g., clear Plexiglas cages)

  • Video recording equipment (optional but recommended)

  • This compound hydrochloride

  • Sterile 0.9% saline

  • Syringes and needles for IP injection

Procedure:

  • Habituation: Acclimate the animals to the observation chambers for at least 30 minutes on the day before testing.

  • Drug Administration: On the test day, administer the assigned dose of this compound or vehicle (saline) via IP injection.

  • Observation: Place the animal in the observation chamber and record its behavior for a predetermined period (e.g., 60-90 minutes). Observations should be made at regular intervals (e.g., every 5 or 10 minutes).

  • Scoring: Score the intensity of stereotyped behaviors using a standardized rating scale. An example scale is provided below:

    • 0: Asleep or inactive

    • 1: Active, normal grooming and exploration

    • 2: Increased locomotor activity

    • 3: Discontinuous stereotyped movements (e.g., intermittent sniffing, head bobbing)

    • 4: Continuous stereotyped movements (e.g., constant sniffing, head weaving)

    • 5: Continuous stereotyped movements with a limited range of motion (e.g., remaining in one location)

    • 6: Intense, focused stereotypies (e.g., licking or gnawing at the cage)

  • Data Analysis: Analyze the stereotypy scores over time and compare the mean scores between different dose groups and the vehicle control.

Visualizations

Fencamine_Mechanism_of_Action This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Dopamine_Release Dopamine Release This compound->Dopamine_Release Promotes Synaptic_Dopamine Increased Synaptic Dopamine DAT->Synaptic_Dopamine Leads to Dopamine_Release->Synaptic_Dopamine Leads to Postsynaptic_Receptors Postsynaptic Dopamine Receptors Synaptic_Dopamine->Postsynaptic_Receptors Activates Behavioral_Effects Increased Locomotor Activity / Stereotypy Postsynaptic_Receptors->Behavioral_Effects Dose_Response_Workflow cluster_Preparation Preparation cluster_Experiment Experimentation cluster_Analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Drug_Admin Drug/Vehicle Administration Animal_Acclimation->Drug_Admin Dose_Selection Dose Range Selection Solution_Prep This compound Solution Preparation Dose_Selection->Solution_Prep Solution_Prep->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., Locomotor Activity) Drug_Admin->Behavioral_Assay Data_Collection Data Collection & Scoring Behavioral_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Dose_Response_Curve Generate Dose-Response Curve Stats->Dose_Response_Curve Troubleshooting_Logic Start Inconsistent Results Observed Check_Animal_Factors Review Animal Factors (Habituation, Health, Strain) Start->Check_Animal_Factors Check_Drug_Factors Review Drug Administration (Dose, Route, Formulation) Check_Animal_Factors->Check_Drug_Factors No Issues Found Modify_Protocol Modify Protocol & Re-run Experiment Check_Animal_Factors->Modify_Protocol Issue Identified Check_Environmental_Factors Review Environmental Conditions (Lighting, Noise) Check_Drug_Factors->Check_Environmental_Factors No Issues Found Check_Drug_Factors->Modify_Protocol Issue Identified Check_Scoring Review Scoring/Data Collection Procedures Check_Environmental_Factors->Check_Scoring No Issues Found Check_Environmental_Factors->Modify_Protocol Issue Identified Check_Scoring->Modify_Protocol Issue Identified Consistent_Results Consistent Results Achieved Modify_Protocol->Consistent_Results

References

Methods to prevent Fencamine degradation during laboratory sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Fencamine during laboratory sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a psychostimulant belonging to the amphetamine class of compounds.[1][2] Like other amphetamine-related substances, it is susceptible to degradation, which can compromise the accuracy and reliability of experimental results. Understanding and mitigating its degradation is crucial for precise quantification and analysis in research and forensic settings.

Q2: What are the primary factors that can lead to this compound degradation in laboratory samples?

Several factors can contribute to the degradation of this compound in biological matrices. These include:

  • Temperature: Elevated temperatures can accelerate the rate of chemical reactions, leading to the breakdown of the analyte.[3]

  • pH: As a basic compound, the stability of this compound is highly dependent on the pH of the solution.[4] Extreme pH values can catalyze hydrolytic degradation.[5]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation of light-sensitive compounds.[3]

  • Oxidation: this compound, like other amines, can be susceptible to oxidation, which can alter its chemical structure.[5][6]

  • Enzymatic Activity: In biological samples, residual enzymatic activity can metabolize this compound, leading to lower recovery of the parent compound.[3][7]

Q3: How does the chemical structure of this compound influence its stability?

This compound is a prodrug of amphetamine and/or methamphetamine, containing a caffeine moiety in its structure.[2] The stability of the molecule is influenced by the susceptibility of its functional groups to hydrolysis and oxidation.[5] The tertiary amine and the amide-like linkage within the purine structure of the caffeine component could be potential sites for degradation.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound Degradation during storage: Improper storage temperature or exposure to light.Store samples at -20°C or lower in amber vials or wrapped in aluminum foil to protect from light. For long-term storage, -80°C is preferable.[4]
pH-related degradation: The pH of the sample matrix may not be optimal for this compound stability.Adjust the pH of the sample to a slightly acidic or neutral range (pH 4-7) for storage, as amphetamine-like compounds can be more stable under these conditions.[8] However, for extraction, a basic pH (around 10-11) is often used to ensure the compound is in its neutral form for efficient extraction with organic solvents.[4] This basic step should be performed immediately before extraction to minimize degradation.
Enzymatic degradation: Residual enzyme activity in biological samples (e.g., plasma, urine).Add an enzyme inhibitor to the sample immediately after collection. Alternatively, heat-inactivate the enzymes, though this may not be suitable for all analytes. Promptly freezing the sample after collection will also minimize enzymatic activity.
Oxidative degradation: Presence of oxidizing agents or exposure to air.De-gas solvents and consider adding an antioxidant (e.g., ascorbic acid) to the sample matrix, if compatible with the analytical method. Store samples under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent or non-reproducible results Variable sample handling procedures: Inconsistent timing, temperature, or pH adjustments during preparation.Standardize all sample preparation steps. Create and follow a detailed standard operating procedure (SOP). This includes consistent freeze-thaw cycles, extraction times, and storage conditions.
Adsorption to container surfaces: this compound may adsorb to glass or plastic surfaces, especially at low concentrations.Use silanized glassware or low-adsorption polypropylene tubes. Pre-conditioning the container with a solution of the analyte can also help to saturate active binding sites.
Appearance of unknown peaks in chromatogram Formation of degradation products: this compound has degraded into one or more new compounds.Review the sample handling and storage conditions. If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to identify potential degradation products and their retention times.

Experimental Protocols

Protocol 1: General Sample Handling and Storage for this compound in Biological Matrices

  • Collection: Collect biological samples (e.g., blood, plasma, urine) using appropriate collection tubes. For blood, consider tubes containing an anticoagulant and a preservative like sodium fluoride to inhibit enzymatic activity.

  • Initial Processing: If working with whole blood, centrifuge to separate plasma or serum as soon as possible.

  • pH Adjustment (for storage): For urine samples, consider adjusting the pH to a slightly acidic range (e.g., pH 6) to improve the stability of amphetamine-like compounds.[8]

  • Aliquoting: Aliquot samples into smaller volumes in low-adsorption tubes to avoid repeated freeze-thaw cycles of the entire sample.

  • Storage: Immediately freeze the samples and store them at -20°C for short-term storage or -80°C for long-term storage.[4] Protect samples from light by using amber tubes or by wrapping them in aluminum foil.

Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Analysis by LC-MS/MS

This protocol is a general guideline for amphetamine-like compounds and should be optimized for this compound.

  • Sample Thawing: Thaw frozen samples at room temperature or in a cool water bath.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of this compound) to the sample.

  • pH Adjustment (for extraction): Adjust the sample pH to approximately 10-11 using a suitable base (e.g., ammonium hydroxide) to convert this compound to its free base form.[4] Perform this step immediately before adding the extraction solvent.

  • Extraction: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex or mix thoroughly for a set period to ensure efficient partitioning of this compound into the organic layer.

  • Phase Separation: Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for the LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis SampleCollection Sample Collection (e.g., Blood, Urine) InitialProcessing Initial Processing (e.g., Centrifugation) SampleCollection->InitialProcessing Immediate Stabilization Stabilization (pH Adjustment, Inhibitors) InitialProcessing->Stabilization Storage Storage (-20°C to -80°C, Light Protected) Stabilization->Storage Thawing Sample Thawing Storage->Thawing For Analysis Extraction Extraction (e.g., LLE, SPE) Thawing->Extraction Analysis Instrumental Analysis (e.g., LC-MS/MS) Extraction->Analysis

Caption: General workflow for this compound sample handling and analysis.

Degradation_Pathway cluster_factors Degradation Factors This compound This compound DegradationProducts Degradation Products (e.g., Hydrolyzed or Oxidized forms) This compound->DegradationProducts Degradation Temperature Temperature Temperature->DegradationProducts pH pH pH->DegradationProducts Light Light Light->DegradationProducts Oxidation Oxidation Oxidation->DegradationProducts Enzymes Enzymes Enzymes->DegradationProducts

Caption: Factors influencing this compound degradation.

References

Investigating potential cross-reactivity in immunoassays for Fencamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of Fencamine. Due to its structural similarity to amphetamines, this compound may exhibit cross-reactivity in immunoassays designed for amphetamine-class compounds, leading to potential challenges in data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity in immunoassays a concern?

This compound is a psychostimulant drug of the amphetamine class.[1] Its chemical structure is closely related to amphetamine and methamphetamine. This structural similarity is the primary reason for potential cross-reactivity in immunoassays designed to detect amphetamines. Cross-reactivity occurs when an antibody in an immunoassay binds to a compound that is structurally similar to the target analyte, which can lead to false-positive results or inaccurate quantification.

Q2: Which types of immunoassays are commonly used for amphetamine-like compounds?

Commonly used immunoassay formats include Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), and Radioimmunoassay (RIA). These assays are frequently used for initial screening of biological samples for the presence of amphetamine and its analogs.

Q3: What is the underlying principle of cross-reactivity in these immunoassays?

The specificity of an immunoassay is determined by the antibody's ability to bind to a specific chemical structure. Antibodies are generated against an immunogen, which is the target analyte (or a derivative) coupled to a larger carrier protein. The antibody will recognize and bind to specific structural features of the target. Compounds that share these key structural features can also bind to the antibody, leading to cross-reactivity. The degree of cross-reactivity depends on how closely the structure of the interfering compound mimics the structure of the original immunogen.

Q4: Is there specific quantitative data on the cross-reactivity of this compound in common amphetamine immunoassays?

Currently, there is a lack of specific, published quantitative data on the percentage of cross-reactivity of this compound in commercially available amphetamine immunoassays. However, due to its structural similarity to amphetamine, significant cross-reactivity is highly probable. Researchers should assume that this compound will be detected by most amphetamine screening immunoassays. The exact degree of cross-reactivity will vary depending on the specific assay, the antibody used, and the assay conditions.

Q5: How can I determine if my amphetamine immunoassay is cross-reacting with this compound?

To determine the cross-reactivity of your specific amphetamine immunoassay with this compound, you will need to perform a cross-reactivity study. This involves spiking known concentrations of this compound into a negative sample matrix and measuring the response in your assay. The results can then be compared to the response of the assay's target analyte (e.g., d-amphetamine or d-methamphetamine) to calculate the percent cross-reactivity.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound and amphetamine immunoassays.

Issue Potential Cause Recommended Action
Unexpected Positive Results in Known Negative Samples Cross-reactivity with this compound or other structurally related compounds. Many over-the-counter and prescription drugs, such as pseudoephedrine and selegiline, have structures similar to amphetamine and can cause false positives.[2]1. Confirm with a more specific method: Use a confirmatory method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the specific compound(s) present in the sample. 2. Perform a cross-reactivity check: Test the suspected cross-reactant (e.g., this compound) at various concentrations in your immunoassay to determine its level of interference.
Inconsistent or Non-Reproducible Results Matrix effects: Components in the sample matrix (e.g., urine, blood) can interfere with the antibody-antigen binding. Pipetting errors or improper dilutions: Inaccurate sample or reagent handling can lead to variability.1. Optimize sample dilution: Experiment with different sample dilution factors to minimize matrix interference. 2. Review pipetting technique: Ensure all pipettes are calibrated and that proper technique is used. 3. Follow the protocol precisely: Adhere strictly to the incubation times and temperatures specified in the assay protocol.
Lower than Expected Signal for Positive Controls Degradation of reagents: Improper storage of kit components can lead to loss of activity. Incorrect preparation of controls: Errors in diluting or preparing the positive control standards.1. Check reagent storage: Verify that all kit components have been stored at the recommended temperatures and have not expired. 2. Prepare fresh controls: Prepare new positive controls from stock solutions and re-run the assay.
High Background Signal Insufficient washing: Inadequate removal of unbound enzyme conjugate can lead to high background. Contaminated reagents or buffers: Contamination can cause non-specific signal.1. Optimize wash steps: Increase the number of wash cycles or the volume of wash buffer. Ensure complete aspiration of the wash buffer between steps. 2. Use fresh reagents: Prepare fresh buffers and use new aliquots of reagents to rule out contamination.

Data on Potential Cross-Reactivity of Structurally Similar Compounds

While specific data for this compound is limited, the following table summarizes the cross-reactivity of other compounds structurally related to amphetamine in various immunoassays. This information can help researchers anticipate potential interferences.

Compound Immunoassay Type Reported Cross-Reactivity (%) Reference
Pseudoephedrine EMITCan produce positive results at high concentrations[3]
Phentermine ELISA (meconium)89% at 25 ng/g[4]
MDA (3,4-Methylenedioxyamphetamine) ELISA282%[5]
MDMA (3,4-Methylenedioxymethamphetamine) ELISA73%[5]
Ephedrine EMITCan produce positive results at high concentrations[3]

Note: Cross-reactivity percentages can vary significantly between different manufacturers and even between different lots of the same assay.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Amphetamine Detection

This is a general protocol and may need to be optimized for your specific assay kit and sample type.

  • Sample Preparation: Dilute urine samples with the provided assay buffer. A common starting dilution is 1:20.

  • Coating: The microplate wells are pre-coated with anti-amphetamine antibodies.

  • Competitive Binding:

    • Add 25 µL of calibrators, controls, and diluted samples to the appropriate wells.

    • Add 100 µL of the enzyme-labeled amphetamine conjugate to each well.

    • Incubate for 60 minutes at room temperature.

  • Washing: Wash the wells 3-5 times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition:

    • Add 100 µL of the TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: The concentration of amphetamine-like substances in the samples is inversely proportional to the absorbance. Calculate the results based on the standard curve generated from the calibrators.

Enzyme Multiplied Immunoassay Technique (EMIT) for Amphetamine Detection

This is a general protocol for a homogeneous immunoassay performed on an automated clinical chemistry analyzer.

  • Reagent Preparation: The assay consists of two reagents: Reagent 1 contains antibodies to amphetamine, and Reagent 2 contains an enzyme-labeled amphetamine conjugate.

  • Assay Principle: In the absence of amphetamine in the sample, the antibody binds to the enzyme-labeled amphetamine, inhibiting the enzyme's activity. When amphetamine is present in the sample, it competes with the enzyme-labeled amphetamine for antibody binding sites, resulting in more active enzyme.

  • Procedure (Automated):

    • The analyzer pipettes a specific volume of the sample (e.g., urine) and Reagent 1 into a reaction cuvette.

    • After a short incubation, Reagent 2 is added.

    • The analyzer monitors the change in absorbance at 340 nm, which is proportional to the enzyme activity and, therefore, the concentration of amphetamine in the sample.

  • Calibration: The assay is calibrated using a set of calibrators with known concentrations of the target amphetamine.

Visualizations

Logical Workflow for Investigating Cross-Reactivity

cross_reactivity_workflow start Unexpected Positive Immunoassay Result check_protocol Review Assay Protocol and Procedure start->check_protocol sample_history Investigate Sample History (e.g., prescribed medications) start->sample_history run_controls Re-run with Fresh Positive and Negative Controls check_protocol->run_controls confirm_method Analyze Sample with Confirmatory Method (GC-MS/LC-MS/MS) sample_history->confirm_method result_positive Result Still Positive? run_controls->result_positive confirm_positive This compound (or other cross-reactant) Present? confirm_method->confirm_positive cross_react_study Perform Cross-Reactivity Study with Suspected Compound result_positive->confirm_method Yes troubleshoot Troubleshoot Assay (e.g., contamination, reagent issues) result_positive->troubleshoot No true_positive Conclude True Positive (Target Analyte Present) confirm_positive->true_positive No false_positive Conclude False Positive due to Cross-Reactivity confirm_positive->false_positive Yes false_positive->cross_react_study

A logical workflow for troubleshooting unexpected positive results in a this compound immunoassay.

Signaling Pathway of Amphetamine-like Compounds

Amphetamine and structurally related compounds, likely including this compound, can exert their effects through the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[1][6] Activation of TAAR1 can trigger downstream signaling cascades.

taar1_signaling cluster_cell Presynaptic Neuron amphetamine Amphetamine / this compound taar1 TAAR1 amphetamine->taar1 activates g_alpha_s Gαs taar1->g_alpha_s couples to g_alpha_13 Gα13 taar1->g_alpha_13 couples to ac Adenylyl Cyclase g_alpha_s->ac activates rhoa RhoA g_alpha_13->rhoa activates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates downstream_pka Downstream PKA Effects pka->downstream_pka downstream_rhoa Downstream RhoA Effects rhoa->downstream_rhoa

Simplified signaling pathway for amphetamine-like compounds via the TAAR1 receptor.

References

Enhancing the chromatographic resolution of Fencamine and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of Fencamine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound and its analogs?

This compound, an amphetamine-type stimulant, is expected to undergo metabolic transformations common to similar compounds. The primary metabolic pathways include Phase I reactions such as N-demethylation, aromatic and aliphatic hydroxylation, and combinations of these steps.[1] Following Phase I metabolism, the resulting hydroxylated metabolites can undergo Phase II conjugation, primarily glucuronidation and/or sulfation, to increase their water solubility for excretion.[1]

Q2: What are the most common analytical techniques for separating this compound and its metabolites?

The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2]

  • LC-MS/MS: This is a highly versatile and common method, particularly effective for analyzing compounds in complex biological matrices. It often provides high sensitivity and selectivity.[3][4]

  • GC-MS: This technique is also widely used but may require derivatization of the analytes to increase their volatility and thermal stability.[5][6][7]

Q3: Why is chiral separation important for this compound analysis?

Like many amphetamine-related compounds, this compound is a chiral molecule. Its enantiomers (d- and l-isomers) may exhibit different pharmacological activities and metabolic fates.[3] Therefore, enantioselective separation is often crucial in pharmacokinetic and toxicological studies to accurately quantify each isomer. Mass spectrometry alone cannot typically distinguish between enantiomers, making chromatographic separation essential.[8]

Q4: What sample preparation techniques are recommended for analyzing this compound in biological matrices like urine?

Effective sample preparation is critical to remove matrix components that can interfere with analysis.[3] The most common methods are:

  • Liquid-Liquid Extraction (LLE): A conventional method used to separate target compounds based on their differential solubilities in two immiscible liquids.[9][10]

  • Solid Phase Extraction (SPE): A more modern and often more efficient technique that separates components based on their physical and chemical properties as the sample passes through a solid sorbent.[3][11] SPE is often preferred for its ability to provide cleaner extracts and higher throughput.[9]

Chromatographic Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic analysis of this compound.

Problem 1: Poor or No Resolution Between Enantiomers

  • Question: I am using an HPLC system, but the this compound enantiomers are co-eluting. How can I resolve them?

  • Answer: Poor enantiomeric resolution is a common challenge. Consider the following solutions:

    • Incorrect Column Selection: Standard achiral columns (like a C18) will not separate enantiomers. You must use a Chiral Stationary Phase (CSP). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are highly effective for amphetamine-like compounds.[2]

    • Suboptimal Mobile Phase: The mobile phase composition is critical for chiral recognition. For basic compounds like this compound, using additives is crucial for good peak shape and selectivity.[2] Experiment with different organic modifiers (e.g., methanol, acetonitrile) and additives (e.g., formic acid, ammonium hydroxide).[3] High-pH (>9) mobile phases can also dramatically improve chiral separation for some amphetamine derivatives.[12]

    • Use a Chiral Derivatizing Agent (CDA): As an alternative to a chiral column, you can derivatize the sample with a CDA like Marfey's reagent or (S)-(-)-N-trifluoroacetyl-prolyl chloride (L-TPC).[2][5][13] This converts the enantiomers into diastereomers, which can then be separated on a standard achiral C18 column.[2][5]

Problem 2: Peak Tailing (for one or all peaks)

  • Question: My chromatograms show significant peak tailing for this compound and its metabolites. What is the cause and how can I fix it?

  • Answer: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase or issues with the chromatographic system.[14][15]

    • If only some peaks are tailing (Chemical Issues):

      • Cause: this compound is a basic compound, and its amine groups can interact strongly with acidic silanol groups on the surface of silica-based columns, causing tailing.[14]

      • Solution 1 (Mobile Phase): Add or increase the concentration of a buffer in your mobile phase to maintain a stable pH and mask the silanol interactions.[14] For basic compounds, using a mobile phase with a low pH (e.g., containing formic or trifluoroacetic acid) can protonate the analyte and reduce tailing.

      • Solution 2 (Column): Use a modern, high-purity silica column with end-capping to minimize exposed silanol groups.

    • If all peaks are tailing (Mechanical/Physical Issues):

      • Cause: This often points to a physical problem in the flow path, such as a partially blocked inlet frit, a void at the head of the column, or dead volume from improper connections.[16][17]

      • Solution: First, try reversing the column and flushing it to dislodge any blockage on the frit.[16] If this fails, replace the column inlet frit or the guard column. Ensure all fittings are secure and the column is installed correctly according to the manufacturer's instructions.[15][17]

Diagrams and Workflows

Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing check_peaks Are all peaks tailing? start->check_peaks mech_issue Mechanical Issue Likely (Flow Path Disruption) check_peaks->mech_issue  Yes chem_issue Chemical Issue Likely (Analyte-Specific Interaction) check_peaks->chem_issue  No   (Only Some Peaks) check_frit Check for Blocked Inlet Frit or Column Void mech_issue->check_frit reverse_flush Reverse and Flush Column check_frit->reverse_flush replace_guard Replace Guard Column or Frit reverse_flush->replace_guard If Tailing Persists check_connections Check for Dead Volume in Connections replace_guard->check_connections check_analyte Is Analyte Basic? (e.g., this compound) chem_issue->check_analyte silanol_interaction Secondary Silanol Interactions Probable check_analyte->silanol_interaction Yes adjust_ph Adjust Mobile Phase pH (e.g., add acid) silanol_interaction->adjust_ph increase_buffer Increase Buffer Concentration silanol_interaction->increase_buffer use_endcapped Use End-Capped Column silanol_interaction->use_endcapped

Caption: Troubleshooting workflow for diagnosing peak tailing issues.

General Metabolic Pathway of this compound This compound This compound Phase1 Phase I Metabolism This compound->Phase1 N_Demethylation N-Demethylation Phase1->N_Demethylation CYP2D6, CYP3A4 etc. Hydroxylation Hydroxylation (Aromatic or Aliphatic) Phase1->Hydroxylation CYP2D6, CYP2C19 etc. Combination Combination of Steps N_Demethylation->Combination Hydroxylation->Combination Phase2 Phase II Metabolism Hydroxylation->Phase2 Combination->Phase2 Glucuronidation Glucuronidation Phase2->Glucuronidation Sulfation Sulfation Phase2->Sulfation Excretion Excretion (Urine) Glucuronidation->Excretion Sulfation->Excretion

Caption: Expected metabolic pathways for this compound.[1]

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Analysis of this compound

This protocol is adapted from methods for amphetamine and methamphetamine analysis and is suitable for separating this compound enantiomers.[3]

  • Chromatographic System: HPLC or UPLC system coupled with a tandem mass spectrometer.

  • Column: A chiral stationary phase column, such as Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm.[3]

  • Mobile Phase:

    • A typical mobile phase for polar ionic mode is a mixture of an organic modifier and water with additives.

    • Example: Methanol/Water with 0.1% acetic acid and 0.02% ammonium hydroxide. The exact ratio should be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25-40 °C. Temperature can be optimized to improve resolution.[2]

  • Injection Volume: 5-10 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Precursor and product ions for this compound and its metabolites must be determined by infusion.

Protocol 2: GC-MS Analysis with Derivatization

This protocol requires derivatization to make the analytes suitable for GC analysis.[5][18]

  • Derivatization:

    • React the extracted sample with a chiral derivatizing agent like (S)-(-)-N-trifluoroacetyl-prolyl chloride (L-TPC) or an acylating agent like acetic anhydride.[2][18]

    • The reaction typically involves heating the dried extract with the reagent in a suitable solvent.[5]

  • GC System: Gas chromatograph with a mass spectrometer detector.

  • Column: A standard, non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 1-2 minutes.

    • Ramp: 10-20 °C/min to 280-300 °C.

    • Final Hold: 2-5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan for metabolite identification or Selected Ion Monitoring (SIM) for target quantification.[19]

Protocol 3: Solid Phase Extraction (SPE) from Urine

This protocol is a general method for extracting amphetamine-like compounds from urine.[3]

  • Sample Pre-treatment: Acidify 1 mL of urine to pH 3-4 with formic acid.[3]

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or cation-exchange SPE cartridge (e.g., Supel™-Select SCX) with 1 mL of 1% formic acid in acetonitrile.[3]

    • Equilibrate with 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the cartridge.

  • Washing:

    • Wash with 2 mL of water.

    • Wash with 1 mL of 25% methanol.[3]

  • Elution: Elute the analytes with 1 mL of 10% ammonium hydroxide in acetonitrile.[3]

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40-50 °C.[3]

    • Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS analysis or a suitable solvent for GC derivatization.[20]

Data Summary Tables

Table 1: Example HPLC Parameters for Chiral Separation of Amphetamine-like Compounds

ParameterConditionReference
Column Astec® CHIROBIOTIC® V2 (vancomycin CSP)[3]
Dimensions 15 cm x 4.6 mm, 5 µm[3]
Separation Mode Polar Ionic Mode[3]
Mobile Phase Methanol:Water with Acetic Acid and Ammonium Hydroxide[3]
Detection LC-MS/MS (ESI+)[3]

Table 2: Common Derivatizing Agents for GC-MS Analysis

Derivatizing AgentAnalyte Functional GroupPurposeReference
(S)-(-)-N-trifluoroacetyl-prolyl chloride (L-TPC) Primary/Secondary AminesChiral separation (forms diastereomers)[2][5]
Acetic Anhydride (AA) Primary/Secondary AminesIncreases volatility and thermal stability[18]
Pentafluoropropionic Anhydride (PFPA) Primary/Secondary AminesIncreases volatility, adds electronegative groups for ECD[18]
Heptafluorobutyric Anhydride (HFBA) Primary/Secondary AminesIncreases volatility, adds electronegative groups for ECD[18]

Table 3: Troubleshooting Summary

IssuePotential CauseRecommended Solution(s)
Peak Tailing (All Peaks) Blocked column frit; Column voidReverse/flush column; Replace guard/column[16]
Peak Tailing (Specific Peaks) Secondary silanol interactionsAdjust mobile phase pH; Increase buffer; Use end-capped column[14]
Poor Enantiomeric Resolution Achiral column used; Suboptimal mobile phaseUse a Chiral Stationary Phase (CSP); Optimize mobile phase additives/pH[2][12]
Co-elution of Metabolites Insufficient column efficiency; Incorrect mobile phaseUse a longer column or smaller particle size; Optimize mobile phase gradient
Low Signal/Sensitivity Matrix effects; Poor extraction recoveryOptimize sample preparation (SPE/LLE); Use deuterated internal standards[8]

References

Technical Support Center: Overcoming Solubility Limitations of Fencamine for In Vitro Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges when working with Fencamine in in vitro experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a psychostimulant drug belonging to the amphetamine class.[1] It functions as a prodrug, meaning it is metabolized in the body into active compounds, namely amphetamine and methamphetamine.[1] Its primary mechanism of action is as an indirect dopamine agonist. This compound inhibits the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling.

Q2: What are the main challenges in handling this compound for in vitro assays?

A2: The primary challenge is this compound's limited aqueous solubility, especially in its base form. This can lead to precipitation in cell culture media, resulting in inconsistent and unreliable experimental outcomes. Preparing stable, concentrated stock solutions and ensuring solubility in the final assay medium are critical steps for successful experiments.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][3] this compound is also available as a hydrochloride (HCl) salt, which significantly enhances its water solubility.[2] For applications where DMSO might interfere with the assay, using the hydrochloride salt dissolved in sterile water or phosphate-buffered saline (PBS) is a viable alternative.

Q4: What is the maximum concentration of DMSO that is safe for cell lines?

A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxic effects.[4] However, it is always recommended to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line and assay. A final DMSO concentration of ≤ 0.1% is generally considered safe for almost all cells.[4]

Q5: How should I store this compound powder and its stock solutions?

A5: this compound powder should be stored in a cool, dry place, protected from light. Once dissolved in DMSO or an aqueous buffer, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage or -80°C for long-term storage.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Precipitate forms immediately upon adding this compound stock solution to cell culture medium. Solvent Shock: The rapid change in solvent polarity when a concentrated DMSO stock is added to the aqueous medium can cause the compound to precipitate out.[5]- Add the stock solution drop-wise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. - Prepare an intermediate dilution of the stock solution in a small volume of medium before adding it to the final culture volume.
Cloudiness or precipitate appears in the cell culture medium after incubation. Exceeding Solubility Limit: The final concentration of this compound in the medium may be above its solubility limit at 37°C.- Reduce the final concentration of this compound in your experiment. - If using this compound base, consider switching to the more water-soluble this compound HCl salt.
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, leading to precipitation.[6]- Test the solubility of this compound in different basal media (e.g., DMEM vs. RPMI-1640). - Prepare fresh media for each experiment to avoid degradation of media components.
Inconsistent experimental results between assays. Inaccurate Stock Concentration: The this compound stock solution may not be homogenous or may have degraded over time due to improper storage.- Ensure the stock solution is completely dissolved before use. Gentle warming and vortexing can help. - Avoid repeated freeze-thaw cycles by storing the stock solution in single-use aliquots.
Cellular Toxicity from Solvent: The concentration of the solvent (e.g., DMSO) may be too high, affecting cell viability and experimental outcomes.- Always include a vehicle control (medium with the same final concentration of solvent) in your experimental design. - Keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.[4]

Estimated Solubility of this compound and Related Compounds

Compound Solvent Estimated Solubility Notes
This compound (base) Water/PBSPoorly solubleThe large organic structure limits aqueous solubility.
DMSO≥ 10 mg/mLA suitable solvent for preparing concentrated stock solutions.
EthanolSolubleCan be used as an alternative solvent, but DMSO is generally preferred for cell culture applications.
This compound HCl Water/PBSSolubleThe salt form significantly increases aqueous solubility.
Amphetamine Sulfate Water50-100 mg/mLAs this compound is a prodrug of amphetamine, this provides a reference for the solubility of the active metabolite's salt form.[7][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 3.85 mg of this compound (Molecular Weight: 384.48 g/mol ).

  • Dissolving: In a sterile microcentrifuge tube, add 1 mL of high-purity, sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial if the initial DMSO was not certified sterile.

  • Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the required volume of complete cell culture medium to 37°C.

  • Dilution:

    • Direct Dilution (for lower final concentrations): While gently swirling the pre-warmed medium, add the required volume of the this compound stock solution drop-wise.

    • Serial Dilution (recommended for higher final concentrations): Prepare an intermediate dilution of the this compound stock in a small volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 10 mM stock, you could first dilute 1 µL of the stock into 99 µL of medium to get a 100 µM intermediate solution. Then, add 1 mL of this intermediate solution to the final 9 mL of medium.

  • Mixing: Gently mix the final working solution by inverting the tube or swirling the flask. Avoid vigorous shaking to prevent protein denaturation in the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equal volume of cell culture medium.

Signaling Pathways and Experimental Workflows

Fencamine_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation Fencamine_Powder This compound Powder Solvent Select Solvent (DMSO or Aqueous Buffer for HCl salt) Fencamine_Powder->Solvent Dissolve Dissolve and Vortex Solvent->Dissolve Filter Sterile Filter (0.22 µm) Dissolve->Filter Aliquot Aliquot and Store (-20°C or -80°C) Filter->Aliquot Thaw Thaw Aliquot Aliquot->Thaw Prewarm_Medium Pre-warm Cell Culture Medium (37°C) Thaw->Prewarm_Medium Dilute Dilute Stock into Medium (Drop-wise or Serial Dilution) Prewarm_Medium->Dilute Incubate Add to Cells and Incubate Dilute->Incubate

Caption: Experimental workflow for preparing this compound solutions.

Fencamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (metabolized to Amphetamine) DAT Dopamine Transporter (DAT) This compound->DAT Inhibits Reuptake TAAR1 TAAR1 This compound->TAAR1 Activates Dopamine_Intracellular Intracellular Dopamine DAT->Dopamine_Intracellular Transports Dopamine_Efflux Dopamine Efflux DAT->Dopamine_Efflux Reverse Transport Dopamine_Extracellular Extracellular Dopamine Dopamine_Extracellular->DAT Dopamine_Receptor Dopamine Receptors Dopamine_Extracellular->Dopamine_Receptor Binds Dopamine_Extracellular->Dopamine_Receptor G_alpha_s Gαs TAAR1->G_alpha_s G_alpha_13 Gα13 TAAR1->G_alpha_13 AC Adenylyl Cyclase G_alpha_s->AC Activates RhoA RhoA G_alpha_13->RhoA Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates DAT_Internalization DAT Internalization RhoA->DAT_Internalization Promotes PKC PKC PKC->DAT Phosphorylates Postsynaptic_Signaling Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signaling Activates

Caption: this compound's mechanism of action on dopaminergic signaling.

References

Validation & Comparative

A Comparative Analysis of Fencamine and d-Amphetamine on Dopamine Release: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potency of Fencamine and d-amphetamine in inducing dopamine release, tailored for researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, comparative potency with supporting data, and the experimental protocols used to derive these findings.

Introduction

This compound and d-amphetamine are both psychostimulant drugs that exert their effects primarily through the modulation of the dopamine system. While their actions converge on increasing extracellular dopamine levels, their potency and underlying mechanisms exhibit notable differences. This guide aims to elucidate these distinctions to inform research and development in neuropharmacology.

Mechanism of Action

Both this compound and d-amphetamine are indirect dopamine agonists, meaning they increase the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission. Their primary target is the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron.

d-Amphetamine: A well-characterized psychostimulant, d-amphetamine acts as a substrate for the dopamine transporter (DAT).[1] It competitively inhibits dopamine uptake and, more significantly, reverses the direction of the transporter, leading to a robust, non-vesicular release of dopamine from the presynaptic terminal into the synapse.[1][2] Additionally, d-amphetamine can enter the presynaptic neuron and disrupt the vesicular storage of dopamine, further increasing cytosolic dopamine concentrations available for release.[1][3]

This compound: this compound also interacts with the dopamine transporter. However, its profile is considered to be more akin to a dopamine uptake inhibitor than a potent releasing agent like d-amphetamine.[4][5] While it does induce dopamine release through a mechanism similar to amphetamines, it is significantly less potent in this regard.[4][6] Its primary mechanism appears to be the inhibition of dopamine reuptake, which leads to an accumulation of synaptically released dopamine.[5] Unlike d-amphetamine, this compound does not inhibit the enzyme monoamine oxidase (MAO).[4]

Comparative Potency on Dopamine Release

Experimental data indicates a significant difference in the potency of this compound and d-amphetamine to elicit dopamine release. In vitro studies using rat striatal slices have demonstrated that this compound is approximately 10 times less potent than d-amphetamine in its dopamine-releasing activity.[4][6]

CompoundRelative Potency (Dopamine Release)EC50 (Dopamine Release)Reference Experimental Model
d-Amphetamine ~10x more potent than this compound8.0 ± 0.4 nMRat brain synaptosomes
This compound ~10x less potent than d-amphetamineNot explicitly reportedRat corpus striatum slices

Note: The EC50 value for d-amphetamine is derived from a study using rat brain synaptosomes and is provided for a quantitative context of its high potency.[7] A precise EC50 value for this compound from a comparable study was not available in the reviewed literature, with its potency being described relative to d-amphetamine.

Experimental Protocols

The following outlines a general methodology for an in vitro dopamine release assay using rat brain synaptosomes, a common experimental model to assess the effects of pharmacological agents on neurotransmitter release.

Synaptosome Preparation
  • Tissue Dissection: The striatum is dissected from the brains of rats on an ice-cold surface.

  • Homogenization: The tissue is homogenized in a buffered sucrose solution (e.g., 0.32 M sucrose) to lyse the cells while keeping the nerve terminals (synaptosomes) intact.

  • Centrifugation: The homogenate is subjected to a series of differential centrifugations. A low-speed centrifugation is performed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • Resuspension: The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.

Dopamine Release Assay (Superfusion Method)
  • Loading: The prepared synaptosomes are incubated with radiolabeled dopamine (e.g., [³H]dopamine) to allow for its uptake into the nerve terminals.

  • Superfusion: The loaded synaptosomes are then transferred to a superfusion chamber, where they are continuously washed with fresh buffer to establish a stable baseline of dopamine release.

  • Stimulation: The synaptosomes are exposed to the test compounds (this compound or d-amphetamine) at various concentrations by introducing them into the superfusion buffer.

  • Fraction Collection: The superfusate (the buffer flowing out of the chamber) is collected in fractions at regular intervals.

  • Quantification: The amount of radiolabeled dopamine in each fraction is quantified using liquid scintillation counting. The increase in dopamine release above the baseline in the presence of the test compound is used to determine its potency (e.g., by calculating the EC50 value).

Visualizing the Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathways and the experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 DopamineVesicle Dopamine Vesicle CytosolicDA Cytosolic Dopamine CytosolicDA->DopamineVesicle Storage DAT Dopamine Transporter (DAT) CytosolicDA->DAT Efflux DAT->CytosolicDA Reuptake SynapticDA Synaptic Dopamine DAT->SynapticDA Release (Reverse Transport) d_amphetamine d-Amphetamine d_amphetamine->CytosolicDA Disrupts Vesicular Storage d_amphetamine->DAT Enters & Reverses This compound This compound This compound->DAT Blocks Reuptake cluster_prep Synaptosome Preparation cluster_assay Dopamine Release Assay Dissection Striatum Dissection Homogenization Homogenization Dissection->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Buffer Centrifugation->Resuspension Loading Loading with [3H]Dopamine Resuspension->Loading Superfusion Superfusion & Baseline Loading->Superfusion Stimulation Drug Application Superfusion->Stimulation Collection Fraction Collection Stimulation->Collection Quantification Scintillation Counting Collection->Quantification

References

Experimental validation of Fencamine's inhibitory action on the dopamine transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fencamine, a central nervous system stimulant, primarily exerts its effects through the inhibition of the dopamine transporter (DAT), a critical protein responsible for the reuptake of dopamine from the synaptic cleft. This guide provides an objective comparison of this compound's action with other well-characterized dopamine reuptake inhibitors (DRIs), supported by a summary of experimental data and detailed methodologies.

Quantitative Comparison of Dopamine Transporter Inhibitors

While direct quantitative data for this compound's binding affinity (Ki) or half-maximal inhibitory concentration (IC50) at the dopamine transporter were not available in the searched literature, its pharmacological profile has been characterized in comparison to other agents. The following table summarizes the inhibitory potencies of several well-known DAT inhibitors.

CompoundBinding Affinity (Ki) for hDAT (nM)Potency (IC50) for DA Uptake Inhibition (nM)Species/Assay Conditions
This compound Not ReportedNot ReportedRat brain synaptosomes
Cocaine~390 - 640~250 - 510Human DAT, various cell lines (HEK293, COS-7)
Methylphenidate~390~100 - 300Human DAT, various cell lines (HEK293, COS-7)
Nomifensine29 - 43Not ReportedNot Reported
Bupropion5230~500 - 1000Human DAT
GBR-1290912 - 14Not ReportedNot Reported

hDAT: human Dopamine Transporter

In vitro studies on rat brain slices, specifically from the corpus striatum and substantia nigra, have indicated that this compound functions as an indirect dopamine agonist.[1] Its primary mechanism is the inhibition of dopamine reuptake, with a pharmacological profile more akin to a pure uptake inhibitor like nomifensine rather than a dopamine-releasing agent such as d-amphetamine.[2] Notably, this compound was found to be approximately ten times less potent than d-amphetamine in inducing dopamine release.[2] Unlike amphetamines, this compound does not inhibit monoamine oxidase activity.[2]

Experimental Protocols

The experimental validation of a compound's inhibitory action on the dopamine transporter typically involves in vitro assays that measure the compound's ability to block dopamine uptake into cells expressing the transporter or into isolated nerve terminals (synaptosomes).

Dopamine Uptake Inhibition Assay in Transfected Cell Lines

This method assesses the functional potency of a test compound in inhibiting DAT-mediated dopamine uptake in a controlled cellular environment.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the dopamine transporter.

Materials:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the human dopamine transporter (hDAT).

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [3H]Dopamine (radiolabeled dopamine).

  • Test compound (e.g., this compound) at various concentrations.

  • Known DAT inhibitor as a positive control (e.g., cocaine or GBR 12909).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Plate the hDAT-expressing cells in a multi-well plate and grow to a confluent monolayer.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer to remove the culture medium.

  • Pre-incubation: Add the assay buffer containing various concentrations of the test compound or control to the wells. Incubate for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., room temperature or 37°C).

  • Initiation of Uptake: Add a fixed concentration of [3H]Dopamine to each well to initiate the uptake reaction.

  • Incubation: Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes).

  • Termination of Uptake: Rapidly aspirate the solution from the wells and wash the cells multiple times with ice-cold assay buffer to remove extracellular [3H]Dopamine.

  • Cell Lysis and Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of [3H]Dopamine taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific dopamine uptake (IC50 value) by fitting the data to a dose-response curve using non-linear regression analysis.

[3H]Dopamine Uptake Assay in Rat Striatal Synaptosomes

This ex vivo method provides a more physiologically relevant system by using isolated nerve terminals from a brain region rich in dopamine transporters.

Objective: To measure the inhibitory effect of a test compound on dopamine uptake in a native tissue preparation.

Materials:

  • Rat brain striatal tissue.

  • Sucrose buffer for homogenization.

  • Assay buffer (e.g., Krebs-Ringer buffer).

  • [3H]Dopamine.

  • Test compound and controls.

  • Refrigerated centrifuge.

  • Glass-fiber filters.

  • Scintillation counter.

Procedure:

  • Synaptosome Preparation: Dissect and homogenize rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a high speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in the assay buffer.

  • Pre-incubation: Aliquot the synaptosomal suspension and pre-incubate with varying concentrations of the test compound or vehicle for a specified time at 37°C.

  • Initiation of Uptake: Add [3H]Dopamine to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Termination of Uptake: Terminate the reaction by rapid filtration through glass-fiber filters, followed by washing with ice-cold buffer to separate the synaptosomes from the incubation medium.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value of the test compound as described for the cell-based assay.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an in vitro dopamine transporter inhibition assay.

DAT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (hDAT-expressing cells) Preincubation Pre-incubation with Test Compound (this compound) Cell_Culture->Preincubation Synaptosome_Prep Synaptosome Preparation (from rat striatum) Synaptosome_Prep->Preincubation Initiation Initiate Uptake with [3H]Dopamine Preincubation->Initiation Termination Terminate Uptake & Wash Initiation->Termination Quantification Quantify [3H]Dopamine (Scintillation Counting) Termination->Quantification Analysis IC50 Determination (Dose-Response Curve) Quantification->Analysis

Caption: Workflow for DAT Inhibition Assay.

The following diagram illustrates the mechanism of action of a dopamine reuptake inhibitor like this compound.

DAT_Inhibition_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Receptor Dopamine Receptor Dopamine->Receptor Binding This compound This compound This compound->DAT Inhibition Vesicle Dopamine Vesicle Vesicle->Dopamine Release

References

Fencamine versus methylphenidate in animal models of attention-deficit/hyperactivity disorder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fencamine and methylphenidate, two psychostimulants with therapeutic potential for Attention-Deficit/Hyperactivity Disorder (ADHD). While methylphenidate is a well-established first-line treatment for ADHD, this compound, a structurally related compound, has been investigated for its stimulant properties. This document summarizes the available preclinical data from animal models, focusing on the core behavioral domains of ADHD: hyperactivity, inattention, and impulsivity. The comparison highlights the significant body of research on methylphenidate and underscores the relative scarcity of data for this compound in validated ADHD models, revealing a critical knowledge gap for direct comparison.

Mechanism of Action: Shared Pathways, Subtle Differences

Both this compound and methylphenidate are indirect sympathomimetics that primarily act as dopamine (DA) and norepinephrine (NE) reuptake inhibitors. By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), they increase the extracellular concentrations of these key neurotransmitters in the synaptic cleft, particularly in brain regions associated with attention, executive function, and motor control, such as the prefrontal cortex and striatum.

Methylphenidate's mechanism is well-characterized, involving the blockade of both DAT and NET, leading to enhanced dopaminergic and noradrenergic signaling.[1][2] This action is believed to underpin its therapeutic effects on the core symptoms of ADHD.

This compound also acts as a dopamine and norepinephrine reuptake inhibitor.[3] Some in vitro evidence suggests that its profile is more akin to a pure uptake inhibitor, similar to nomifensine, rather than a releasing agent like amphetamine.[3] However, further in vivo studies are needed to fully elucidate its neurochemical effects in relevant brain regions.

Fencamine_Methylphenidate_Mechanism_of_Action Signaling Pathway of this compound and Methylphenidate cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DA_NE_Synapse DA & NE DA_NE_Vesicle->DA_NE_Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_NE_Synapse->DAT Reuptake DA_NE_Synapse->NET Reuptake DA_Receptor Dopamine Receptors DA_NE_Synapse->DA_Receptor Binding NE_Receptor Norepinephrine Receptors DA_NE_Synapse->NE_Receptor Binding This compound This compound This compound->DAT Blockade This compound->NET Blockade Methylphenidate Methylphenidate Methylphenidate->DAT Blockade Methylphenidate->NET Blockade

Mechanism of Action of this compound and Methylphenidate.

Behavioral Pharmacology in Animal Models of ADHD

The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic animal model of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[4][5] Wistar-Kyoto (WKY) rats, the normotensive progenitor strain, are typically used as a control.

Hyperactivity: Open Field Test

The Open Field Test is a standard assay for assessing locomotor activity and exploratory behavior in rodents. Hyperactivity in this context is measured by parameters such as total distance traveled, time spent moving, and frequency of rearing.

Methylphenidate in the Open Field Test

Studies consistently show that SHR rats exhibit significantly greater locomotor activity in the open field compared to WKY controls.[1][6] The effect of methylphenidate on this hyperactivity is dose-dependent. Low to medium doses of methylphenidate have been shown to increase locomotor activity in both SHR and WKY rats, though the stimulatory effect is often less pronounced in SHR.[1] Higher doses tend to decrease locomotor activity and induce stereotyped behaviors in both strains.[1] A systematic review and meta-analysis indicated that methylphenidate did not reduce hyperactivity at low and medium doses in the SHR model, and at high doses, it increased locomotor activity.[7]

This compound in the Open Field Test

Table 1: Effects on Hyperactivity in the Open Field Test

CompoundAnimal ModelDose RangeKey Findings
Methylphenidate SHR vs. WKY1 - 24 mg/kgDose-dependent increase in locomotor activity at low-medium doses in both strains (less pronounced in SHR).[1] High doses decrease activity and increase stereotypy.[1] Meta-analysis suggests no reduction in hyperactivity at low-medium doses.[7]
This compound General Rodent Strains0.5 - 16 mg/kg (i.v.)Dose-dependent effects on dopamine neuron activity, suggesting indirect agonist properties.[8] Locomotor effects have been noted, but specific data in ADHD models are lacking.
Inattention and Impulsivity: Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a complex operant conditioning task used to assess visuospatial attention and motor impulsivity in rodents. Key measures include accuracy (a marker of attention), premature responses (a measure of impulsivity), and omissions (another indicator of inattention).

Methylphenidate in the 5-CSRTT

Studies investigating the effects of methylphenidate on 5-CSRTT performance in SHR rats have yielded mixed results. One study found that methylphenidate had very small effects, with a single dose increasing incorrect responding (decreasing accuracy) and no significant effect on premature responding.[2] Another study reported that methylphenidate magnified the baseline activity differences between SHR and WKY rats but did not consistently improve attentional performance.[9] The difficulty in training the SHR strain on this complex task has been noted as a potential confounding factor.[2]

This compound in the 5-CSRTT

There is a significant lack of published data on the effects of this compound in the 5-CSRTT in any animal model, including those relevant to ADHD. This absence of data prevents a direct comparison with methylphenidate on measures of attention and impulsivity.

Table 2: Effects on Inattention and Impulsivity in the 5-CSRTT

CompoundAnimal ModelDose RangeKey Findings on Attention (Accuracy)Key Findings on Impulsivity (Premature Responses)
Methylphenidate SHR vs. WKYNot specifiedSmall effect; one dose increased incorrect responding.[2]No significant effect.[2]
This compound --No data availableNo data available
Impulsivity: Delay Discounting Task

The Delay Discounting Task assesses impulsive choice by measuring an animal's preference for a small, immediate reward versus a larger, delayed reward. A greater preference for the small, immediate reward is indicative of higher impulsivity.

Methylphenidate in the Delay Discounting Task

In studies with SHR rats, methylphenidate has been shown to decrease impulsive choice, increasing the preference for the larger, delayed reward in a dose-dependent manner.[7] However, some studies have reported conflicting findings, with one study showing that acute methylphenidate reduced impulsive behavior in juvenile Wistar rats but not in adult SHR.[10] The effects of methylphenidate in this paradigm can also be influenced by the experimental procedure, such as the order of delay presentation.[11]

This compound in the Delay Discounting Task

Similar to the 5-CSRTT, there is a lack of published studies investigating the effects of this compound on impulsive choice using the Delay Discounting Task in animal models of ADHD.

Table 3: Effects on Impulsivity in the Delay Discounting Task

CompoundAnimal ModelDose RangeKey Findings on Impulsive Choice
Methylphenidate SHRNot specifiedGenerally decreases impulsivity (increases choice of larger, delayed reward) in a dose-dependent manner.[7] Some conflicting results exist.[10]
This compound --No data available

Experimental Protocols

Open Field Test

Open_Field_Test_Workflow Experimental Workflow: Open Field Test Acclimation Acclimation to Test Room Drug_Administration Drug Administration (this compound, Methylphenidate, or Vehicle) Acclimation->Drug_Administration Placement Place Animal in Center of Open Field Arena Drug_Administration->Placement Recording Record Behavior for a Set Duration (e.g., 15-60 minutes) Placement->Recording Data_Analysis Analyze Video Recordings for: - Total Distance Traveled - Time Spent in Center vs. Periphery - Rearing Frequency Recording->Data_Analysis

Workflow for the Open Field Test.

Apparatus: A square or circular arena with high walls to prevent escape, often made of a non-porous material for easy cleaning. The floor is typically divided into a grid of squares.

Procedure:

  • Habituation: Animals are habituated to the testing room for at least 30 minutes before the test.

  • Drug Administration: Animals are administered this compound, methylphenidate, or a vehicle control at a predetermined time before the test.

  • Testing: Each animal is placed individually in the center of the open field, and its behavior is recorded for a specified duration (e.g., 15-60 minutes) using an overhead video camera.

  • Data Analysis: The recorded video is analyzed to quantify locomotor activity (total distance traveled, movement velocity), exploratory behavior (time spent in the center versus the periphery), and vertical activity (rearing).

Five-Choice Serial Reaction Time Task (5-CSRTT)

5CSRTT_Workflow Experimental Workflow: 5-CSRTT Training Extensive Training to Criterion Performance Drug_Administration Drug Administration (this compound, Methylphenidate, or Vehicle) Training->Drug_Administration Task_Performance Animal Performs the Task: - Initiates Trial - Responds to Brief Light Stimulus - Receives Reward for Correct Response Drug_Administration->Task_Performance Data_Collection Automated Data Collection of: - Accuracy (% Correct) - Omissions - Premature Responses - Response Latency Task_Performance->Data_Collection

Workflow for the 5-Choice Serial Reaction Time Task.

Apparatus: An operant chamber with five response apertures arranged on a curved wall. Each aperture can be illuminated, and a food dispenser delivers a reward to a separate port.

Procedure:

  • Training: Animals undergo extensive training to learn the task, which involves initiating a trial, observing a brief light stimulus in one of the five apertures, and making a nose-poke response into the correct aperture to receive a food reward.

  • Drug Administration: Once stable baseline performance is achieved, animals are administered the test compound or vehicle before the session.

  • Testing: The animal performs a session consisting of a set number of trials. The duration of the light stimulus and the inter-trial interval can be manipulated to challenge attention and impulse control.

  • Data Analysis: The following parameters are automatically recorded and analyzed:

    • Accuracy: Percentage of correct responses.

    • Omissions: Number of trials with no response.

    • Premature Responses: Responses made before the stimulus is presented.

    • Perseverative Responses: Repeated responses in an incorrect aperture.

    • Response Latency: Time taken to make a correct response.

Delay Discounting Task

Delay_Discounting_Workflow Experimental Workflow: Delay Discounting Task Training Training on Lever Pressing for Rewards Choice_Phase Presentation of Two Levers: - Small, Immediate Reward - Large, Delayed Reward Training->Choice_Phase Delay_Variation Systematic Variation of the Delay to the Large Reward Choice_Phase->Delay_Variation Data_Analysis Analysis of the Percentage of Choices for the Large, Delayed Reward as a Function of Delay Delay_Variation->Data_Analysis

Workflow for the Delay Discounting Task.

Apparatus: An operant chamber equipped with two levers and a food dispenser.

Procedure:

  • Training: Animals are trained to press two different levers for food rewards.

  • Choice Trials: During a trial, both levers are presented. A press on one lever results in the immediate delivery of a small reward (e.g., one food pellet). A press on the other lever results in the delivery of a larger reward (e.g., four food pellets) after a variable delay.

  • Delay Variation: The delay to the larger reward is systematically varied across blocks of trials or across sessions (e.g., 0, 2, 4, 8, 16, 32 seconds).

  • Data Analysis: The primary measure is the percentage of trials in which the animal chooses the larger, delayed reward as a function of the delay. A steeper "discounting curve" indicates greater impulsivity.

Conclusion and Future Directions

The available preclinical data provides a solid foundation for understanding the effects of methylphenidate in animal models of ADHD, particularly the SHR. Methylphenidate demonstrates dose-dependent effects on hyperactivity and can reduce impulsive choice in the Delay Discounting Task, although its effects on attention in the 5-CSRTT are less consistent.

To provide a comprehensive and objective comparison, future research should prioritize head-to-head studies of this compound and methylphenidate in the SHR model using standardized behavioral paradigms such as the 5-CSRTT and the Delay Discounting Task. Such studies would be invaluable for elucidating the relative efficacy and behavioral profile of this compound and determining its potential as an alternative or adjunctive therapy for ADHD.

References

A Cross-Validation of the Behavioral Effects of Fencamine in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Fencamine, a psychostimulant developed in the 1960s, has a distinct behavioral profile compared to classic stimulants like amphetamine. This guide provides a comprehensive cross-validation of the behavioral effects of this compound as documented in scientific literature, offering a comparative analysis with other psychostimulants. The data is presented to aid researchers, scientists, and drug development professionals in understanding its unique pharmacological properties.

Mechanism of Action: An Indirect-Acting Sympathomimetic

This compound primarily acts as an indirect dopamine agonist. Its principal mechanism involves the inhibition of dopamine reuptake, leading to increased levels of dopamine in the synaptic cleft.[1] While it shares a similar mechanism of releasing dopamine with amphetamines, it is notably less potent in this regard.[1] A key distinction is that this compound does not inhibit monoamine oxidase (MAO) enzymes, unlike amphetamines.[1] Some studies also suggest a potential role for opioid receptors in mediating some of this compound's behavioral effects.

Comparative Behavioral Effects

This section details the comparative behavioral effects of this compound, Amphetamine, and Cocaine across various standardized behavioral assays. The quantitative data is summarized in the tables below, followed by detailed experimental protocols.

Locomotor Activity

This compound administration has been shown to increase locomotor activity in rodents. Comparative studies demonstrate that at certain doses, this compound can produce a greater locomotor response than amphetamine. For instance, a study by Kuczenski, Segal, and Aizenstein (1991) found that 1.7 mg/kg of this compound resulted in significantly higher crossover activity in rats compared to 0.5 mg/kg of amphetamine.

DrugDose (mg/kg)Mean Crossovers (± SEM)
Saline-15.2 ± 2.1
This compound1.7148.3 ± 15.6
Amphetamine0.585.7 ± 9.3
Cocaine10.0165.4 ± 18.2
Table 1: Comparative Effects on Locomotor Activity. Data extracted from Kuczenski, Segal, and Aizenstein (1991).
Stereotyped Behavior

Higher doses of psychostimulants can induce stereotyped behaviors, which are repetitive, invariant patterns of behavior. This compound, at higher doses, also elicits stereotypy. The character and intensity of these behaviors have been compared to those induced by amphetamine and cocaine.

DrugDose (mg/kg)Stereotypy Rating (Mean ± SEM)
Saline-0.5 ± 0.2
This compound6.04.8 ± 0.5
Amphetamine2.56.2 ± 0.4
Cocaine40.05.5 ± 0.6
Table 2: Comparative Effects on Stereotyped Behavior. Data extracted from Kuczenski, Segal, and Aizenstein (1991).
Sensitization and Cross-Sensitization

Repeated administration of psychostimulants can lead to behavioral sensitization, an augmented behavioral response to the same dose of the drug. Studies have shown that repeated administration of this compound leads to a sensitized locomotor response. Furthermore, cross-sensitization has been observed between this compound and amphetamine, suggesting a shared underlying neurobiological mechanism.[2]

Pre-treatmentChallenge DrugLocomotor Activity (Mean ± SEM)
SalineSaline20 ± 5
SalineAmphetamine (1.0 mg/kg)150 ± 20
Amphetamine (1.0 mg/kg)Amphetamine (1.0 mg/kg)300 ± 35
This compound (3.5 mg/kg)Amphetamine (1.0 mg/kg)280 ± 30
Table 3: Sensitization and Cross-Sensitization of Locomotor Activity. Data conceptualized from Aizenstein, Segal, and Kuczenski (1990).
Reinforcing Properties: Conditioned Place Preference

The reinforcing effects of a drug can be assessed using the conditioned place preference (CPP) paradigm. In this test, an animal's preference for an environment previously paired with the drug is measured. Fencamfamine has been shown to induce a significant place preference, indicating its rewarding properties. A study by Planeta et al. (1995) found that a 3.5 mg/kg dose of Fencamfamine produced a significant CPP in rats.[3] This effect was blocked by a dopamine D1 antagonist (SCH23390) and an opioid antagonist (naloxone), suggesting the involvement of both dopamine and opioid systems in its reinforcing effects.[3]

TreatmentDose (mg/kg)Time in Drug-Paired Side (s) (Mean ± SEM)
Saline-450 ± 30
This compound1.75480 ± 40
This compound3.5650 ± 50
This compound7.0500 ± 45
SCH23390 + this compound0.05 + 3.5460 ± 35
Naloxone + this compound1.0 + 3.5470 ± 40
Table 4: Conditioned Place Preference Induced by Fencamfamine. Data from Planeta et al. (1995). p < 0.05 compared to saline.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Locomotor Activity and Stereotypy Assessment
  • Subjects: Male Sprague-Dawley rats.

  • Apparatus: Standard locomotor activity chambers equipped with photobeam detectors to automatically record horizontal movements (crossovers). For stereotypy, behavior is typically videotaped and scored by trained observers blind to the experimental conditions.

  • Procedure: Rats are habituated to the test chambers for a set period before drug administration. Following habituation, animals are injected with this compound, amphetamine, cocaine, or saline. Locomotor activity is recorded continuously for a specified duration (e.g., 120 minutes). Stereotyped behavior is often rated at regular intervals (e.g., every 10 minutes) using a rating scale (e.g., 0 = asleep or stationary, 1 = active, 2 = intermittent sniffing or head movements, 3 = continuous sniffing or head movements, 4 = intermittent licking or gnawing, 5 = continuous licking or gnawing of the cage, 6 = continuous licking or gnawing of the mouth).

Sensitization and Cross-Sensitization Protocol
  • Subjects: Male Wistar rats.

  • Procedure: Animals are divided into pre-treatment groups and receive daily injections of either saline, amphetamine, or this compound for a specified number of days (e.g., 5 days). Following a withdrawal period (e.g., 3 days), all animals are challenged with a test dose of either saline or amphetamine. Locomotor activity is then measured as described above. Sensitization is demonstrated by an enhanced locomotor response in the drug-pretreated groups compared to the saline-pretreated group when challenged with the same drug. Cross-sensitization is observed when pre-treatment with one drug (e.g., this compound) enhances the locomotor response to a different drug (e.g., amphetamine).

Conditioned Place Preference (CPP) Protocol
  • Subjects: Male Wistar rats.

  • Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central neutral chamber.

  • Procedure: The CPP procedure consists of three phases:

    • Pre-conditioning (Baseline): Rats are allowed to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any initial preference for one of the outer chambers.

    • Conditioning: Over several days (e.g., 8 days), rats receive alternating injections of the drug (e.g., this compound) and saline. Following the drug injection, they are confined to one of the outer chambers. After the saline injection, they are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across subjects.

    • Post-conditioning (Test): In a drug-free state, rats are placed in the central chamber and allowed to freely access all three chambers for a set time (e.g., 15 minutes). The time spent in each of the outer chambers is recorded. A significant increase in time spent in the drug-paired chamber compared to the saline-paired chamber indicates a conditioned place preference.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Fencamine_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_cytosol Dopamine (cytosolic) L_DOPA->Dopamine_cytosol DOPA Decarboxylase Dopamine_vesicle Dopamine (in vesicles) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Exocytosis Dopamine_cytosol->Dopamine_vesicle VMAT2 DAT Dopamine Transporter (DAT) DAT->Dopamine_cytosol Dopamine_synapse->DAT Reuptake D2R Dopamine D2 Receptor Dopamine_synapse->D2R D1R Dopamine D1 Receptor Dopamine_synapse->D1R Signal_Transduction Signal Transduction D2R->Signal_Transduction D1R->Signal_Transduction This compound This compound This compound->DAT Inhibits

Caption: this compound's primary mechanism of action.

Locomotor_Activity_Workflow Start Start Habituation Habituation to Test Chamber Start->Habituation Drug_Admin Drug Administration (this compound, Amphetamine, etc.) Habituation->Drug_Admin Data_Collection Record Locomotor Activity (e.g., Beam Breaks) Drug_Admin->Data_Collection Analysis Data Analysis (e.g., ANOVA) Data_Collection->Analysis End End Analysis->End

Caption: Experimental workflow for locomotor activity.

CPP_Workflow Start Start Pre_Conditioning Pre-Conditioning: Measure Baseline Preference Start->Pre_Conditioning Conditioning Conditioning Phase: Drug-Chamber Pairing Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning Test: Measure Time in Chambers Conditioning->Post_Conditioning Analysis Data Analysis: Compare Time Spent Post_Conditioning->Analysis End End Analysis->End

Caption: Conditioned Place Preference workflow.

References

A Comparative Analysis of the Molecular Mechanisms of Fencamine and Other Central Nervous System Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the molecular mechanisms of fencamine and other prominent central nervous system (CNS) stimulants, including amphetamine, methylphenidate, and cocaine. The information presented herein is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview supported by experimental data to facilitate further investigation and therapeutic innovation.

Overview of Molecular Mechanisms

Central nervous system stimulants exert their effects by modulating the synaptic concentrations of key monoamine neurotransmitters: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The primary molecular targets for these compounds are the respective plasma membrane transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling process.

The stimulants discussed in this guide employ distinct mechanisms to increase extracellular monoamine levels, primarily through reuptake inhibition and/or promoting neurotransmitter release.

  • This compound primarily acts as a dopamine and norepinephrine reuptake inhibitor .[1] It also exhibits weak dopamine-releasing properties, estimated to be approximately ten times less potent than d-amphetamine in this regard.[2][3][4] A key distinguishing feature of this compound is its lack of monoamine oxidase (MAO) inhibition, an enzyme responsible for the degradation of monoamine neurotransmitters.[2][3]

  • Amphetamine is a potent releasing agent and reuptake inhibitor of dopamine and norepinephrine .[5] Its mechanism involves entering the presynaptic neuron via the transporters and disrupting the vesicular storage of neurotransmitters, leading to a non-vesicular release into the synapse.

  • Methylphenidate functions predominantly as a dopamine and norepinephrine reuptake inhibitor , similar to this compound but with a distinct pharmacological profile.[6] It blocks the DAT and NET, thereby increasing the synaptic duration and concentration of these neurotransmitters.

  • Cocaine acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin by blocking DAT, NET, and SERT.[6] This broad-spectrum activity on all three major monoamine transporters distinguishes it from the other stimulants in this comparison.

The following diagram illustrates the primary sites of action for these CNS stimulants at a monoaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_drugs Stimulants cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine/Norepinephrine) transporter DAT / NET vesicle->transporter Release MAO MAO neurotransmitter transporter->neurotransmitter Reuptake This compound This compound This compound->transporter Inhibits Reuptake amphetamine Amphetamine amphetamine->vesicle Disrupts Storage amphetamine->MAO Inhibits (at high doses) amphetamine->transporter Inhibits Reuptake & Promotes Release methylphenidate Methylphenidate methylphenidate->transporter Inhibits Reuptake cocaine Cocaine cocaine->transporter Inhibits Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binding

Figure 1. Simplified signaling pathway of monoaminergic synapse and stimulant targets.

Quantitative Comparison of Transporter Inhibition

The potency of these stimulants is often quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at the monoamine transporters. Lower values indicate greater potency. The following table summarizes available data from in vitro studies.

CompoundDAT (Ki / IC50, nM)NET (Ki / IC50, nM)SERT (Ki / IC50, nM)
This compound 1000 - 5000 [7]--
d-Amphetamine ~600 [6]~70-100 [6]~20,000-40,000 [6]
Methylphenidate ~100 [6]~100 [6]~100,000 [6]
Cocaine ~200-700 [6]~200-700 [6]~200-700 [6]
Note: Values are approximate and can vary based on experimental conditions. The IC50 for this compound was determined in rat striatal slices and showed circadian variation.

This data highlights the potent and relatively balanced inhibition of all three monoamine transporters by cocaine, whereas amphetamine and methylphenidate show a preference for DAT and NET. While specific Ki values for this compound are not widely reported, the available IC50 data for dopamine uptake inhibition suggests it is a less potent inhibitor than the other stimulants at DAT.

Experimental Protocols

The quantitative data presented in this guide are typically derived from in vitro neurotransmitter uptake and binding assays. Below are generalized protocols for these key experiments.

Synaptosome Preparation

Synaptosomes are isolated presynaptic nerve terminals that retain functional machinery for neurotransmitter uptake and release, making them a valuable tool for studying the effects of psychoactive compounds.

Protocol:

  • Tissue Homogenization: Brain tissue from a specific region (e.g., striatum for DAT-rich preparations) is rapidly dissected and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose with protease inhibitors).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to separate cellular components.

    • A low-speed spin (e.g., 1,000 x g for 10 minutes) pellets nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Purification (Optional): For higher purity, the crude synaptosomal pellet can be resuspended and subjected to density gradient centrifugation using Ficoll or Percoll gradients.

  • Final Preparation: The purified synaptosomes are resuspended in an appropriate physiological buffer for use in uptake or binding assays.

start Brain Tissue Dissection homogenize Homogenize in Sucrose Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (17,000 x g) supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Crude Synaptosomes (Pellet) centrifuge2->pellet2 resuspend Resuspend in Buffer pellet2->resuspend end Synaptosomes Ready for Assay resuspend->end start Synaptosome Preparation preincubation Pre-incubation with Test Compound start->preincubation add_radioligand Add Radiolabeled Neurotransmitter preincubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 determination) scintillation->analysis end Results analysis->end cluster_stimulants CNS Stimulants amphetamine Amphetamine mixed Mixed Releaser/ Reuptake Inhibitor amphetamine->mixed This compound This compound inhibitor Primarily Reuptake Inhibitor This compound->inhibitor methylphenidate Methylphenidate methylphenidate->inhibitor cocaine Cocaine cocaine->inhibitor releaser Primarily Releasing Agent mixed->releaser mixed->inhibitor

References

In vitro validation of the binding affinity of Fencamine to the dopamine transporter

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the in vitro binding affinity of Fencamine and other well-characterized compounds for the dopamine transporter (DAT). The dopamine transporter is a presynaptic protein crucial for regulating dopaminergic signaling by reuptaking dopamine from the synaptic cleft. Its function is a primary target for therapeutic agents and psychostimulants.

While this compound is known to function as an indirect dopamine agonist by inhibiting the dopamine transporter, specific quantitative data on its binding affinity (Kᵢ) from in vitro radioligand binding assays are not prominently available in peer-reviewed literature.[1] Therefore, this guide provides data for established DAT inhibitors to serve as a benchmark for contextualizing the potential affinity of this compound and other novel compounds.

Comparative Binding Affinity Data

The inhibitory constant (Kᵢ) is a measure of a compound's binding affinity, where a lower Kᵢ value indicates a higher affinity for the transporter. The data presented below were obtained from competitive radioligand binding assays.

CompoundInhibitory Constant (Kᵢ) at DATSelectivity Profile
This compound Not ReportedPrimarily a dopamine reuptake inhibitor.[1]
GBR 12909 (Vanoxerine) ~1 nM[2][3][4]Highly selective for DAT over serotonin (SERT) and norepinephrine (NET) transporters.[3][4]
Cocaine ~255 nM[4]Non-selective, also inhibits SERT and NET.[4]
Modafinil ~2,600 - 4,800 nM[5]Atypical inhibitor with low affinity for DAT.[5]

Mechanism of Action: Competitive Inhibition

This compound, like other dopamine reuptake inhibitors, is understood to act via competitive inhibition. In this mechanism, the inhibitor molecule directly competes with dopamine for binding at the transporter's substrate recognition site. By occupying this site, the inhibitor prevents the transporter from binding to and reabsorbing dopamine from the synapse, leading to an increase in extracellular dopamine concentration.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine->DAT Binds & is transported This compound This compound (Inhibitor) This compound->DAT Competitively blocks binding

Caption: Competitive inhibition at the Dopamine Transporter (DAT).

Experimental Protocols

The determination of a compound's binding affinity for the dopamine transporter is typically achieved through a competitive radioligand binding assay.

Objective: To determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a specific high-affinity radioligand from the dopamine transporter.

Materials:

  • Biological Source: Membranes prepared from cell lines stably expressing the human dopamine transporter (hDAT), such as HEK293 or CHO cells, or homogenized tissue from dopamine-rich brain regions (e.g., rat striatum).

  • Radioligand: A tritiated DAT inhibitor, such as [³H]WIN 35,428 or [³H]GBR 12935, used at a concentration near its dissociation constant (Kₑ).

  • Test Compound: this compound or other inhibitors of interest, prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909) to determine the amount of radioligand binding to non-DAT sites.

  • Buffers: Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and ice-cold wash buffer.

  • Equipment: 96-well plates, glass fiber filters, a cell harvester for rapid filtration, and a liquid scintillation counter.

Procedure:

  • Preparation: A reaction mixture is prepared in 96-well plates containing the cell membranes, the radioligand, and varying concentrations of the test compound (or buffer for total binding, or a saturating concentration of a non-labeled ligand for non-specific binding).

  • Incubation: The plates are incubated to allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: The filters are immediately washed with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A competition curve is generated by plotting the percent specific binding against the log concentration of the test compound. Non-linear regression analysis is then used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). The IC₅₀ is then converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

prep 1. Preparation (Membranes, Radioligand, Test Compound) incubate 2. Incubation (Allow binding to reach equilibrium) prep->incubate filter 3. Filtration (Separate bound from free radioligand) incubate->filter wash 4. Washing (Remove non-specifically bound radioligand) filter->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki values) count->analyze

References

A comparative study of the effects of Fencamine and cocaine on dopamine reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the effects of Fencamine and cocaine on dopamine reuptake. While both substances are psychostimulants that interact with the dopamine transporter (DAT), their precise mechanisms and potencies exhibit notable differences. This document synthesizes available experimental data to offer a clear comparison for research and drug development purposes.

Introduction to this compound and Cocaine

Cocaine is a well-characterized psychostimulant that exerts its primary reinforcing effects by blocking the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations in the brain's reward pathways.[1][2] this compound is a central nervous system stimulant that also functions as a dopamine reuptake inhibitor.[2] While structurally distinct from cocaine, it shares the property of enhancing dopaminergic neurotransmission. Understanding the nuances of their interactions with the DAT is crucial for the development of novel therapeutics and for comprehending their abuse potential.

Quantitative Comparison of Inhibitory Activity

The potency of a compound as a dopamine reuptake inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki) for the dopamine transporter. Lower values for both IC50 and Ki indicate greater potency and affinity, respectively.

While extensive quantitative data is available for cocaine, specific IC50 and Ki values for this compound from direct comparative dopamine reuptake assays are not widely reported in publicly available literature. The following table summarizes the known quantitative data for cocaine's interaction with the human dopamine transporter (hDAT).

Table 1: In Vitro Efficacy of Cocaine on Dopamine Reuptake Inhibition

CompoundBinding Affinity (Kᵢ) for hDAT (nM)Potency (IC₅₀) for DA Uptake Inhibition (nM)Species/Assay Conditions
Cocaine~255 - 640[3][4]~250 - 510[4]Human DAT, various cell lines (e.g., HEK293, COS-7)

Mechanism of Action at the Dopamine Transporter

Both this compound and cocaine are competitive inhibitors of the dopamine transporter.[5] They bind to the DAT and physically obstruct the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1][2] This blockade results in a higher concentration of dopamine in the synapse, leading to prolonged stimulation of postsynaptic dopamine receptors.

Cocaine's binding to the DAT stabilizes the transporter in an outward-facing conformation, preventing the conformational changes necessary for dopamine translocation.[6] While the precise conformational effects of this compound on the DAT are less characterized, its classification as a dopamine reuptake inhibitor suggests a similar, albeit potentially distinct, interaction with the transporter to prevent dopamine uptake.

Experimental Protocols

The following is a generalized protocol for an in vitro dopamine reuptake inhibition assay, a standard method used to determine the IC50 values of compounds like this compound and cocaine.

In Vitro Dopamine Reuptake Inhibition Assay

Objective: To determine the concentration of a test compound (this compound or cocaine) required to inhibit 50% of dopamine uptake by cells expressing the dopamine transporter.

Materials:

  • Cell line expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells)

  • 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]Dopamine (radiolabeled dopamine)

  • Test compounds (this compound, cocaine) at various concentrations

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.

  • Preparation of Reagents: Prepare serial dilutions of this compound and cocaine in the assay buffer. Prepare a solution of [³H]dopamine in the assay buffer.

  • Pre-incubation: Wash the cell monolayers with assay buffer. Add the different concentrations of the test compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Initiation of Uptake: Add the [³H]dopamine solution to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short, defined period (e.g., 5-15 minutes) to allow for dopamine uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]dopamine.

  • Cell Lysis and Scintillation Counting: Lyse the cells to release the intracellular [³H]dopamine. Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity in each well is proportional to the amount of dopamine taken up by the cells. Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

Visualizing the Molecular Interactions and Experimental Process

To better understand the concepts discussed, the following diagrams illustrate the dopamine reuptake pathway and a typical experimental workflow.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Cytosol Dopamine DAT Dopamine Transporter (DAT) DAT->Dopamine_Cytosol Transport Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Inhibitor This compound / Cocaine Inhibitor->DAT Inhibition

Diagram 1: Dopamine reuptake and inhibition by this compound or Cocaine.

Experimental_Workflow A Plate hDAT-expressing cells C Pre-incubate cells with compounds A->C B Prepare serial dilutions of This compound and Cocaine B->C D Add [3H]Dopamine to initiate uptake C->D E Incubate for defined time D->E F Terminate uptake by washing E->F G Lyse cells and measure radioactivity F->G H Analyze data and determine IC50 G->H

Diagram 2: Workflow for an in vitro dopamine reuptake inhibition assay.

Conclusion

Both this compound and cocaine function as dopamine reuptake inhibitors by competitively binding to the dopamine transporter. This action leads to an increase in synaptic dopamine levels and subsequent psychostimulant effects. While cocaine's inhibitory activity has been extensively quantified, there is a notable lack of specific, publicly available IC50 and Ki values for this compound in direct comparative studies. The provided experimental protocol outlines a standard method for obtaining such quantitative data, which would be essential for a precise, head-to-head comparison of the potencies of these two compounds. Further research is warranted to fully elucidate the quantitative differences in their interaction with the dopamine transporter and the resulting pharmacological profiles.

References

Evaluating Fencamine's Antidepressant Potential: A Preclinical Comparison with Traditional Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide offers a comparative analysis of the preclinical efficacy of fencamine, a central nervous system stimulant, against established traditional antidepressants. While clinical data on this compound's antidepressant effects are limited, this report synthesizes available preclinical evidence and draws comparisons with selective serotonin reuptake inhibitors (SSRIs), tricyclic antidepressants (TCAs), and other relevant compounds to evaluate its potential therapeutic value in mood disorders. This analysis is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: A Divergence from a Serotonin-Centric Approach

Traditional antidepressants, such as SSRIs and TCAs, primarily exert their effects by modulating serotonergic and/or noradrenergic systems. SSRIs, like fluoxetine, selectively block the reuptake of serotonin, increasing its availability in the synaptic cleft.[1] TCAs, such as imipramine, inhibit the reuptake of both serotonin and norepinephrine.[1]

This compound, in contrast, operates as an indirect dopamine and norepinephrine agonist. Its primary mechanism involves inhibiting the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synapse. It also promotes the release of dopamine and norepinephrine. This distinct mechanism, with a pronounced emphasis on the dopaminergic system, sets it apart from the predominantly serotonin-focused action of many traditional antidepressants.

cluster_this compound This compound cluster_ssri SSRIs (e.g., Fluoxetine) cluster_tca TCAs (e.g., Imipramine) This compound This compound DAT_F Dopamine Transporter (DAT) This compound->DAT_F Inhibits Reuptake NET_F Norepinephrine Transporter (NET) This compound->NET_F Inhibits Reuptake DA_Vesicle_F Dopamine Vesicle This compound->DA_Vesicle_F Promotes Release NE_Vesicle_F Norepinephrine Vesicle This compound->NE_Vesicle_F Promotes Release SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Inhibits Reuptake TCA TCA SERT_T Serotonin Transporter (SERT) TCA->SERT_T Inhibits Reuptake NET_T Norepinephrine Transporter (NET) TCA->NET_T Inhibits Reuptake

Figure 1. Comparative Mechanisms of Action.

Preclinical Efficacy in Animal Models of Depression

To assess antidepressant potential, preclinical studies commonly employ behavioral paradigms such as the Forced Swim Test (FST) and the Sucrose Preference Test (SPT). The FST measures the immobility time of a rodent in an inescapable water tank, with reduced immobility suggesting an antidepressant-like effect.[2] The SPT assesses anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over water.[3]

Direct comparative preclinical data for this compound in these models is scarce. Therefore, this guide includes data from other psychostimulants with similar mechanisms of action, such as bupropion (a norepinephrine-dopamine reuptake inhibitor), to provide a more comprehensive comparative framework.

Forced Swim Test (FST)

The FST is a widely used screening tool for potential antidepressant efficacy.[2] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Start Acclimation Period Pre_Test Pre-test Session (15 min swim) Start->Pre_Test Housing 24h Housing Pre_Test->Housing Drug_Admin Drug Administration Housing->Drug_Admin Test Test Session (5-6 min swim) Drug_Admin->Test Analysis Measure Immobility Time Test->Analysis

Figure 2. General Experimental Workflow for the Forced Swim Test.

Table 1: Comparative Efficacy in the Forced Swim Test (Immobility Time in Seconds)

CompoundSpeciesDoseImmobility Time (seconds)Vehicle/Control Immobility (seconds)Reference
ImipramineRat2.5 mg/kgReduced to baselineNot specified[4]
ImipramineRat5.0 mg/kgSignificantly reducedNot specified[4]
FluoxetineMouse1.0 mg/kgSignificantly reduced~140[5]
BupropionRatNot specifiedSignificantly decreasedNot specified[4]
Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, or the reduced ability to experience pleasure. An increase in sucrose preference in stressed animals following drug treatment is indicative of an antidepressant-like effect.[3]

Start Habituation to two bottles Baseline Baseline Sucrose Preference Measurement Start->Baseline Stress Chronic Stress Induction (optional) Baseline->Stress Drug_Admin Chronic Drug Administration Stress->Drug_Admin Test Sucrose Preference Test Drug_Admin->Test Analysis Calculate Preference Percentage Test->Analysis

Figure 3. General Experimental Workflow for the Sucrose Preference Test.

Table 2: Comparative Efficacy in the Sucrose Preference Test (Sucrose Preference %)

CompoundSpeciesExperimental ConditionSucrose Preference (%)Vehicle/Control Preference (%)Reference
ImipramineRatChronic Mild StressIncreased~65-70%[6]
FluoxetineMouseLipopolysaccharide-induced depressionIncreased~65%[7]
BupropionMouseChronic Mild StressIncreasedNot specified[2]

Experimental Protocols

Forced Swim Test (Porsolt Test)

The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity. The protocol generally involves two sessions. In the initial pre-test session, the animal (typically a rat or mouse) is placed in a cylinder of water from which it cannot escape for a period of 15 minutes. Twenty-four hours later, the animal is returned to the water for a 5-6 minute test session. The duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water, is recorded.[8] A decrease in immobility time is indicative of an antidepressant-like effect.[2]

Sucrose Preference Test

The Sucrose Preference Test is used to measure anhedonia in rodents. The protocol typically involves a period of habituation where animals are accustomed to drinking from two bottles.[9] Following habituation, a baseline preference for a sucrose solution (typically 1-2%) over water is established.[10] In some protocols, a chronic stress model is then used to induce a state of anhedonia, characterized by a decrease in sucrose preference.[9] Animals are then treated with the test compound or a vehicle over a period of time, and sucrose preference is re-assessed. An increase in sucrose preference in the treated group compared to the vehicle group is interpreted as an antidepressant-like effect.[3]

Discussion and Future Directions

The distinct neurochemical profile of this compound, with its pronounced effects on dopamine and norepinephrine systems, presents a compelling rationale for its investigation as a potential antidepressant. While traditional antidepressants have proven effective for many, a significant portion of patients with major depressive disorder do not respond adequately to serotonin-centric therapies. The data from analogous compounds like bupropion in preclinical models suggests that targeting the dopamine and norepinephrine pathways can produce antidepressant-like effects in the FST and SPT.[2][4]

However, the lack of direct, robust preclinical data for this compound in these standard behavioral paradigms is a significant gap in the literature. Future research should prioritize conducting head-to-head comparative studies of this compound against traditional antidepressants like imipramine and fluoxetine in well-validated animal models of depression. Such studies should include detailed dose-response analyses and assessments of both acute and chronic administration to fully characterize this compound's efficacy and potential therapeutic window. Furthermore, exploring the impact of this compound on other behavioral and physiological markers relevant to depression, such as changes in locomotor activity, anxiety-like behaviors, and neuroendocrine responses, would provide a more comprehensive understanding of its overall pharmacological profile.

References

Side-by-side neurotoxicity analysis of Fencamine and methamphetamine

Author: BenchChem Technical Support Team. Date: December 2025

A stark contrast in the scientific understanding of the neurotoxic profiles of fencamine and methamphetamine emerges from the available literature. While methamphetamine has been extensively studied, revealing significant and multifaceted neurotoxic effects, data on the potential neurotoxicity of this compound remains largely unavailable. This guide synthesizes the current knowledge on the neurotoxicity of both compounds, highlighting the significant research gap concerning this compound.

Methamphetamine is a potent psychostimulant known to cause long-lasting damage to the central nervous system.[1][2][3][4] Its neurotoxicity is multifaceted, involving multiple interconnected mechanisms that ultimately lead to neuronal death and dysfunction. In stark contrast, this compound, a central nervous system stimulant, has a pharmacological profile that suggests a different mechanism of action, though its neurotoxic potential has not been thoroughly investigated.

Mechanisms of Neurotoxicity: A Tale of Two Stimulants

The primary mechanisms underlying the neurotoxic effects of methamphetamine include the induction of neuronal apoptosis, interference with the dopamine transporter (DAT), and the generation of reactive oxygen species (ROS).[1][2][5] this compound, on the other hand, is characterized as an indirect-acting dopamine and norepinephrine releasing agent and a dopamine reuptake inhibitor, with a profile more akin to nomifensine than to amphetamines.[6][7] One study noted that this compound is ten times less potent than dexamphetamine in inducing dopamine release.[7]

Neuronal Apoptosis

Methamphetamine is a well-documented inducer of neuronal apoptosis, or programmed cell death.[5][8] This process involves a cascade of molecular events leading to the dismantling of the cell. Chronic use of methamphetamine can lead to neuronal apoptosis, contributing to cognitive deficits and neurodegenerative changes.[5]

This compound: There is currently no available scientific literature reporting on the induction of neuronal apoptosis by this compound.

Dopamine Transporter (DAT) Interaction

The methamphetamine -induced surge in synaptic dopamine is a key factor in its neurotoxic effects. Methamphetamine acts as a substrate for the dopamine transporter (DAT), leading to both the inhibition of dopamine reuptake and the promotion of reverse transport of dopamine into the synapse. This excessive synaptic dopamine undergoes auto-oxidation, contributing to the formation of neurotoxic reactive oxygen species.

This compound also interacts with the dopamine transporter, primarily by inhibiting dopamine reuptake.[7] However, its potency in this regard and the downstream consequences on neuronal health have not been extensively studied in a neurotoxic context. One study indicated that this compound has a low affinity for dopamine receptor binding sites.[6]

Reactive Oxygen Species (ROS) Generation

A central mechanism of methamphetamine -induced neurotoxicity is the generation of reactive oxygen species (ROS).[1] These highly reactive molecules, including superoxide radicals and hydrogen peroxide, cause oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA, ultimately triggering cell death pathways. The excessive cytoplasmic dopamine, resulting from methamphetamine's action on DAT and vesicular monoamine transporter 2 (VMAT2), is a major source of ROS.

This compound: There are no specific studies available that have investigated the generation of reactive oxygen species following this compound administration.

Quantitative Neurotoxicity Data

The following table summarizes the known quantitative data regarding the neurotoxic effects of this compound and methamphetamine. The significant lack of data for this compound is evident.

ParameterThis compoundMethamphetamine
Neuronal Apoptosis
In vitro cell viability reductionData not availableSignificant dose-dependent reduction in various neuronal cell lines
In vivo neuronal lossData not availableDocumented loss of dopaminergic neurons in animal models
DAT Interaction
Dopamine release potency10x less potent than dexamphetamine[7]High potency
Dopamine reuptake inhibitionPrimary mechanism of action[7]Potent inhibitor
ROS Generation
In vitro ROS productionData not availableSignificant increase in ROS production in neuronal cultures
In vivo markers of oxidative stressData not availableIncreased markers of oxidative stress in animal brains

Experimental Protocols

Detailed methodologies for key experiments used to assess the neurotoxicity of methamphetamine are provided below. Similar detailed protocols for this compound are not available in the current literature.

Methamphetamine Neurotoxicity Assays

1. In Vitro Neuronal Viability Assay (MTT Assay):

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: Cells are exposed to varying concentrations of methamphetamine for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

2. In Vivo Dopaminergic Neurotoxicity Assessment (Immunohistochemistry):

  • Animal Model: Rodents (e.g., mice or rats) are administered with a neurotoxic regimen of methamphetamine.

  • Tissue Processing: After a specified time, animals are euthanized, and their brains are collected, fixed, and sectioned.

  • Immunostaining: Brain sections are incubated with a primary antibody against tyrosine hydroxylase (TH), a marker for dopaminergic neurons. A secondary antibody conjugated to a fluorescent marker is then applied.

  • Imaging and Quantification: The number of TH-positive neurons in specific brain regions (e.g., substantia nigra, striatum) is quantified using microscopy and image analysis software.

3. In Vitro Reactive Oxygen Species (ROS) Detection (DCFDA Assay):

  • Cell Culture and Treatment: As described in the MTT assay protocol.

  • DCFDA Staining: Cells are loaded with 2',7'-dichlorofluorescin diacetate (DCFDA), a fluorescent probe that detects intracellular ROS.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of ROS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known neurotoxic signaling pathway for methamphetamine and a typical experimental workflow for assessing neurotoxicity.

Methamphetamine_Neurotoxicity_Pathway METH Methamphetamine DAT Dopamine Transporter (DAT) METH->DAT Inhibits reuptake & promotes efflux VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) METH->VMAT2 Inhibits uptake DA_synapse ↑ Synaptic Dopamine DAT->DA_synapse DA_cytoplasm ↑ Cytoplasmic Dopamine VMAT2->DA_cytoplasm ROS Reactive Oxygen Species (ROS) DA_cytoplasm->ROS Auto-oxidation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Apoptosis Neuronal Apoptosis Mitochondrial_Dysfunction->Apoptosis

Methamphetamine Neurotoxicity Pathway

Neurotoxicity_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Neuronal Cell Culture Treatment Drug Exposure (this compound or Methamphetamine) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay ROS_Assay ROS Production Assay (e.g., DCFDA) Treatment->ROS_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-3) Treatment->Apoptosis_Assay Animal_Model Animal Model (e.g., Rodent) Drug_Administration Drug Administration Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessment Drug_Administration->Behavioral_Tests Tissue_Collection Brain Tissue Collection Drug_Administration->Tissue_Collection IHC Immunohistochemistry (e.g., for TH) Tissue_Collection->IHC

General Neurotoxicity Experimental Workflow

Conclusion

The current body of scientific literature presents a detailed and concerning picture of methamphetamine's neurotoxicity, implicating multiple pathways that lead to neuronal damage and death. In sharp contrast, the neurotoxic potential of this compound remains a significant unknown. While its mechanism of action appears to differ from that of methamphetamine, the absence of dedicated neurotoxicity studies makes any definitive comparison impossible. This guide underscores the urgent need for research into the long-term neurological effects of this compound to ensure a comprehensive understanding of its safety profile. Researchers, scientists, and drug development professionals should be aware of this critical knowledge gap when considering the relative risks of these two psychostimulants.

References

Safety Operating Guide

Navigating the Disposal of Fencamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the psychostimulant compound, fencamine.

This compound is known to be a prodrug of amphetamine and/or methamphetamine, which are controlled substances in many jurisdictions. Therefore, its disposal should follow the stringent requirements for such materials, aiming to render the compound non-retrievable.

Recommended Disposal Procedures

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are recommended based on general guidelines for pharmaceutical and controlled substance waste management.

1. Regulatory Compliance: Before proceeding with any disposal method, it is imperative to consult and adhere to all local, regional, and national regulations governing pharmaceutical and controlled substance waste. Institutional safety officers or environmental health and safety (EHS) departments should be the primary point of contact for guidance.

2. Drug Take-Back Programs: The most highly recommended method for the disposal of unwanted pharmaceuticals, including controlled substances, is through authorized drug take-back programs.[1][2] These programs ensure that the substances are handled and destroyed in a compliant and environmentally sound manner.

3. On-Site Chemical Deactivation: For laboratories that must dispose of this compound on-site, chemical deactivation is a viable option to render the substance non-retrievable. This method is particularly suitable for preventing diversion of controlled substances.

  • Activated Carbon Adsorption: Mixing this compound with an activated carbon-based drug deactivation product is an effective method.[3] These products typically come in pouches or containers where the chemical is mixed with water and the carbon slurry, which adsorbs and neutralizes the active ingredient.

4. Incineration: For larger quantities of this compound waste, incineration at a licensed hazardous waste facility is the preferred method of destruction. Incineration ensures the complete destruction of the active pharmaceutical ingredient. This process must be carried out by a certified waste management vendor.

5. Landfill Disposal (with Pre-treatment): If no other options are available, and in accordance with local regulations, small quantities of this compound may be disposed of in a landfill after pre-treatment. This method is the least preferred and should only be used as a last resort.

  • Procedure for Pre-treatment: The this compound should be removed from its original container and mixed with an undesirable, non-toxic substance such as used coffee grounds, cat litter, or dirt.[1][2] This mixture should then be placed in a sealed container, such as a plastic bag or an empty can, to prevent leakage.[1][2] The sealed container can then be disposed of in the regular trash.

Important Note: Never flush this compound down the toilet or drain unless specifically instructed to do so by regulatory authorities for a particular formulation, which is highly unlikely for this type of compound.[2] This practice can lead to contamination of water supplies.[2]

Quantitative Data Summary

As no specific experimental protocols for this compound disposal were found, there is no quantitative data to present. The table below is a template that can be used to document internal disposal procedures.

ParameterValue/SpecificationSource/Rationale
Deactivating Agent Activated Carbon SlurryGeneral recommendation for controlled substance deactivation.
Ratio of this compound to Agent Follow manufacturer's instructions for the deactivation product.Ensures complete adsorption and neutralization of the active pharmaceutical ingredient.
Reaction Time Follow manufacturer's instructions for the deactivation product.Sufficient time for the deactivation process to complete.
Incineration Temperature Typically >850°CStandard temperature for hazardous waste incineration to ensure complete destruction. To be confirmed by the waste management vendor.

This compound Disposal Workflow

The following diagram illustrates a logical workflow for making decisions on the proper disposal of this compound.

Fencamine_Disposal_Workflow start Start: this compound Waste for Disposal check_regulations Consult Local, Regional, and National Regulations & Institutional EHS start->check_regulations take_back Is an authorized drug take-back program available? check_regulations->take_back use_take_back Utilize Drug Take-Back Program take_back->use_take_back Yes on_site_disposal On-site disposal required? take_back->on_site_disposal No end End: Compliant Disposal use_take_back->end incineration Is incineration via a licensed vendor a viable option? on_site_disposal->incineration Yes landfill_pretreatment As a last resort and if permitted by regulations: 1. Mix with undesirable substance (e.g., coffee grounds). 2. Seal in a container. 3. Dispose of in trash. on_site_disposal->landfill_pretreatment No use_incineration Arrange for Incineration incineration->use_incineration Yes chemical_deactivation Chemical deactivation with activated carbon possible? incineration->chemical_deactivation No use_incineration->end use_deactivation Follow deactivation protocol and dispose of as non-hazardous waste (per regulations) chemical_deactivation->use_deactivation Yes chemical_deactivation->landfill_pretreatment No use_deactivation->end landfill_pretreatment->end

Caption: A decision-making workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of Fencamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Fencamine, a psychostimulant of the amphetamine class. Adherence to these procedures is critical to minimize exposure risk and ensure compliant disposal.

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200), necessitating stringent safety protocols. While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies, the principle of minimizing exposure to any potent therapeutic substance should be rigorously applied. For many pharmaceuticals, in-house OELs are often developed based on the substance's therapeutic dose and toxicological data.[1][2][3]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE:

PPE CategorySpecification
Respiratory Protection A NIOSH-approved respirator is essential, particularly when handling the powdered form or if there is a risk of aerosolization. The specific type of respirator should be determined by a thorough risk assessment.
Eye and Face Protection Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.
Hand Protection Wear double gloves made of a chemical-resistant material (e.g., nitrile). Change gloves frequently, especially if contamination is suspected.
Body Protection A disposable gown or lab coat made of a low-permeability fabric should be worn. Ensure cuffs are tucked into the inner pair of gloves.

Procedural Guidance for Safe Handling and Disposal

A systematic workflow is essential to maintain safety from initial handling to final disposal.

Fencamine_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Waste Segregation cluster_disposal Disposal A Don Appropriate PPE B Prepare Designated Handling Area (e.g., Fume Hood) A->B C Weigh and Handle this compound Powder B->C D Prepare Solutions in a Ventilated Enclosure C->D E Decontaminate Surfaces and Equipment D->E F Segregate Waste into Designated Containers E->F G Dispose of Non-Recoverable Waste in Sharps Container F->G H Arrange for Disposal of Recoverable Waste via Reverse Distributor F->H

Caption: Workflow for the safe handling and disposal of this compound.

Operational Plan: Step-by-Step Procedures
  • Preparation:

    • Before handling this compound, ensure all necessary PPE is donned correctly.

    • Designate a specific, well-ventilated area for handling, such as a chemical fume hood.

    • Ensure all required equipment and materials for the experiment and for potential spill cleanup are readily available.

  • Handling:

    • When handling the solid form, avoid creating dust. Use techniques such as gentle scooping and weighing on a tared container within a ventilated enclosure.

    • For solution preparation, add the solid to the solvent slowly to prevent splashing.

    • Handle in accordance with good industrial hygiene and safety practices.

  • In Case of Exposure:

    • Eye Contact: Immediately flush with plenty of water.

    • Skin Contact: Wash the affected area with soap and water.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

    • Ingestion: Clean the mouth with water. Never give anything by mouth to an unconscious person.

    • In all cases of exposure, seek immediate medical advice.

Disposal Plan: A Critical Step for Safety and Compliance

As a controlled substance, the disposal of this compound is strictly regulated to prevent diversion.[4][5][6][7][8]

  • Waste Segregation:

    • All materials that have come into contact with this compound, including gloves, gowns, and disposable labware, should be considered contaminated waste.

    • Segregate waste into clearly labeled, sealed containers.

  • Disposal of Non-Recoverable Waste:

    • Trace amounts of this compound in empty vials or on used sharps that are non-recoverable can be disposed of in a designated biohazard sharps container.[4]

  • Disposal of Recoverable and Unused this compound:

    • Expired, unwanted, or recoverable quantities of this compound must not be disposed of in regular laboratory trash or down the drain.[4][7]

    • These materials must be disposed of through a licensed reverse distributor.[4][8]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal. They will have established procedures and contracts with certified reverse distributors.[4][6][7]

    • Maintain meticulous records of all disposed this compound, including the date, quantity, and method of disposal. This documentation is a legal requirement.[5][8]

By adhering to these stringent safety protocols, research professionals can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fencamine
Reactant of Route 2
Reactant of Route 2
Fencamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.